2-Chlorobenzyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKNHYFOVQZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399023 | |
| Record name | 2-Chlorobenzyl chloroformate | |
| Source | EPA DSSTox | |
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Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-31-8 | |
| Record name | (2-Chlorophenyl)methyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39545-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzyl chloroformate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorobenzyl chloroformate | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate
Introduction: A Versatile Reagent in Modern Organic Synthesis
2-Chlorobenzyl chloroformate, systematically named (2-chlorophenyl)methyl carbonochloridate, is a highly reactive chloroformate ester that serves as a cornerstone reagent in synthetic organic chemistry.[1] With the chemical formula C₈H₆Cl₂O₂, this compound is primarily recognized for its role in introducing the 2-chlorobenzyloxycarbonyl (Cbz-Cl or Z-Cl) protecting group, a critical modification for amine functionalities in complex, multi-step syntheses.[1][2] Its application is particularly prominent in pharmaceutical chemistry and drug development, where precise control over reactive amine groups is paramount for achieving desired molecular architectures and biological activities.[1][3]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic applications, detailed experimental protocols, and essential safety considerations. The insights herein are curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to innovate and execute robust synthetic strategies.
Core Properties and Specifications
This compound is a colorless to pale yellow liquid characterized by a pungent odor.[4] It is highly sensitive to moisture and will decompose in aqueous media, necessitating anhydrous handling conditions.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 39545-31-8 | [5] |
| Molecular Formula | C₈H₆Cl₂O₂ | [5] |
| Molecular Weight | 205.04 g/mol | [1][5] |
| Density | 1.339 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 50 °C at 100 mmHg | [3][4][6] |
| Refractive Index (n20/D) | 1.536 | [3][4][6] |
| Flash Point | >110 °C (>230 °F) | [1][4] |
| Solubility | Decomposes in water; soluble in chloroform, ethanol, diethyl ether | [1][4] |
Synthesis and Manufacturing
The industrial synthesis of this compound is typically achieved through the reaction of 2-chlorobenzyl alcohol with an excess of phosgene (COCl₂).[1][2] This reaction is conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions and hydrolysis from atmospheric moisture.
Reaction: 2-Cl-C₆H₄CH₂OH + COCl₂ → 2-Cl-C₆H₄CH₂OC(O)Cl + HCl
The use of excess phosgene is a critical process parameter, as it minimizes the formation of the carbonate diester byproduct.[2] Following the reaction, the product is isolated and purified, often by distillation under reduced pressure, to yield the high-purity reagent required for synthetic applications.[1]
Mechanism of Action: The Role of the Cbz Protecting Group
The primary utility of this compound is to install the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group onto primary or secondary amines, converting them into stable carbamates. This transformation effectively "masks" the nucleophilic and basic nature of the amine's lone pair of electrons, preventing it from participating in undesired reactions during subsequent synthetic steps.[2][7]
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, which, along with the proton from the amine, forms hydrochloric acid. A base is required to neutralize the HCl byproduct and drive the reaction to completion.[8][9]
The presence of the ortho-chlorine atom on the benzyl ring subtly modifies the electronic properties and stability of the protecting group compared to the standard benzyl chloroformate, offering an alternative with slightly different deprotection kinetics and analytical handles.
Applications in Drug Development and Peptide Synthesis
The Cbz group, and by extension the 2-Cl-Cbz variant, has been foundational in the field of peptide synthesis since its development by Bergmann and Zervas.[2] By protecting the N-terminus of an amino acid, chemists can selectively form peptide bonds without uncontrolled polymerization or side reactions. This strategy is extensible to the synthesis of complex APIs containing amine moieties.[1]
Key Advantages in Synthesis:
-
Robustness: The 2-Cl-Cbz group is stable to a wide range of non-reductive and non-strongly acidic or basic conditions, making it compatible with many subsequent reaction steps.[10]
-
Orthogonality: It is orthogonal to other common protecting groups. For instance, it remains intact under the acidic conditions used to remove a Boc group or the basic conditions used to cleave an Fmoc group, allowing for selective deprotection strategies in complex molecules.[10][11]
-
Prevention of Racemization: Protecting the amine helps prevent racemization of chiral centers adjacent to the nitrogen during activation and coupling reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Protection of a Primary Amine
This protocol describes a standard Schotten-Baumann condition for amine protection.
Materials:
-
Primary amine substrate
-
This compound
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Aqueous Base: In a separate beaker, prepare a 1 M aqueous solution of sodium carbonate. Add this solution to the reaction flask.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Vigorous stirring is essential to ensure adequate mixing between the layers.
-
Reagent Addition: Add this compound (1.1-1.2 eq) dropwise to the cold, stirred mixture over 15-30 minutes. The slow addition helps to control the exotherm and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer twice with fresh portions of DCM.
-
Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted base), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.
Causality: The use of a biphasic system with a water-soluble inorganic base like Na₂CO₃ is a classic Schotten-Baumann condition. The base remains in the aqueous phase, where it neutralizes the HCl byproduct generated at the interface, preventing the protonation and deactivation of the starting amine.[8]
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving the Cbz and related protecting groups.[8][10]
Materials:
-
N-(2-Cl-Cbz)-protected substrate
-
Palladium on activated carbon (Pd/C, 5-10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Setup: Dissolve the protected substrate (1.0 eq) in a suitable solvent (e.g., MeOH) in a flask designed for hydrogenation.
-
Inerting: Purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10% by weight of the substrate) to the solution.
-
Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus set to 40-50 psi).[12]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[12]
-
Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely in the air and should be quenched with water.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification is often unnecessary due to the clean nature of the reaction.
Causality: The palladium catalyst facilitates the cleavage of the weak benzylic C-O bond by molecular hydrogen. The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed, resulting in a very clean transformation.[8][10]
Analytical Characterization
The identity and purity of this compound and its protected derivatives are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic benzylic protons (-CH₂-) and the aromatic protons provide a clear signature.
-
Infrared (IR) Spectroscopy: The presence of the chloroformate group is indicated by a strong carbonyl (C=O) stretching band typically around 1760-1790 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.
Safety, Handling, and Storage
This compound is a toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme care.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[4][13]
-
Handling: Avoid contact with skin, eyes, and respiratory tract.[4] Do not allow contact with water or moisture, as it reacts to release corrosive hydrogen chloride gas.[1][13] Use spark-proof tools and ensure adequate ventilation.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, and amines.[4][14] Recommended storage temperature is typically 2-8 °C.[4]
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal.[13] Avoid runoff into waterways.[13]
Conclusion
This compound is an enabling tool for the modern synthetic chemist. Its utility as a protecting group for amines provides a robust and reliable method for navigating complex synthetic pathways in drug discovery and materials science. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory. By leveraging the principles and protocols outlined here, researchers can confidently incorporate this versatile reagent into their synthetic designs to achieve their molecular targets with precision and efficiency.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. This compound | 39545-31-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
2-Chlorobenzyl chloroformate structure and formula.
An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate: Structure, Synthesis, and Application in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a critical reagent in synthetic organic chemistry. Systematically designated as (2-chlorophenyl)methyl carbonochloridate, this compound is primarily utilized for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group for amines. This document delves into its molecular structure, physicochemical properties, synthesis pathways, and detailed protocols for its application in amine protection and subsequent deprotection. Furthermore, it offers a comparative analysis against the classical benzyloxycarbonyl (Cbz) group, highlighting the unique stability and reactivity conferred by the ortho-chloro substituent. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, peptide synthesis, and fine chemical manufacturing.
Introduction: The Need for Tunable Amine Protection
In multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), the temporary masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, requires robust protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection that was stable under coupling conditions yet readily removable by catalytic hydrogenolysis.[1]
However, the demands of complex molecular architecture necessitate a portfolio of protecting groups with varied stability profiles. The this compound reagent allows for the installation of the 2-Cl-Cbz group, a Cbz analogue whose electronic properties are modulated by the presence of an electron-withdrawing chlorine atom on the benzyl ring. This substitution enhances the group's stability towards acidic conditions, thereby expanding its utility and orthogonality in complex synthetic strategies.[2]
Molecular Structure and Physicochemical Properties
This compound is a chloroformate ester characterized by a 2-chlorobenzyl moiety linked to a highly reactive chloroformate functional group.[3]
Chemical Structure and Formula
-
Molecular Formula: C₈H₆Cl₂O₂[3]
-
IUPAC Name: (2-chlorophenyl)methyl carbonochloridate[3]
-
CAS Number: 39545-31-8[3]
-
Molecular Weight: 205.04 g/mol [3]
-
Structure:
(Image depicting the chemical structure of this compound)
Physicochemical Data
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow oily liquid | [4] |
| Boiling Point | 50 °C @ 100 mmHg | [4] |
| Density | 1.339 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.536 | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, acetone). Decomposes in water. | [4][5] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
Synthesis of this compound
The synthesis of chloroformates is a hazardous operation that must be conducted with stringent safety measures, primarily due to the use of phosgene or its equivalents.
Phosgene-Based Synthesis
The most common industrial method for synthesizing this compound involves the reaction of 2-chlorobenzyl alcohol with an excess of phosgene (COCl₂). The causality behind using excess phosgene is to ensure complete conversion of the alcohol and to serve as a solvent for the reaction. The reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.
Experimental Protocol: Synthesis via Phosgene
Caution: This procedure involves phosgene, an extremely toxic and corrosive gas. It must be performed by trained personnel in a specialized, well-ventilated chemical fume hood with continuous monitoring.
-
Apparatus Setup: A three-necked, round-bottomed flask is fitted with a gas inlet tube extending below the surface of the solvent, a low-temperature thermometer, and a condenser connected to a gas trap/scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene.
-
Phosgenation: The flask is charged with dry toluene (approx. 2.5 mL per gram of alcohol) and cooled to 0-5 °C in an ice-salt bath. Phosgene gas is bubbled into the stirred solvent until the desired molar excess is absorbed (typically 1.1 to 1.5 equivalents).
-
Alcohol Addition: A solution of 2-chlorobenzyl alcohol (1.0 equivalent) in dry toluene is added dropwise to the cold phosgene solution, maintaining the internal temperature below 10 °C. The addition rate must be controlled to manage the evolution of HCl gas.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-3 hours to ensure full conversion.
-
Work-up: The system is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl into the scrubber. The solvent is then removed under reduced pressure.
-
Purification: The crude this compound is typically purified by vacuum distillation to yield the final product as a clear liquid.
Alternative Non-Phosgene Synthesis
To mitigate the extreme hazards associated with phosgene, alternative synthetic routes have been developed. One such method involves the chlorination of S-methyl O-(2-chlorobenzyl) carbonothioate with sulfuryl chloride (SO₂Cl₂). This precursor is generated from 2-chlorobenzyl alcohol, carbon monoxide, and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This pathway represents a significant improvement in laboratory safety.
Application: Protection of Amines as 2-Cl-Cbz Carbamates
The primary application of this compound is the protection of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group. The resulting protonated carbamate is then deprotonated by a base to yield the neutral 2-Cl-Cbz protected amine and the hydrochloride salt of the base.
References
A Technical Guide to 2-Chlorobenzyl Chloroformate (CAS 39545-31-8): Properties, Synthesis, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chlorobenzyl chloroformate, a pivotal reagent in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis and application, offering field-proven insights into its reactivity, handling, and strategic deployment in complex synthetic pathways, particularly within pharmaceutical research and development.
Core Characteristics: Physicochemical and Structural Data
This compound, also known as (2-chlorophenyl)methyl carbonochloridate, is a chloroformate ester distinguished by a chlorinated aromatic ring and a highly reactive chloroformate functional group.[1] This structure dictates its utility and its handling requirements. Its primary application is as a reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cbz) protecting group for amines, a valuable analogue to the classic benzyloxycarbonyl (Cbz) group.[1][2]
| Property | Value | Source(s) |
| CAS Number | 39545-31-8 | [3][4] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 205.04 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Pungent, acrid | [5][6] |
| Density | 1.339 g/mL at 25 °C | [4][5][7] |
| Boiling Point | 50 °C at 100 mmHg | [1][4][5] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Refractive Index | n20/D 1.536 | [4][5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethanol); Decomposes in water. | [1][5][8] |
Synthesis and Purification: A Protocol Grounded in Causality
The synthesis of this compound is conceptually analogous to the preparation of other benzyl chloroformates, typically involving the reaction of the corresponding alcohol with phosgene or a phosgene equivalent.[1][2][6] The choice of reagents and conditions is dictated by the need to control the high reactivity of the chloroformate group and prevent side reactions.
Core Principle: The synthesis is a nucleophilic attack of the 2-chlorobenzyl alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of phosgene. The reaction is conducted under strictly anhydrous conditions because the product is highly moisture-sensitive, readily hydrolyzing to 2-chlorobenzyl alcohol, hydrochloric acid, and carbon dioxide.[1][8] An inert atmosphere is crucial to prevent this decomposition.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chlorobenzyl Alcohol
-
Preparation: A three-necked, oven-dried flask equipped with a mechanical stirrer, a gas inlet, a dropping funnel, and a condenser (vented to a scrubber) is charged with 2-chlorobenzyl alcohol (1.0 eq) and an anhydrous solvent like toluene. The system is purged with dry nitrogen gas.
-
Phosgenation: A solution of phosgene (typically ~1.5-2.0 eq) in the same solvent is added dropwise to the stirred alcohol solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Causality: Using excess phosgene minimizes the formation of the carbonate diester byproduct.[2]
-
Reaction Monitoring: After the addition, the reaction is allowed to warm to room temperature and stirred until the evolution of HCl gas ceases. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The excess phosgene and solvent are carefully removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[1]
Chemical Reactivity and Mechanistic Pathways
The utility of this compound stems from its role as a precursor to the 2-Cbz protecting group. This group temporarily masks the nucleophilic and basic properties of primary and secondary amines, allowing other chemical transformations to occur elsewhere in the molecule.[2][9]
Mechanism of Amine Protection
The protection reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A transient tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and forming a stable carbamate.
Caption: Mechanism of amine protection using this compound.
Protocol: General Procedure for Amine Protection
This procedure, often referred to as the Schotten-Baumann reaction, is robust and widely applicable.
-
Dissolution: The amine (1.0 eq) is dissolved in a suitable solvent system, often a biphasic mixture like dioxane/water or THF/water.
-
Basification: A base, such as sodium carbonate or sodium hydroxide (2.0-3.0 eq), is added to the solution. Causality: The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward, and it deprotonates the ammonium salt intermediate.[10]
-
Acylation: this compound (1.1-1.2 eq) is added slowly, either neat or as a solution, at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Completion: The mixture is stirred vigorously until the reaction is complete (monitored by TLC).
-
Isolation: The product is isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., crystallization or chromatography).
Deprotection Strategies
The key to a good protecting group is its facile and selective removal under conditions that do not affect other functional groups. The 2-Cbz group, like its parent Cbz group, is most commonly cleaved by catalytic hydrogenolysis.
Mechanism of Hydrogenolysis: The protected amine is exposed to hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The catalyst facilitates the reductive cleavage of the benzylic C-O bond. This generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and 2-chlorotoluene.
Caption: Standard workflow for the hydrogenolytic deprotection of a 2-Cbz group.
Alternative Deprotection: For substrates sensitive to catalytic reduction (e.g., containing alkenes or alkynes), strong acids like HBr in acetic acid or various Lewis acids can be used, though these conditions are harsher and less common.[2]
Strategic Applications in Drug Discovery and Synthesis
The choice of the 2-Cbz group over the standard Cbz group is a strategic decision based on subtle but important differences in chemical stability. The electron-withdrawing nature of the ortho-chlorine substituent can alter the group's lability towards acidic reagents. In some synthetic contexts, the 2-chlorobenzyl group has demonstrated superior resistance to certain Lewis acids compared to the unsubstituted benzyl group, allowing for selective manipulations in complex molecules.[1]
Its application is prominent in:
-
Peptide Synthesis: As a reliable N-terminal protecting group, it prevents unwanted side reactions and racemization at the adjacent chiral center during peptide coupling steps.[1][2]
-
Pharmaceutical Intermediates: It serves as a key reagent in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, derivatives have been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in treating certain cancers.[4]
-
General Organic Synthesis: It is a versatile tool for modifying amine-containing compounds, enabling the construction of complex molecular architectures.[1][5]
Safety, Handling, and Storage Protocols
The high reactivity of this compound necessitates strict adherence to safety protocols. It is classified as a toxic, corrosive, and lachrymatory substance.[1][5]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1]
-
Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[5]
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory tract, causing tearing.[1]
-
Water Reactive: Reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride gas.[1][8]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield at all times.[5][11]
-
Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) whenever possible to prevent decomposition.
-
Spill Management: Have appropriate spill control materials (e.g., inert absorbent like vermiculite) readily available. Do not use water to clean up spills.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area away from incompatible materials such as water, bases, strong oxidizing agents, alcohols, and amines.[5][12]
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS 39545-31-8) is more than a mere analogue of benzyl chloroformate; it is a specialized tool offering distinct advantages in stability and reactivity for the synthetic chemist. Its primary role as a precursor to the 2-Cbz protecting group makes it indispensable in pharmaceutical development and complex organic synthesis. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory, enabling researchers to construct complex molecules with precision and control.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 39545-31-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. grokipedia.com [grokipedia.com]
- 7. CAS#:39545-31-8 | Carbonochloridic acid,(2-chlorophenyl)methyl ester | Chemsrc [chemsrc.com]
- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [guidechem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chlorobenzyl Chloroformate for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Chlorobenzyl chloroformate. It delves into its core physicochemical properties, synthesis methodologies, critical applications as a protecting group, and essential safety protocols. The information herein is synthesized from established chemical literature and safety data to ensure technical accuracy and practical utility in a laboratory setting.
Core Molecular and Physicochemical Properties
This compound, systematically known as (2-chlorophenyl)methyl carbonochloridate, is a highly reactive chloroformate ester.[1] Its utility in organic synthesis is largely dictated by the interplay between the electron-withdrawing 2-chloro substituent on the benzyl ring and the electrophilic chloroformate functional group. This unique structure influences its stability, reactivity, and application scope, particularly in the protection of amine functionalities.
The definitive molecular weight of this compound is 205.04 g/mol .[1][2] This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization.
Data Summary: Physicochemical Properties
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3] |
| CAS Number | 39545-31-8 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Density | 1.339 g/mL at 25 °C | [3][4][5] |
| Boiling Point | 50 °C at 100 mmHg | [1][3][4] |
| Flash Point | > 110 °C (> 230 °F) | [1][3] |
| Refractive Index | n20/D 1.536 | [3][4] |
| Solubility | Soluble in chloroform, dichloromethane, ethanol, diethyl ether. | [1][3] |
| Vapor Pressure | 1.36 psi at 20 °C | [1][5] |
The presence of the chloroformate group renders the molecule highly sensitive to moisture, undergoing hydrolysis to release hydrochloric acid.[1] Its moderate lipophilicity, with an estimated logP between 2.5 and 3.0, facilitates its solubility in common organic solvents used in synthesis.[1]
Synthesis and Mechanism of Formation
The synthesis of this compound is a critical process that requires careful handling of hazardous reagents. The primary and most established method involves the reaction of 2-chlorobenzyl alcohol with phosgene.
Classical Synthesis: Phosgenation of 2-Chlorobenzyl Alcohol
The underlying principle of this synthesis is the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of phosgene (COCl₂). This reaction results in the formation of the desired chloroformate and a molecule of hydrogen chloride as a byproduct.
Causality: The choice of phosgene is dictated by its extreme reactivity, which ensures a high-yield conversion of the alcohol. The reaction is typically performed in an inert solvent and under anhydrous conditions to prevent the decomposition of phosgene and the product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Classical Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with a solution of 2-chlorobenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction: Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution or add a phosgene solution (e.g., in toluene) dropwise with vigorous stirring. The reaction is exothermic and must be controlled.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting alcohol is consumed.
-
Work-up: Once complete, purge the excess phosgene with a stream of inert gas into a scrubbing solution (e.g., sodium hydroxide).
-
Isolation: Isolate the crude product by removing the solvent under reduced pressure.
-
Purification: Purify the resulting oil via vacuum distillation to yield pure this compound.
A notable advancement involves the in situ generation of phosgene from chloroform and UV light, which circumvents the need to handle highly toxic phosgene gas directly, offering a significant safety improvement for producing chloroformates.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound is as a reagent for introducing the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group onto nucleophilic functional groups, most commonly amines.[1]
The Cbz-Cl(2-Cl) Group for Amine Protection
In peptide synthesis and the development of amine-containing active pharmaceutical ingredients (APIs), temporarily masking the reactivity of an amine group is essential. This compound reacts readily with primary and secondary amines to form stable, crystalline carbamate derivatives.
Expertise & Trustworthiness: The rationale for using this specific reagent lies in the stability of the resulting carbamate. The electron-withdrawing chloro group on the benzyl ring subtly modifies the electronic properties of the Cbz group, influencing its stability and cleavage conditions compared to the standard benzyl chloroformate. This allows for orthogonal protection strategies in complex multi-step syntheses. The reaction is self-validating as the formation of the carbamate is a robust and high-yielding transformation, typically proceeding to completion under mild basic conditions.
Caption: Mechanism of amine protection using this compound.
Experimental Workflow: General Protocol for Amine Protection
This protocol describes a standard procedure for the protection of a primary amine.
-
Dissolution: Dissolve the amine-containing substrate (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.
-
Addition of Reagent: Slowly add this compound (1.05 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine. A salt (e.g., triethylammonium chloride) will precipitate.
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amine.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Role as a Chemical Intermediate
Beyond its role in protection chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. For instance, it can be used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in treating certain cancers and autoimmune diseases.[4]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
-
Toxicity and Irritation: The compound is toxic by inhalation, in contact with skin, and if swallowed.[3] It is a potent irritant to the eyes, skin, and respiratory tract and is classified as a lachrymator.[3]
-
Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[3][6]
-
Moisture Sensitivity: The reagent reacts with water and moisture to release corrosive HCl gas.[1] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, alcohols, amines, and metals, as these can lead to vigorous or explosive reactions.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage temperature is typically 2-8°C.[3]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[3]
Conclusion
This compound is a valuable and highly reactive reagent with a well-defined molecular weight of 205.04 g/mol . Its primary application in advanced organic synthesis and drug development is the introduction of the 2-chlorobenzyloxycarbonyl protecting group for amines. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory.
References
A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzyl Chloroformate from o-Chlorobenzyl Alcohol
Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-chlorobenzyl chloroformate, a critical reagent in pharmaceutical and organic chemistry, from its precursor, o-chlorobenzyl alcohol. The document moves beyond a simple recitation of procedural steps to offer a nuanced discussion on the selection of phosgenating agents, a detailed, field-tested experimental protocol, mechanistic insights, and rigorous safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide integrates practical expertise with authoritative references to ensure a trustworthy and comprehensive resource for laboratory application.
Introduction and Strategic Importance
This compound (Cbz-Cl) is a highly valuable chloroformate ester, primarily utilized as a reagent for introducing the 2-chlorobenzyloxycarbonyl protecting group for amines and alcohols in complex organic syntheses.[1] This protecting group is instrumental in multi-step processes, particularly in peptide synthesis and the development of pharmaceutical intermediates, where it temporarily blocks a reactive site to allow for chemical modifications elsewhere in the molecule.[1]
The synthesis of this reagent from o-chlorobenzyl alcohol, while conceptually straightforward, requires careful consideration of reagents and conditions to ensure high yield, purity, and, most importantly, operational safety. This guide focuses on the conversion using solid triphosgene as a phosgene equivalent, a choice that balances reactivity with the significant handling advantages over gaseous phosgene.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and the final product is fundamental for successful synthesis and purification.
| Property | o-Chlorobenzyl Alcohol | This compound |
| CAS Number | 17849-38-6[2] | 39545-31-8[1][3] |
| Molecular Formula | C₇H₇ClO[2] | C₈H₆Cl₂O₂[1] |
| Molecular Weight | 142.58 g/mol [2] | 205.03 g/mol [1] |
| Appearance | White solid | Colorless to light yellow liquid[4] |
| Melting Point | 70 °C[2] | N/A |
| Boiling Point | 227 °C[2] | 50 °C @ 100 mmHg[3][4] |
| Density | N/A | 1.339 g/mL at 25 °C[3][4] |
| Key Hazards | Irritant | Toxic, Corrosive, Lachrymator, Moisture-sensitive[1][4] |
Synthesis Methodology: A Deliberate Approach
The core of the synthesis is the reaction of an alcohol with a phosgenating agent. The choice of this agent is the most critical decision, directly impacting safety, reaction setup, and product purification.
The Phosgenating Agent: A Comparative Analysis
While gaseous phosgene (COCl₂) is a potent and efficient reagent for this transformation, its extreme toxicity and gaseous state present significant handling challenges.[5][6][7] Consequently, solid triphosgene (bis(trichloromethyl) carbonate) has emerged as a superior alternative in laboratory and research settings.[8][9]
| Agent | State | Advantages | Disadvantages |
| **Phosgene (COCl₂) ** | Gas | High reactivity, high purity of products, volatile (easy removal). | Extremely toxic, requires specialized equipment (gas lines, scrubbers).[6][10] |
| Diphosgene | Liquid | Easier to measure and handle than phosgene.[8] | Highly toxic (decomposes to phosgene), non-volatile (harder to remove).[8] |
| Triphosgene | Solid | Crystalline solid, stable, easy to weigh and handle.[8][9] | Less reactive than phosgene, requires catalyst, non-volatile.[11] |
Causality of Choice: For this guide, triphosgene is selected as the reagent of choice. Its solid state significantly mitigates the risk of accidental inhalation exposure compared to gaseous phosgene or volatile liquid diphosgene.[8] While less reactive, its conversion to phosgene in situ can be effectively catalyzed, providing a controlled and safer reaction profile suitable for a standard research laboratory.
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, from initial setup to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of chloroformates from alcohols using triphosgene.[12][13]
Reagents & Equipment:
-
o-Chlorobenzyl alcohol
-
Triphosgene (BTC)
-
Anhydrous Toluene (or Dichloromethane)
-
Pyridine (or a non-nucleophilic base like Triethylamine)
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet
-
Ice bath
-
Standard glassware for workup and distillation
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass (g) | Moles (mmol) |
| o-Chlorobenzyl alcohol | 1.0 | 142.58 | 10.0 | 70.1 |
| Triphosgene | 0.35 | 296.75 | 7.3 | 24.6 |
| Pyridine | 1.05 | 79.10 | 5.8 | 73.6 |
| Anhydrous Toluene | - | - | 150 mL | - |
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, charge a dry 500 mL three-neck flask with o-chlorobenzyl alcohol (10.0 g, 70.1 mmol) and anhydrous toluene (100 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (5.8 g, 73.6 mmol) to the solution. Rationale: The base acts as a catalyst for triphosgene decomposition and neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.[14][15]
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (7.3 g, 24.6 mmol) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the alcohol solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition is critical to control the exothermic reaction and the rate of in situ phosgene generation, preventing dangerous pressure buildup and side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding cold, dilute HCl (1M) to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: The aqueous washes remove the pyridinium hydrochloride salt and any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The temperature should be kept low (<40 °C) to avoid thermal decomposition.
-
-
Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless liquid.[1]
Reaction Mechanism
The reaction proceeds through the in situ generation of phosgene from triphosgene, which is the rate-limiting step. The subsequent reaction follows a classic nucleophilic acyl substitution pathway.
Caption: Mechanism of chloroformate formation using triphosgene.
Mechanistic Explanation:
-
Phosgene Generation: Triphosgene, in the presence of a nucleophilic catalyst like pyridine, decomposes to generate three equivalents of phosgene in situ.[9]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of o-chlorobenzyl alcohol attacks the highly electrophilic carbonyl carbon of phosgene.
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Deprotonation: The added base (pyridine) removes the proton from the oxonium ion to yield the final this compound product and pyridinium chloride.[16]
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-CH₂-) adjacent to the chloroformate group, typically shifted downfield compared to the starting alcohol. Aromatic protons will appear in the typical aromatic region.
-
¹³C NMR: The carbon spectrum will show a distinctive signal for the carbonyl carbon of the chloroformate group.
-
IR Spectroscopy: A strong absorption band in the region of 1770-1790 cm⁻¹ is indicative of the C=O stretch of the chloroformate functional group. The disappearance of the broad O-H stretch from the starting alcohol confirms the reaction's completion.
Safety and Hazard Management
The synthesis of chloroformates involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.
Reagent and Product Hazards
-
Triphosgene: Although a solid, it can decompose upon heating or contact with moisture/nucleophiles to release highly toxic phosgene gas.[8] It should be handled with the same precautions as phosgene.[8]
-
Phosgene (In situ): Phosgene is a severe respiratory irritant that can cause delayed-onset, potentially fatal pulmonary edema.[6][7][17] It has poor warning properties, meaning toxic concentrations may not be immediately irritating.[6]
-
Pyridine: Flammable, toxic, and an irritant.
-
Solvents (Toluene/DCM): Flammable and/or carcinogenic.
-
This compound: The product is toxic, corrosive, and a lachrymator (causes tearing).[1][4] It reacts with water to release HCl gas.[1]
Essential Safety Measures
-
Engineering Controls: All manipulations involving triphosgene and the reaction itself MUST be conducted inside a certified, high-performance chemical fume hood to prevent any possibility of inhalation exposure.[6][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a full-face shield.[18]
-
Hand Protection: Use chemically resistant gloves. Viton gloves are specifically recommended for handling phosgene and its precursors.[10] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[18] Ensure a spill kit compatible with the reagents is available. All personnel must be trained on the specific hazards and emergency procedures.
-
Waste Disposal: Quench any residual phosgenating agent with a basic solution (e.g., NaOH) in the fume hood before disposal. All chemical waste must be disposed of following institutional and local environmental regulations.[6]
Summary and Outlook
The synthesis of this compound from o-chlorobenzyl alcohol is a robust and essential transformation for chemists in the pharmaceutical and life sciences. The use of triphosgene offers a significant safety advantage over traditional methods employing gaseous phosgene, making the process more accessible for laboratory-scale synthesis. Success hinges on a deep understanding of the reaction mechanism, meticulous execution of the anhydrous protocol, and an unwavering commitment to rigorous safety standards. Future optimizations could explore alternative non-nucleophilic bases or flow chemistry setups to further enhance safety and control over this hazardous but vital reaction.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. 2-Chlorobenzyl alcohol | 17849-38-6 | FC46928 | Biosynth [biosynth.com]
- 3. This compound | 39545-31-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. LCSS: PHOSGENE [web.stanford.edu]
- 7. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triphosgene - Wikipedia [en.wikipedia.org]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosgene - Wikipedia [en.wikipedia.org]
- 17. sesha.org [sesha.org]
- 18. nj.gov [nj.gov]
An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-Chlorobenzyl Chloroformate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of reagents developed for this purpose, 2-Chlorobenzyl chloroformate, often abbreviated as 2-Cl-Cbz-Cl, stands out as a highly effective and versatile tool for the protection of amine functionalities. This guide provides an in-depth exploration of the fundamental principles governing its reactivity and electrophilicity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, handling, and mechanistic underpinnings.
Derived from its well-known predecessor, benzyl chloroformate (Cbz-Cl), the 2-chloro substituted analogue was developed to address specific limitations, offering a different profile of stability and reactivity.[1] Its utility is rooted in the formation of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) carbamate, a robust protecting group that effectively masks the nucleophilicity and basicity of amines during multi-step synthetic sequences.[1][2] This document moves beyond a simple recitation of protocols to dissect the electronic and structural features that define this compound's behavior, providing field-proven insights into its practical application.
Section 1: Physicochemical Properties and Structural Analysis
The reactivity of this compound is a direct consequence of its molecular structure. The molecule integrates a highly reactive chloroformate functional group with a benzyl ring substituted with a chlorine atom at the ortho position.[1] This unique combination dictates its physical properties and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 39545-31-8 | [1][3] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 205.04 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid with a pungent odor | [4] |
| Boiling Point | 50 °C at 100 mmHg | [4][5] |
| Density | ~1.339 g/mL at 25 °C | [4][5] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, ether; reacts with water and alcohols. | [1][4] |
Structural and Spectroscopic Insights
The key to understanding the reagent's power lies in the chloroformate group (-O-C(O)-Cl). The carbonyl carbon is rendered exceptionally electrophilic by the inductive effect of two highly electronegative atoms: the adjacent oxygen and the chlorine of the acyl chloride. This potent electron withdrawal polarizes the C=O bond significantly.
This high degree of electrophilicity is empirically confirmed by vibrational spectroscopy. The carbonyl stretching frequency (νC=O) for this compound is observed in the 1770-1790 cm⁻¹ region of its infrared spectrum.[1] This is a notably higher frequency compared to standard esters or carboxylic acids, indicating a stronger, shorter C=O bond, a direct result of the powerful electron-withdrawing environment that makes the carbon atom a prime target for nucleophilic attack.[1]
Section 2: The Heart of Reactivity: Electrophilicity and Reaction Mechanisms
The synthetic utility of this compound is dominated by its reactions with nucleophiles at the highly electrophilic carbonyl carbon. The governing mechanism is a classic nucleophilic acyl substitution , proceeding through an addition-elimination pathway.
General Mechanism: Nucleophilic Acyl Substitution
The reaction initiates with the attack of a nucleophile (Nu:) on the carbonyl carbon, breaking the π-bond and forming a transient, tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond by ejecting the most stable leaving group—in this case, the chloride anion. Chloride's status as the conjugate base of a strong acid (HCl) makes it an excellent leaving group, driving the reaction to completion.
References
An In-depth Technical Guide to (2-chlorophenyl)methyl carbonochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Organic Synthesis
(2-chlorophenyl)methyl carbonochloridate, also known by its common synonym 2-chlorobenzyl chloroformate, is a significant reagent in the field of organic chemistry.[1][2] Its utility primarily lies in its function as a protecting group for amines and alcohols, a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical drug development.[1][3] The presence of the 2-chloro substituent on the benzyl group can modulate the reactivity and stability of the protecting group, offering specific advantages in certain synthetic pathways. This guide provides a comprehensive overview of the physical properties, handling, and synthetic applications of this important chemical intermediate.
Chemical Identity and Molecular Structure
The structural integrity of a reagent is fundamental to its reactivity and application. (2-chlorophenyl)methyl carbonochloridate possesses a molecular architecture featuring a 2-chlorinated aromatic ring and a reactive chloroformate functional group.[1]
-
IUPAC Name: (2-chlorophenyl)methyl carbonochloridate[1]
-
Synonyms: this compound, 2-Chlorobenzyl carbonochloridate[2][4]
The molecule consists of a 2-chlorobenzyl group attached to a chloroformate moiety. This structure is key to its role as a protecting group, allowing for its introduction onto a nucleophilic site and subsequent removal under specific conditions.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design. The following table summarizes the key physicochemical data for (2-chlorophenyl)methyl carbonochloridate.
| Property | Value | Source(s) |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.339 g/mL at 25°C | [3][4][5][6] |
| Boiling Point | 50°C at 100 mmHg | [1][3][5][6] |
| Flash Point | >230°F (>110°C) | [1][4] |
| Vapor Pressure | 1.36 psi at 20°C | [1][4][6] |
| Refractive Index | n20/D 1.536 | [3][5][6] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [5] |
Insight into the Data: The relatively low boiling point under reduced pressure indicates significant volatility, a factor to consider during purification and handling.[1] The high flash point suggests moderate thermal stability at ambient temperatures.[1]
Synthesis and Mechanism of Action
(2-chlorophenyl)methyl carbonochloridate is typically synthesized through the reaction of 2-chlorobenzyl alcohol with a suitable phosgene equivalent, such as chloromethyl chloroformate, often in the presence of a base to act as a catalyst.[5]
General Synthetic Workflow
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2-chlorobenzyl alcohol on the carbonyl carbon of the chloroformate reagent, leading to the displacement of a chloride ion and the formation of the desired product.
Mechanism as a Protecting Group
In its primary application, (2-chlorophenyl)methyl carbonochloridate serves to introduce the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group onto amine functionalities. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The resulting carbamate is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenolysis, to regenerate the free amine.
Experimental Protocols: Characterization and Quality Control
Ensuring the purity and identity of (2-chlorophenyl)methyl carbonochloridate is crucial for its successful application in synthesis. Standard analytical techniques should be employed for its characterization.
Step-by-Step Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be utilized to confirm the presence and integration of protons on the aromatic ring and the methylene bridge.
-
¹³C NMR will verify the number of unique carbon environments, including the carbonyl carbon of the chloroformate group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic strong absorption band for the C=O stretch of the chloroformate group, typically in the range of 1750-1790 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be indicative of the two chlorine atoms present in the molecule.
-
-
Purity Analysis (GC or HPLC):
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the compound and identify any potential impurities.
-
Safety, Handling, and Storage
(2-chlorophenyl)methyl carbonochloridate is a reactive and potentially hazardous compound that requires careful handling.
-
Hazards: It is toxic by inhalation, in contact with skin, and if swallowed.[5] It is also corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7] Recommended storage temperature is 2-8°C.[3][5][6] The compound is moisture-sensitive and will react with water to produce hydrochloric acid.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
The primary application of (2-chlorophenyl)methyl carbonochloridate is as a reagent for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group in organic synthesis.[1] This protecting group is particularly useful in peptide synthesis and the synthesis of other complex molecules where selective protection of amine groups is required.[1] The 2-chloro substituent can influence the stability and cleavage conditions of the protecting group compared to the standard Cbz group, offering advantages in specific synthetic strategies.[3]
Conclusion
(2-chlorophenyl)methyl carbonochloridate is a valuable reagent for the modern organic chemist. Its well-defined physical properties and specific reactivity make it an important tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 39545-31-8 [chemicalbook.com]
- 4. CAS#:39545-31-8 | Carbonochloridic acid,(2-chlorophenyl)methyl ester | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Introduction to the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group
An In-Depth Technical Guide to the 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) Protecting Group
Authored by: Gemini, Senior Application Scientist
Publication Date: January 6, 2026
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group represents a cornerstone in amine protection strategy. This technical guide delves into a key derivative, the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group, a modification designed to fine-tune the chemical properties of the classical Cbz moiety. This document provides an in-depth examination of the 2-Cl-Cbz group's properties, mechanisms of installation and cleavage, and its strategic application in multi-step synthesis for researchers, chemists, and drug development professionals.
Introduction: The Need for Modulated Amine Protection
The protection of nucleophilic functional groups, especially amines, is a critical operation in multi-step organic synthesis.[1] An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the target molecule.[2] The benzyloxycarbonyl (Cbz) group, pioneered by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary masking of amino groups.[3][4] Its removal via catalytic hydrogenolysis offers a mild and orthogonal cleavage pathway compared to acid- or base-labile groups.[1][4]
However, the demands of increasingly complex synthetic targets necessitate a broader palette of protecting groups with modulated lability. The 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group is a direct response to this need. By introducing an electron-withdrawing chlorine atom onto the ortho position of the benzyl ring, the electronic properties of the Cbz group are altered, thereby modifying its stability and cleavage kinetics. This guide will explore the causality behind these modifications and provide the technical details required for its effective implementation.
Core Characteristics and Mechanistic Principles
The 2-Cl-Cbz protecting group is introduced using its corresponding chloroformate reagent, which reacts with primary and secondary amines to form a stable carbamate linkage.
The Reagent: 2-Chlorobenzyl Chloroformate
The key reagent for installing the 2-Cl-Cbz group is this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂O₂ | [5] |
| Molecular Weight | 205.04 g/mol | [5] |
| CAS Number | 39545-31-8 | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Key Reactivity | Moisture-sensitive, electrophilic | [5] |
Synthesis of the reagent is typically achieved through the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene equivalent.[5] It is a corrosive and lachrymatory compound that must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5][6]
Mechanism of Protection
The installation of the 2-Cl-Cbz group follows a standard nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of this compound.[7][8] This is followed by the expulsion of the chloride leaving group. The reaction generates hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[3][7]
Caption: Mechanism for the protection of an amine with 2-Cl-Cbz-Cl.
Influence of the 2-Chloro Substituent
The defining feature of the 2-Cl-Cbz group is the ortho-chloro atom on the benzyl ring. This substituent exerts a significant electron-withdrawing inductive effect, which has two primary consequences compared to the parent Cbz group:
-
Increased Acid Stability: The electron-withdrawing nature of the chlorine atom destabilizes the formation of the benzylic carbocation that is a key intermediate in the acid-mediated cleavage pathway. Consequently, the 2-Cl-Cbz group is more resistant to cleavage by strong acids (e.g., HBr in acetic acid) than the standard Cbz group.[9] This enhanced stability allows for the selective removal of other acid-labile groups, such as tert-butoxycarbonyl (Boc), in its presence.
-
Modified Hydrogenolysis Rate: While catalytic hydrogenolysis remains the primary method for cleavage, the presence of the aryl chloride can influence the reaction. Aryl chlorides can act as catalyst poisons for palladium catalysts, potentially slowing the rate of deprotection compared to the unsubstituted Cbz group. However, under standard conditions, the cleavage is generally efficient. This modulation can be exploited in complex molecules where fine-tuning of reactivity is desired.
Experimental Protocols & Workflows
The following protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Protection of an Amine
This procedure utilizes typical Schotten-Baumann conditions, which are effective for a wide range of primary and secondary amines, including amino acids.[4]
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent system: Tetrahydrofuran (THF) and Water (e.g., 2:1 ratio)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolution: Dissolve the amine substrate in the THF/water solvent system. For amino acids, an aqueous solution of NaHCO₃ or Na₂CO₃ is used.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the exothermic nature of the reaction.
-
Reagent Addition: While stirring vigorously, add the this compound dropwise to the cooled solution.[4] Maintain the temperature at 0-5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-20 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Cl-Cbz-protected amine.
-
Purification: Purify the product as necessary via column chromatography on silica gel or recrystallization.
Caption: Standard workflow for 2-Cl-Cbz protection of an amine.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving the 2-Cl-Cbz group. The mechanism involves the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to give the free amine, CO₂, and 2-chlorotoluene.[7]
Materials:
-
2-Cl-Cbz-protected substrate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent like ammonium formate (HCOONH₄)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Dissolve the 2-Cl-Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation:
-
For H₂ gas: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with H₂ (repeat 3x) to ensure an inert atmosphere. Stir the reaction vigorously under the H₂ atmosphere at room temperature.[4]
-
For Transfer Hydrogenation: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq) to the reaction mixture and heat to reflux if necessary.[4][10]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric when dry; ensure it remains wet during handling.[4]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (2-chlorotoluene and CO₂) are volatile and easily removed.
Caption: Mechanism of 2-Cl-Cbz deprotection via catalytic hydrogenolysis.
Orthogonality in Complex Synthesis
The true utility of any protecting group is defined by its orthogonality—the ability to be removed under specific conditions that do not affect other protecting groups.[2][11] The 2-Cl-Cbz group, like its parent Cbz, is orthogonal to the widely used Boc (acid-labile) and Fmoc (base-labile) groups.[11][12]
| Protecting Group | Deprotection Condition | Stability of 2-Cl-Cbz |
| Boc | Strong Acid (e.g., TFA, HCl) | Stable . More stable than Cbz. |
| Fmoc | Base (e.g., 20% Piperidine/DMF) | Stable . |
| 2-Cl-Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | - |
This mutual orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and other complex molecular constructions.[11][12] The enhanced acid stability of 2-Cl-Cbz relative to Cbz provides a distinct advantage. In a molecule containing both a Cbz and a Boc group, conditions required to remove the Boc group (e.g., strong acid) might partially cleave the Cbz group. Substituting Cbz with the more robust 2-Cl-Cbz can ensure its complete integrity during the selective deprotection of the Boc group, leading to higher yields and purer products.
Caption: Orthogonal deprotection strategy using Fmoc, Boc, and 2-Cl-Cbz.
Conclusion
The 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group is a valuable modification of the classical Cbz group, offering enhanced stability towards acidic conditions. This property makes it a superior choice in synthetic routes where acid-labile groups like Boc must be removed selectively without compromising the integrity of the benzylic carbamate. While its primary cleavage method remains catalytic hydrogenolysis, its modulated reactivity profile provides chemists with a powerful tool for navigating the intricate challenges of multi-step synthesis. For professionals in drug discovery and development, the rational application of protecting groups like 2-Cl-Cbz is crucial for the efficient and successful construction of complex, high-value molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 39545-31-8 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2-Chlorobenzyl Chloroformate: Nomenclature, Properties, and Applications in Synthesis
This guide provides an in-depth analysis of 2-Chlorobenzyl chloroformate, a pivotal reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of facts to explain the causality behind its applications, ensuring a deep and practical understanding of its role in complex molecular synthesis.
Section 1: Chemical Identity and Nomenclature: Establishing a Common Language
Precise communication in science begins with unambiguous identification. This compound is known by several names, and understanding its various synonyms and identifiers is crucial for effective literature review and chemical sourcing. Its nomenclature is rooted in its structure: a chloroformate ester derived from 2-chlorobenzyl alcohol.
The shorthand designation "2-Cl-Z-Cl" or "2-Cl-Cbz-Cl" is often used in laboratory vernacular. This stems from the foundational work of Bergmann and Zervas on the parent compound, benzyl chloroformate, which introduced the benzyloxycarbonyl protecting group, abbreviated as "Cbz" or "Z" (in honor of Zervas).[1] The "2-Cl" prefix simply denotes the chlorine atom at the ortho position of the benzyl ring.
For absolute clarity, all key identifiers are summarized below.
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | (2-chlorophenyl)methyl carbonochloridate[2] |
| Common Synonyms | 2-Chlorobenzyl carbonochloridate, 2-CL-Z-CL, o-Chlorobenzylchloroformate[3][4][5] |
| CAS Number | 39545-31-8[2][3][4] |
| Molecular Formula | C₈H₆Cl₂O₂[2][3][4] |
| Molecular Weight | 205.04 g/mol [2][3][4] |
| InChI | InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2[2] |
| Canonical SMILES | C1=CC=C(C(=C1)COC(=O)Cl)Cl[2] |
Section 2: Physicochemical Profile and Reactivity
The physical properties of this compound dictate its handling, storage, and reaction conditions. The presence of the electrophilic chloroformate group and the chlorinated aromatic ring defines its chemical behavior, rendering it a highly reactive and valuable synthetic intermediate.[2]
| Property | Value | Significance in Application |
| Appearance | Colorless to light yellow, pungent liquid[3] | Visual cue for purity; odor indicates need for ventilation. |
| Boiling Point | 50 °C @ 100 mmHg[3][5] | Allows for purification by vacuum distillation. |
| Density | 1.339 g/mL at 25 °C[3][5] | Denser than many organic solvents; relevant for phase separations. |
| Flash Point | > 110 °C (> 230 °F)[3] | Moderate thermal stability under ambient conditions.[2] |
| Reactivity | Highly sensitive to moisture and nucleophiles[2] | Reacts with water to release corrosive HCl gas.[2] This necessitates handling under inert atmosphere. Its primary reactivity with nucleophiles like amines is the basis of its utility. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethanol)[3] | Facilitates its use in a wide range of reaction media. |
The ortho-chlorine substituent influences the reagent's reactivity compared to its parent compound, benzyl chloroformate. This electron-withdrawing group can affect the stability of the resulting protecting group and may require tailored conditions for its subsequent removal.
Section 3: Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound relies on the controlled reaction between 2-chlorobenzyl alcohol and a phosgene equivalent. This process transforms the relatively inert alcohol into a highly electrophilic reagent suitable for subsequent reactions.
Experimental Protocol: Synthesis
-
Causality Statement: This protocol is designed to maximize yield and purity by rigorously excluding moisture, which would otherwise consume the phosgene and hydrolyze the product. The use of an inert atmosphere is therefore a critical, non-negotiable step.
-
Preparation: A three-necked, oven-dried flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet (connected to a scrubber) is purged with dry nitrogen or argon.
-
Solvent and Reactant: Anhydrous dichloromethane (DCM) is added to the flask, followed by 2-chlorobenzyl alcohol (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.
-
Phosgenation: A solution of phosgene in toluene (typically ~20%, 1.1-1.2 equivalents) is added dropwise via the dropping funnel over 1-2 hours. Expert Insight: The slow addition and low temperature are crucial to control the exothermicity of the reaction and prevent the formation of undesired side products, such as carbonates.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. Progress can be monitored by TLC or GC-MS to confirm the consumption of the starting alcohol.
-
Work-up and Purification: The reaction mixture is sparged with dry nitrogen to remove excess phosgene and HCl gas. The solvent is removed under reduced pressure. The crude residue is then purified by vacuum distillation to yield this compound as a clear liquid.
Section 4: Core Application: The 2-Cl-Cbz Protecting Group for Amines
The primary utility of this compound in drug development and complex organic synthesis is for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group onto primary and secondary amines.[2] This transformation is fundamental because it temporarily "masks" the nucleophilic and basic nature of the amine's lone pair, allowing chemists to perform reactions on other parts of the molecule without interference from the amine.[1][6]
The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of a highly stable carbamate linkage.
Experimental Protocol: Amine Protection
-
Trustworthiness Statement: This protocol includes an aqueous work-up designed to remove all water-soluble components (the base and its salt), ensuring the isolated product is of high purity. This self-validating step is essential for telescoping into subsequent synthetic transformations.
-
Setup: A solution of the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents), is added. The mixture is cooled to 0 °C. Expert Insight: A base is required to neutralize the HCl generated during the reaction.[1] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of base ensures the reaction goes to completion.
-
Reagent Addition: this compound (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 1-12 hours, with progress monitored by TLC.
-
Quench and Extraction: Upon completion, the reaction is quenched with water. The organic layer is separated and washed successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude 2-Cl-Cbz protected amine, which can be further purified by column chromatography or recrystallization if necessary.
Section 5: Safety, Handling, and Storage
Due to its reactivity, this compound presents several hazards. Adherence to strict safety protocols is mandatory.
-
Primary Hazards:
-
Mandatory Handling Procedures:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat.
-
Ensure all glassware is oven- or flame-dried prior to use.
-
Work under an inert atmosphere (nitrogen or argon).
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8°C.[3]
-
Store away from moisture, bases, and alcohols.
-
Conclusion
This compound is more than a mere chemical; it is a precision tool that enables the construction of complex molecular architectures. Its identity, defined by a range of synonyms but anchored by its CAS number, is the starting point for understanding its function. By grasping the principles behind its synthesis, the mechanism of its application in amine protection, and the stringent safety precautions it demands, researchers can effectively leverage this reagent to advance the frontiers of drug discovery and chemical synthesis.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 39545-31-8 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Predicted Spectral Characteristics of 2-Chlorobenzyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the predicted spectral data for 2-Chlorobenzyl chloroformate (CAS 39545-31-8), a key reagent in organic synthesis, particularly for the introduction of the 2-chlorobenzyl protecting group.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide synthesizes predictive principles with field-proven insights to offer a robust framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Molecular Structure and Overview
This compound, with the molecular formula C₈H₆Cl₂O₂, possesses a molecular weight of 205.04 g/mol .[2] Its structure features a 2-chlorobenzyl group connected to a highly reactive chloroformate moiety.[1] This unique combination of an electron-withdrawing chlorinated aromatic ring and an electrophilic carbonyl center dictates its characteristic spectral properties.
Molecular Structure Diagram
To facilitate spectral assignments, the atoms in this compound are systematically numbered.
Caption: Numbered structure of this compound.
Predicted ¹H NMR Spectrum (Proton NMR)
The proton NMR spectrum is predicted to show distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms and the anisotropic effects of the benzene ring.
Rationale for Predictions:
-
Aromatic Protons (H2-H5): These protons will appear in the typical aromatic region (7.2-7.6 ppm). The electron-withdrawing chlorine atom at the C1 position will deshield the ortho proton (H6) and influence the shifts of the others, leading to a complex, overlapping multiplet pattern.
-
Methylene Protons (H7): The -CH₂- group is flanked by an oxygen atom and the chlorophenyl ring. This environment causes a significant downfield shift. The electronegative oxygen atom is the primary cause of this deshielding.[3][4] A sharp singlet is expected as there are no adjacent protons to cause splitting. Experimental data for the similar 2-chlorobenzyl alcohol shows the methylene protons at 4.738 ppm, supporting this prediction.[5]
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Assigned Proton | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2, H3, H4, H5 | 7.30 - 7.55 | Multiplet | 4H |
| H7 | ~5.45 | Singlet | 2H |
Predicted ¹³C NMR Spectrum (Carbon NMR)
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Rationale for Predictions:
-
Carbonyl Carbon (C8): The carbonyl carbon of the chloroformate group is highly deshielded due to the direct attachment of two electronegative atoms (O and Cl). It is predicted to have the most downfield chemical shift, likely in the range of 150-160 ppm.
-
Aromatic Carbons (C1-C6): These carbons will resonate in the 125-135 ppm region. The carbon directly attached to the chlorine (C1) will be influenced by halogen-induced shifts. The ipso-carbon (C6), attached to the CH₂ group, will also have a distinct shift. The remaining aromatic carbons will have shifts typical for a substituted benzene ring.[6]
-
Methylene Carbon (C7): This benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the 65-75 ppm range.[3] For comparison, the methylene carbon in 2-chlorobenzyl benzoate appears at 63.94 ppm.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Shift (ppm) |
|---|---|
| C8 (C=O) | 150 - 160 |
| C1 (Ar-Cl) | 132 - 135 |
| C6 (Ar-CH₂) | 133 - 136 |
| C2, C3, C4, C5 | 127 - 131 |
| C7 (-CH₂-) | 68 - 72 |
Predicted Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying functional groups. The key feature for this compound is the very strong carbonyl (C=O) stretch of the chloroformate group.
Rationale for Predictions:
-
C=O Stretch: The most diagnostic absorption will be the carbonyl stretch. In chloroformates, this band is found at a characteristically high frequency (1770-1790 cm⁻¹) due to the electronegative chlorine atom attached to the carbonyl carbon, which strengthens the C=O bond.[1]
-
C-O Stretches: Two distinct C-O stretching bands are expected: one for the C(O)-O bond and another for the O-CH₂ bond, typically appearing in the 1100-1300 cm⁻¹ range.
-
Aromatic C=C Stretches: Medium to weak absorptions between 1400-1600 cm⁻¹ are characteristic of the benzene ring.[8]
-
Aromatic C-H Stretch: A weak band is expected just above 3000 cm⁻¹.[9]
-
C-Cl Stretches: Absorptions for the aromatic C-Cl and the acyl C-Cl bonds will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1790 - 1770 | Strong | C=O Stretch (Chloroformate) |
| 1600 - 1450 | Medium | Aromatic C=C Stretches |
| 1250 - 1100 | Strong | C-O Stretches |
| 800 - 700 | Strong | C-Cl Stretch / C-H Bend |
Predicted Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecule, providing key structural information. The fragmentation pattern is predicted based on the stability of the resulting ions.
Rationale for Predictions:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204 and 206, corresponding to the C₈H₆³⁵Cl₂O₂ and C₈H₆³⁵Cl³⁷ClO₂ isotopologues. The characteristic 3:1 isotopic pattern for one chlorine atom will be superimposed on the pattern for the second chlorine, leading to a distinctive M, M+2, M+4 pattern.
-
Major Fragmentation: The most likely fragmentation pathway involves the loss of the unstable chloroformate radical (•COCl) or neutral HCl, followed by the formation of a stable benzyl-type cation.
-
Loss of •Cl: Loss of a chlorine radical from the chloroformate group would yield a cation at m/z 169/171.
-
Formation of 2-Chlorobenzyl Cation: The most prominent peak is predicted to be the 2-chlorobenzyl cation (m/z 125/127), formed by the cleavage of the C-O bond. This cation is resonance-stabilized.
-
Loss of CO₂: Subsequent loss of carbon dioxide from the m/z 169/171 fragment could also lead to the 2-chlorobenzyl cation.
-
Tropylium Ion: The 2-chlorobenzyl cation may further fragment by losing a chlorine atom to form a benzyl cation (m/z 91), which can rearrange to the very stable tropylium ion.
-
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Standard Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as the compound is soluble in it and the residual solvent peak at 7.26 ppm does not typically interfere with the aromatic signals.[7][10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.
B. FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum as a thin film.[10]
-
Method: Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 32 scans for a good signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the clean salt plates prior to sample analysis and subtract it from the sample spectrum.
C. Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or by direct insertion probe. GC-MS is preferred for ensuring sample purity.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.
Conclusion
The predicted spectral data for this compound provides a clear and unique fingerprint for its identification. The ¹H NMR is characterized by a downfield methylene singlet and a complex aromatic multiplet. The ¹³C NMR is distinguished by the deshielded chloroformate carbonyl carbon. The IR spectrum is dominated by a strong carbonyl absorption at a high wavenumber (~1780 cm⁻¹), and the mass spectrum is expected to show a prominent peak for the 2-chlorobenzyl cation (m/z 125/127). This comprehensive guide serves as a valuable resource for researchers, enabling confident structural verification and quality assessment of this important synthetic reagent.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. chembk.com [chembk.com]
- 11. rsc.org [rsc.org]
General uses of 2-Chlorobenzyl chloroformate in organic synthesis.
An In-Depth Technical Guide to the Application of 2-Chlorobenzyl Chloroformate in Modern Organic Synthesis
Abstract
This compound, often denoted as 2-Cl-Cbz-Cl or Z(2-Cl)-Cl, is a highly valuable reagent in organic synthesis, primarily serving as a robust protecting group for primary and secondary amines. As a derivative of the classical benzyloxycarbonyl (Cbz or Z) group, the introduction of a chlorine atom at the ortho position of the benzyl ring imparts unique chemical properties, most notably an enhanced stability towards acidic conditions. This guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical properties, and the mechanistic basis for its application in protecting group chemistry. We will delve into the causality behind its selection over other protecting groups, provide detailed, field-proven protocols for both the protection and deprotection steps, and illustrate its strategic deployment in complex applications such as solid-phase peptide synthesis (SPPS) and the development of pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of the 2-chlorobenzyloxycarbonyl (2-Cbz) protecting group in their synthetic endeavors.
Introduction to this compound
The strategic use of protecting groups is a fundamental concept in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent its participation in undesired side reactions.[1] The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational development in this field, particularly for the controlled synthesis of peptides.[2][3] this compound represents a critical evolution of this original concept, engineered to overcome specific limitations of the parent Cbz group.
Chemical Identity and Physicochemical Properties
This compound is a reactive organic compound classified as a chloroformate ester.[4] It is a colorless to light yellow liquid with a pungent odor, and it is sensitive to moisture.[4][5] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 39545-31-8 | [6][7] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6] |
| Molecular Weight | 205.04 g/mol | [6][7] |
| Density | 1.339 g/mL at 25 °C | [5][7] |
| Boiling Point | 50 °C at 100 mmHg | [5][7] |
| Refractive Index (n20/D) | 1.536 | [5][7] |
| Synonyms | (2-Chlorophenyl)methyl chloroformate, 2-Cl-Cbz-Cl, Z(2-Cl)-Cl | [4][6] |
Rationale for the 2-Chloro Substituent
The development of substituted Cbz derivatives was driven by the need for protecting groups with tailored stability profiles. The unsubstituted Cbz group, while robust, can be labile under certain acidic conditions used to remove other protecting groups like tert-butyloxycarbonyl (Boc). The 2-chlorobenzyl (2-Cl-Z) group was designed to be more acid-stable.[8]
The underlying causality is electronic: the electron-withdrawing chlorine atom at the ortho-position destabilizes the benzylic carbocation that forms as a key intermediate during acid-mediated cleavage. This destabilization increases the activation energy required for deprotection, rendering the 2-Cbz group resistant to moderately acidic reagents like trifluoroacetic acid (TFA) while still being removable by very strong acids such as liquid hydrogen fluoride (HF).[8] This property is crucial for achieving orthogonality in complex syntheses, particularly in Boc-based solid-phase peptide synthesis.[3]
Synthesis of the Reagent
This compound is typically synthesized via the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[4] The reaction is generally performed in an inert solvent under controlled temperature conditions to manage the exothermic nature of the reaction and the hazards associated with phosgene.[4][9]
The 2-Cbz Group as a Protective Strategy for Amines
The primary application of this compound is the protection of amines by converting them into the corresponding carbamates.[4] This transformation effectively suppresses the nucleophilicity and basicity of the amine's nitrogen lone pair, rendering it inert to many electrophilic reagents and coupling conditions.[2][10]
Mechanism of Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. This is typically performed under basic conditions (e.g., Schotten-Baumann conditions) to neutralize the HCl byproduct, driving the reaction to completion.[11]
Caption: General mechanism for the protection of an amine using 2-Cbz-Cl.
Experimental Protocol: N-Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of a generic amino acid using this compound under Schotten-Baumann conditions, a method known for its reliability and high yields.
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
This compound (1.1 equiv)
-
Dioxane or THF
-
Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv). If the amino acid has poor water solubility, a co-solvent like dioxane or THF can be added.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Vigorous stirring is essential.
-
Reagent Addition: Add this compound (1.1 equiv) dropwise to the cold, stirred solution over 20-30 minutes. Ensure the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up (Aqueous): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted chloroformate and 2-chlorobenzyl alcohol byproduct.
-
Acidification: Re-cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The N-protected product will typically precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorobenzyloxycarbonyl)-amino acid. The product can be further purified by recrystallization or column chromatography if necessary.
Deprotection Strategies for the 2-Cbz Group
The removal of the 2-Cbz group must be efficient and selective to reveal the free amine for subsequent reactions. The increased stability of the 2-Cbz group dictates the use of more forceful conditions compared to its unsubstituted counterpart.
Cleavage Mechanisms and Conditions
3.1.1. Strong Acidolysis The most common method for cleaving the 2-Cbz group in the context of Boc-SPPS is treatment with strong, anhydrous acids.[8]
-
Reagents: Liquid Hydrogen Fluoride (HF) is the classic reagent. Alternatives include Trifluoromethanesulfonic acid (TFMSOTf) or Trifluoromethanesulfonic anhydride (TFSMA).[12]
-
Mechanism: The reaction proceeds via an Sₙ1-type mechanism. The carbamate oxygen is protonated, followed by the loss of the amine and CO₂. The resulting 2-chlorobenzyl cation is trapped by anisole or another scavenger.
-
Causality: These harsh conditions are necessary to overcome the electronic destabilization of the benzylic cation by the ortho-chloro substituent. This method is often used in the final "global deprotection" step of a synthesis, where all acid-labile groups are removed simultaneously.[12]
3.1.2. Catalytic Hydrogenolysis While less common for the 2-Cbz group compared to the standard Cbz group due to potential catalyst poisoning and slower reaction rates, hydrogenolysis remains a viable, milder alternative to strong acidolysis.
-
Reagents: Molecular hydrogen (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[8][11] Transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can also be effective.
-
Mechanism: The catalyst facilitates the reductive cleavage of the benzylic C-O bond. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, carbon dioxide, and 2-chlorotoluene.[11]
Comparative Analysis of Deprotection Methods
| Feature | Strong Acidolysis (e.g., HF) | Catalytic Hydrogenolysis |
| Conditions | Very harsh, -5 to 0 °C | Mild, room temp, atmospheric pressure |
| Selectivity | Low; often used for global deprotection | High; compatible with many other groups |
| Substrate Scope | Not suitable for sulfur-containing residues (Met, Cys) unless protected | Can be inhibited by sulfur, halides, or alkynes |
| Equipment | Specialized, corrosion-resistant apparatus required | Standard laboratory glassware and hydrogenation apparatus |
| Safety | Highly toxic and corrosive reagents | Flammable H₂ gas; catalyst can be pyrophoric |
| Byproducts | 2-chlorobenzyl cation (scavenged), CO₂ | 2-chlorotoluene, CO₂ |
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
This protocol provides a general method for the removal of a 2-Cbz group using catalytic hydrogenation.
Materials:
-
N-(2-Cbz)-protected compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, ~10 mol% by weight)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the 2-Cbz protected compound in an appropriate solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon) at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC, looking for the disappearance of the starting material. The reaction may be significantly slower than for a standard Cbz group and may require extended reaction times or warming.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is often used in the next step without further purification.
Applications in Complex Synthesis
The unique stability profile of the 2-Cbz group makes it a specialized tool for specific synthetic challenges.
Role in Solid-Phase Peptide Synthesis (SPPS)
In Boc/Bn-based SPPS, the peptide is assembled on a solid support using N-terminal Boc protection, which is removed at each cycle with TFA. Side-chain functional groups (like the ε-amino group of Lysine) require protecting groups that are stable to repeated TFA treatment. The 2-Cbz group is ideal for this role.[8][12] It remains intact throughout the chain assembly and is cleaved only during the final deprotection and cleavage from the resin using a strong acid like HF.[12]
Caption: Role of 2-Cbz in a Boc-based solid-phase peptide synthesis workflow.
Utility in Pharmaceutical and Drug Development
Beyond peptides, this compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4][13] Its ability to protect amine functionalities allows for selective modifications at other parts of a molecule. For instance, derivatives have been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in treating certain cancers and autoimmune diseases.[7]
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate precautions.
-
Hazards: It is toxic by inhalation, corrosive, and a lachrymator (causes tearing).[4][5] It reacts with water to release corrosive HCl gas.[4]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[5] Store in a cool, dry place, away from moisture, strong acids, and oxidants.
Conclusion
This compound is more than just a variant of a classic reagent; it is a specialized tool that offers a distinct advantage in synthetic strategy. Its enhanced acid stability provides the orthogonality required for complex multi-step syntheses, most notably in Boc-based peptide synthesis. By understanding the electronic principles that govern its reactivity and the practical protocols for its use, researchers and drug development professionals can effectively employ the 2-Cbz group to navigate challenging synthetic pathways, ultimately enabling the efficient construction of complex and valuable molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 39545-31-8 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 39545-31-8 [m.chemicalbook.com]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Protocol for Amine Protection Using 2-Chlorobenzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 2-Chloro-Cbz Group in Amine Protection
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a classic and robust choice for this purpose.[1][2]
This application note details the use of a valuable derivative, 2-Chlorobenzyl Chloroformate (2-Cl-Cbz-Cl) , for the protection of primary and secondary amines. The resulting 2-Chloro-Cbz (2-Cl-Z) carbamate offers distinct advantages, including enhanced stability to acidic conditions compared to the standard Cbz group, making it particularly useful in complex synthetic sequences where acid-labile groups like Boc must be selectively removed.[3] This guide provides an in-depth look at the reaction mechanism, detailed experimental protocols for both protection and deprotection, and critical insights for successful implementation.
Mechanistic Rationale: The Schotten-Baumann Reaction
The protection of an amine with this compound typically proceeds via the Schotten-Baumann reaction .[4][5] This method involves the acylation of the amine under biphasic or homogeneous conditions in the presence of a base.[5][6]
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of the amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[7]
-
Elimination and Neutralization: A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. The resulting protonated carbamate is neutralized by a base, which also scavenges the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7]
The choice of base is crucial; inorganic bases like sodium bicarbonate or sodium carbonate are often used in aqueous biphasic systems, while organic bases such as triethylamine or pyridine are employed in anhydrous conditions.[4][7]
Caption: Reaction mechanism for amine protection.
PART 1: Amine Protection Protocol
This protocol describes a general procedure for the protection of a primary amine using this compound under standard Schotten-Baumann conditions.
Materials and Reagents
-
Amine substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 eq)
-
Solvent system: e.g., Tetrahydrofuran (THF) and Water (2:1), or Dichloromethane (DCM)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the amine substrate (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 15 mL for a 2-3 mmol scale).[7] Cool the vigorously stirred mixture to 0 °C using an ice bath.
-
Scientist's Note: Cooling to 0 °C is critical to control the exothermic reaction and minimize potential side reactions from the highly reactive chloroformate.
-
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the cold suspension over 15-20 minutes. An addition funnel can be used for larger scales to ensure a controlled addition rate.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-20 hours.[7]
-
Self-Validation Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
-
Work-up & Extraction:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.[7]
-
Causality Explanation: The water wash removes excess inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure 2-Cl-Cbz-protected amine.[7]
Caption: General workflow for 2-Cl-Cbz amine protection.
PART 2: Deprotection Protocol
The primary method for cleaving the Cbz and 2-Cl-Cbz groups is catalytic hydrogenolysis, which proceeds under mild conditions.[3][7]
Materials and Reagents
-
2-Cl-Cbz-protected amine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite™ (for filtration)
Step-by-Step Experimental Procedure
-
Reaction Setup: Dissolve the 2-Cl-Cbz-protected amine in a suitable solvent (e.g., methanol) in a flask equipped with a stir bar.[4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.
-
Safety First: Palladium on carbon can be pyrophoric, especially when dry. Handle it carefully, and do not allow the catalyst to become dry after it has been wetted with solvent.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[4] Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for most lab-scale reactions) at room temperature.[4]
-
Monitoring: Monitor the reaction by TLC. The deprotection is typically complete within 2-6 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.[4] Wash the filter cake with the reaction solvent to ensure all product is recovered.
-
Scientist's Note: Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting upon exposure to air.
-
-
Concentration: Concentrate the filtrate under reduced pressure. The byproducts, 2-chlorotoluene and carbon dioxide, are volatile and are removed during this step, often yielding the pure deprotected amine without the need for further purification.[3]
Alternative Deprotection
For substrates sensitive to catalytic hydrogenation (e.g., those containing alkenes or alkynes), alternative methods like treatment with strong acids (e.g., HBr in acetic acid) can be used.[3] More recently, nucleophilic deprotection protocols, such as using 2-mercaptoethanol, have been developed for sensitive substrates.[8][9][10]
Quantitative Data Summary
The efficiency of Cbz-type protection reactions is generally high. The following table provides representative data for these transformations.
| Amine Substrate | Typical Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90% | [4] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98% | [4] |
| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90% | [7] |
| Deprotection (Cbz-Glycine) | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% | [4] |
Safety & Handling
-
This compound: This reagent is corrosive, a lachrymator (causes tears), and is moisture-sensitive.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Store in a cool, dry place away from incompatible materials like bases, alcohols, and metals.[13]
-
Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas and pyrophoric catalysts like Pd/C. Ensure there are no ignition sources nearby and follow established safety protocols for hydrogenation reactions.[14]
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: 2-Chlorobenzyl Chloroformate for Chromatographic Analysis
Introduction: The Role of 2-Chlorobenzyl Chloroformate in Modern Chromatography
In the landscape of analytical chemistry, the derivatization of analytes is a critical step to enhance their detectability and improve separation efficiency in chromatographic systems. This compound (C8H6Cl2O2) is a highly reactive carbonyl compound that serves as an invaluable derivatization agent.[1] It is particularly effective for analytes containing primary and secondary amines, alcohols, phenols, and thiols. The primary application of this compound lies in its ability to introduce a 2-chlorobenzyl protecting group onto these functional groups, thereby transforming polar and non-volatile compounds into derivatives with improved chromatographic properties.[2]
The key advantages of using this compound include:
-
Enhanced Volatility and Thermal Stability: This is especially crucial for gas chromatography (GC), where analytes must be volatile and stable at high temperatures.[3]
-
Improved Chromatographic Separation: By altering the polarity of the analyte, derivatization can lead to better peak shape and resolution.
-
Increased Detector Sensitivity: The introduction of the chlorobenzyl group provides a strong signal for UV detectors in High-Performance Liquid Chromatography (HPLC) and for electron capture detectors (ECD) in GC.[3]
-
Formation of Stable Derivatives: The resulting carbamates, carbonates, and thiocarbonates are generally stable under typical chromatographic conditions.[2]
This document provides a comprehensive guide to the use of this compound as a derivatization agent, including the underlying reaction chemistry, detailed protocols for sample preparation and derivatization, and guidelines for chromatographic analysis.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol or phenol, or the sulfur of a thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, a good leaving group, resulting in the formation of a stable carbamate, carbonate, or thiocarbonate derivative, respectively.[4]
The reaction is typically carried out in a slightly alkaline medium. The base serves to deprotonate the functional group of the analyte, increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of analytes using this compound.
Caption: General workflow for analyte derivatization.
Protocol 1: Derivatization of Amino Acids in Aqueous Samples for GC-MS Analysis
This protocol details the derivatization of amino acids in a standard solution, a common application in metabolomics and clinical diagnostics.
Materials:
-
Amino Acid Standard Mix (e.g., 0.556 mM of each amino acid).[5]
-
This compound
-
Pyridine
-
Isooctane
-
Sodium Bicarbonate Solution (5% w/v in deionized water)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the amino acid standard solution in a microcentrifuge tube, add 100 µL of the 5% sodium bicarbonate solution.
-
Reagent Addition: Add 200 µL of a freshly prepared 10% (v/v) solution of this compound in isooctane.
-
Catalyst Addition: Add 20 µL of pyridine to catalyze the reaction.
-
Reaction: Immediately cap the tube and vortex vigorously for 30 seconds. Allow the reaction to proceed at room temperature for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Derivative Extraction: Carefully transfer the upper organic layer (isooctane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for injection into the GC-MS system.
Chromatographic Conditions for GC-MS Analysis
The following table provides typical starting conditions for the GC-MS analysis of this compound-derivatized amino acids. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-550 |
Protocol 2: Derivatization of Phenolic Compounds in Wastewater for HPLC-UV Analysis
This protocol is designed for the analysis of phenolic pollutants in environmental samples.
Materials:
-
Wastewater Sample (filtered)
-
This compound
-
Acetonitrile
-
Sodium Carbonate Solution (1 M)
-
Hexane
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction and Concentration:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 100 mL of the filtered wastewater sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the retained phenolic compounds with 5 mL of acetonitrile.
-
-
pH Adjustment: To the 5 mL acetonitrile eluate in a glass tube, add 1 mL of 1 M sodium carbonate solution to achieve a basic pH.
-
Derivatization:
-
Add 500 µL of a 5% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute and let it react at 60 °C for 15 minutes in a water bath.
-
-
Derivative Extraction:
-
After cooling to room temperature, add 5 mL of hexane and vortex for 1 minute to extract the derivatives.
-
Centrifuge at 2000 x g for 5 minutes.
-
-
Sample Preparation for HPLC:
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Analysis: The reconstituted sample is ready for injection into the HPLC system.
Chromatographic Conditions for HPLC-UV Analysis
The following table provides a starting point for the HPLC-UV analysis of derivatized phenolic compounds.
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | |
| Wavelength | 210 nm[6] |
Validation of Analytical Methods
Any analytical method developed using this compound derivatization must be validated to ensure its suitability for the intended purpose.[7] Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.[8] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Safety and Handling Precautions
This compound is a corrosive and lachrymatory (tear-inducing) compound. It is also sensitive to moisture and will decompose in the presence of water to produce hydrochloric acid.[2] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and effective derivatization agent for a wide range of analytes in chromatographic analysis. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods. By understanding the underlying chemistry and carefully optimizing the reaction and chromatographic conditions, it is possible to achieve sensitive and reliable quantification of target compounds in complex matrices.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 39545-31-8 [smolecule.com]
- 3. weber.hu [weber.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzyl chloride | SIELC Technologies [sielc.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. validate analytical methods: Topics by Science.gov [science.gov]
Application Notes and Protocols: Reaction of 2-Chlorobenzyl Chloroformate with Amino Acid Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloroformate, often abbreviated as 2-Cl-Cbz-Cl or 2-Cl-Z-Cl, is a highly versatile reagent in synthetic and medicinal chemistry. It is primarily utilized for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group onto nucleophilic functional groups, particularly amines.[1] This protecting group plays a crucial role in multi-step organic syntheses, such as peptide synthesis and the modification of amine-containing compounds, by temporarily masking the reactivity of the amine.[1] The 2-Cl-Cbz group offers distinct advantages, including stability under various reaction conditions and specific cleavage methods that are orthogonal to other protecting groups. Understanding the reactivity of this compound with the diverse side chains of amino acids is paramount for its effective and selective application in the synthesis of complex peptides and bioconjugates.
Mechanism of Action and Reactivity Profile
The core reactivity of this compound lies in the electrophilic nature of the carbonyl carbon in the chloroformate group. Nucleophiles, such as the lone pair of electrons on a nitrogen atom, readily attack this carbon, leading to the displacement of the chloride ion and the formation of a stable carbamate linkage.[1] This reaction is the basis for its use as an amine-protecting agent.[2][3]
However, in the context of peptides and proteins, the diverse array of amino acid side chains presents a landscape of potential reactivity. The selectivity of this compound is highly dependent on the nucleophilicity of the functional groups present and the reaction conditions, most notably pH.
Primary Reaction Targets:
-
α-Amino Groups and Lysine Side Chains: The primary amino groups at the N-terminus of a peptide and the ε-amino group of lysine side chains are the most common and intended targets for reaction with this compound.[1][4] These reactions proceed efficiently under basic conditions, which deprotonate the ammonium groups to generate the more nucleophilic free amines.[5]
Potential Side Reactions with Other Amino Acid Side Chains:
While the primary reaction is with amines, other nucleophilic side chains can also react, particularly under certain conditions. Understanding these potential side reactions is critical to avoid undesired modifications and ensure the synthesis of the target molecule with high purity.
-
Tyrosine: The hydroxyl group of the tyrosine side chain, being phenolic, is more acidic than aliphatic alcohols and can be deprotonated under moderately basic conditions to form a nucleophilic phenoxide ion. This phenoxide can react with this compound to form a carbonate ester. This reaction is generally less favorable than the reaction with amines but can occur, especially if the amine groups are already protected or if a large excess of the reagent is used.
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.[6] It can readily react with this compound to form a thiocarbonate. This reaction is often competitive with amine modification and is highly pH-dependent, with the reactivity of the thiol increasing significantly at pH values above its pKa of approximately 8.5.[6][7]
-
Histidine: The imidazole ring of histidine contains two nitrogen atoms. The N-τ nitrogen is generally more nucleophilic and can react with this compound, particularly when it is not protonated (i.e., at pH > 6.0).[8] This can lead to the formation of an acyl-imidazole derivative, which can be labile.
-
Serine and Threonine: The aliphatic hydroxyl groups of serine and threonine are generally poor nucleophiles and are much less reactive than amines or the phenolic hydroxyl of tyrosine. Reaction at these sites typically requires harsh conditions and a strong base and is not a common side reaction under standard protocols for amine protection.
-
Aspartic Acid and Glutamic Acid: The carboxylate side chains of aspartic acid and glutamic acid are generally not reactive towards chloroformates under the basic conditions used for amine protection.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and experimental workflow for the selective protection of amino groups in a peptide using this compound, considering potential side reactions.
Caption: Workflow for selective N-protection with this compound.
Quantitative Data Summary: Reactivity of Amino Acid Side Chains
The following table summarizes the relative reactivity of various amino acid side chains with this compound under typical reaction conditions for amine protection.
| Amino Acid Side Chain | Functional Group | Relative Reactivity | Optimal pH for Reaction | Potential Product |
| Lysine | ε-Amino | Very High | > 9.0 | Carbamate |
| N-terminus | α-Amino | Very High | > 8.5 | Carbamate |
| Cysteine | Thiol | High | > 8.5 | Thiocarbonate |
| Tyrosine | Phenolic Hydroxyl | Moderate | > 10.0 | Carbonate Ester |
| Histidine | Imidazole | Moderate | > 6.0 | Acyl-imidazole |
| Serine/Threonine | Aliphatic Hydroxyl | Very Low | > 12.0 | Carbonate Ester |
| Aspartate/Glutamate | Carboxylate | Negligible | N/A | No Reaction |
Detailed Experimental Protocols
Protocol 1: Selective N-α and N-ε Protection of a Peptide
This protocol describes a general method for the protection of primary amino groups in a peptide using this compound.
Materials:
-
Peptide containing free amino groups
-
This compound
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dioxane/Water or Tetrahydrofuran (THF)/Water mixture (e.g., 1:1 v/v)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the peptide in the chosen aqueous solvent mixture (e.g., 1:1 Dioxane/Water).
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2-3 equivalents per amine group) or DIPEA (2-3 equivalents per amine group) to the solution while stirring. The pH should be in the range of 8.5-9.5.
-
Reagent Addition: Slowly add a solution of this compound (1.1-1.5 equivalents per amine group) in the organic solvent (dioxane or THF) to the stirring peptide solution. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 4-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl to quench the reaction and protonate any unreacted amines.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected peptide.
-
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
pH Control: Maintaining a basic pH is crucial to ensure the amine groups are in their deprotonated, nucleophilic state. However, excessively high pH can promote side reactions with other nucleophilic side chains like tyrosine and cysteine.
-
Stoichiometry: Using a slight excess of this compound ensures complete protection of the primary amines. A large excess should be avoided to minimize side reactions.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Protocol 2: Cleavage of the 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) Group
The 2-Cl-Cbz group is typically removed by catalytic hydrogenolysis.
Materials:
-
2-Cl-Cbz protected peptide
-
Palladium on carbon (Pd/C), 10%
-
Solvent: Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the 2-Cl-Cbz protected peptide in the chosen solvent.
-
Catalyst Addition: Add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring vigorously.
-
Reaction: Continue the hydrogenation for 2-16 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of benzyl-type protecting groups.
-
Hydrogen Source: A continuous supply of hydrogen is necessary to drive the reaction to completion.
-
Solvent: Solvents like methanol, ethanol, and ethyl acetate are commonly used as they are compatible with the reaction and readily dissolve the peptide.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the reaction pathway of this compound with a primary amine and the subsequent deprotection step.
Caption: Protection and deprotection pathway using this compound.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
Application Notes & Protocols: A Guide to the Deprotection of the Carboxybenzyl (Cbz) Group
Introduction
The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex molecules for drug discovery.[1] Introduced by Bergmann and Zervas in 1932, the Cbz group's utility lies in its pronounced stability across a wide range of chemical conditions, coupled with the variety of methods available for its selective removal.[2] This dual nature allows for its integration into sophisticated, multi-step synthetic routes where orthogonal protection strategies are paramount.[1]
The strategic removal of the Cbz group is a critical transformation that unveils the free amine for subsequent reactions. The choice of the deprotection method is not trivial; it is dictated by the overall molecular structure, the presence of other sensitive functional groups, and considerations of scale and safety.[3] This guide provides a detailed overview of the most robust and widely adopted methods for Cbz group cleavage, offering insights into the mechanistic underpinnings of each technique and providing detailed, field-tested protocols to aid researchers in achieving efficient and clean deprotection.
Core Deprotection Methodologies: A Comparative Overview
The primary strategies for Cbz group removal can be broadly classified into two main categories: catalytic hydrogenolysis and acid-mediated cleavage. Several alternative methods exist for substrates incompatible with these standard conditions. Each approach presents a unique profile of reactivity, chemoselectivity, and operational considerations.
Table 1: Summary of Key Cbz Deprotection Techniques
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C (or Pd(OH)₂/C) | Mild, neutral pH; high efficiency; clean byproducts (toluene, CO₂).[1][4] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides); catalyst poisoning by sulfur compounds; safety concerns with H₂ gas.[4][5] |
| Transfer Hydrogenation | Pd/C with H₂ donor (e.g., Ammonium formate, Formic acid, Cyclohexene, Triethylsilane) | Avoids flammable H₂ gas, enhancing safety; often provides better chemoselectivity.[3][5][6] | Can still reduce highly sensitive groups; requires stoichiometric hydrogen donor.[4] |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid; HCl in organic solvents; TFA.[7] | Effective for substrates with reducible groups; often rapid.[3][7] | Harsh conditions can cleave other acid-labile groups (e.g., Boc); potential for N-acetylation with AcOH; benzyl cation can cause side reactions.[4] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP; TMSI | Milder than strong Brønsted acids; good functional group tolerance.[8] | TMSI can generate genotoxic benzyl iodide byproduct; requires anhydrous conditions.[9][10] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAC | Excellent for substrates with sensitive reducible or acid-labile groups; complementary orthogonality.[5][10] | Requires heating; thiol reagents have strong odors; potential for side reactions with electrophilic sites.[4][9] |
Section 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for Cbz deprotection due to its mild conditions and high efficiency.[4] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst.[3]
Mechanism of Action
The process involves the adsorption of the Cbz-protected amine and hydrogen gas onto the palladium catalyst surface. The palladium facilitates the cleavage of the C-O bond, forming an unstable carbamic acid intermediate and toluene. This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[3]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas
This protocol is a general guideline for the deprotection of a Cbz-protected amine using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (10% Pd/C), 5-10 mol%
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolution: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 equivalent) in an appropriate solvent (e.g., methanol or ethanol).[5]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.[3] Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if possible and do not allow it to dry on filter paper in the presence of air and solvents.[4]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.[5]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up: Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Wash the filter pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas, which is particularly advantageous for larger-scale reactions.[3] Ammonium formate is a common and effective hydrogen donor.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (10% Pd/C), 5-10 mol%
-
Ammonium formate (HCOONH₄), 3-5 equivalents
-
Solvent (Methanol or Ethanol)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[3]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equivalents).[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from the standard hydrogenation protocol to remove the catalyst and isolate the product.
Section 2: Acid-Catalyzed Cleavage
Cleavage under strongly acidic conditions provides a robust, metal-free alternative to hydrogenolysis.[12] This method is the strategy of choice when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups.[7][13]
Mechanism of Action
The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic C-O bond. This can occur via an SN1-type mechanism, generating a stable benzyl cation, or an SN2-type mechanism with a nucleophilic counter-ion (like Br⁻) attacking the benzylic carbon. The resulting carbamic acid intermediate then decarboxylates.[2]
Protocol 3: Cleavage using Hydrogen Bromide in Acetic Acid
This is a classic and highly effective method for acid-mediated Cbz removal.
Materials:
-
Cbz-protected compound
-
33% (w/w) Hydrogen bromide in glacial acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether (Et₂O) for precipitation
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid or add the 33% HBr/AcOH solution directly if the substrate is soluble.[3] Use approximately 5-10 mL of the HBr/AcOH solution per millimole of substrate.[11]
-
Reaction: Stir the solution at room temperature. The reaction is often rapid, typically completing within 1-4 hours.[3][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the product as its hydrobromide salt.[11]
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with diethyl ether to remove residual acid and benzyl bromide, and dry the solid under vacuum.[11] The resulting amine hydrobromide salt can be used directly or neutralized in a subsequent step.
Section 3: Choosing the Right Deprotection Strategy
The selection of an optimal deprotection method requires careful consideration of the substrate's functionalities. A logical workflow can guide this decision-making process to maximize yield and purity while minimizing side reactions.
Caption: Decision workflow for selecting an appropriate Cbz deprotection method.
Troubleshooting and Field-Proven Insights
-
Incomplete Hydrogenolysis: If a hydrogenation reaction stalls, the catalyst may be poisoned or deactivated.[5] Catalyst poisoning is a common issue with substrates containing sulfur (e.g., thioethers, thiols).[14][15] In such cases, increasing the catalyst loading may help, or switching to a non-hydrogenation method is advisable.[5][14] For stubborn reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[5]
-
Side Reactions in Acidolysis: When using HBr in acetic acid, N-acetylation of the newly formed amine can occur as a side reaction, especially with prolonged reaction times or heating.[16] It is crucial to monitor the reaction closely and work it up promptly upon completion.
-
Safety with H₂ Gas: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is properly secured. Transfer hydrogenation is a recommended alternative for mitigating these risks.[3]
-
Genotoxic Byproducts: Certain methods, like those using TMSI, can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[9][10] When working in a drug development context, methods that produce benign byproducts, such as catalytic hydrogenation (toluene, CO₂) are strongly preferred to avoid difficult purification challenges and regulatory concerns.[4][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Catalytic Hydrogenolysis of 2-Chlorobenzyl Carbamates
Introduction: The 2-Chlorobenzyl Carbamate Protecting Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount.[1] The benzyloxycarbonyl (Cbz or Z) group, introduced in the 1930s, remains a cornerstone for amine protection due to its general stability and the variety of methods for its removal.[2][3] A common derivative, the 2-chlorobenzyl carbamate (2-Cl-Cbz), offers a modified electronic profile that can be advantageous in certain synthetic contexts.
However, the presence of the chloro-substituent on the aromatic ring introduces a significant challenge during the most common deprotection method: catalytic hydrogenolysis. While this method is prized for its mildness and clean byproducts (toluene and CO₂), it also efficiently cleaves carbon-halogen bonds.[4] This creates a competitive reaction pathway—hydrodechlorination—which can lead to a mixture of desired and undesired products, complicating purification and reducing yields.
This guide provides a detailed examination of the factors governing the selective hydrogenolysis of the 2-Cl-Cbz group. We will explore the underlying mechanisms, offer field-tested strategies for optimizing selectivity, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights and the Selectivity Challenge
The cleavage of a benzyl-type protecting group via palladium-catalyzed hydrogenolysis is a well-understood heterogeneous catalytic process.[5][6] The reaction proceeds through several key stages on the surface of the palladium catalyst.
General Mechanism of Debenzylation:
-
Adsorption: Both the 2-Cl-Cbz protected substrate and molecular hydrogen (H₂) adsorb onto the palladium surface.
-
Hydrogen Activation: H₂ undergoes dissociative chemisorption, forming reactive palladium hydride (Pd-H) species.[6]
-
Bond Cleavage: The benzylic C-O bond of the carbamate is cleaved by the activated hydrogen species. This is the rate-determining step.[7]
-
Intermediate Formation: This cleavage generates 2-chlorotoluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.
-
Desorption: The final products desorb from the catalyst surface, regenerating the active sites.
The primary complication arises from the concurrent hydrodechlorination pathway. The aromatic C-Cl bond is also susceptible to hydrogenolysis, a reaction readily catalyzed by palladium on carbon (Pd/C).[8][9] This can occur either on the starting material or, more commonly, on the 2-chlorotoluene byproduct, although cleavage from the desired deprotected product can also happen if it contains other aryl chlorides.[10]
Caption: Competing reaction pathways in the hydrogenolysis of 2-Cl-Cbz.
Achieving high selectivity for the desired deprotection hinges on accelerating the rate of C-O bond hydrogenolysis relative to that of C-Cl bond cleavage. This is accomplished by carefully tuning the reaction parameters.
Optimizing Reaction Conditions for Selectivity
The key to successful deprotection of 2-Cl-Cbz is to employ conditions that favor C-O bond cleavage while suppressing hydrodechlorination. This involves a multi-parameter optimization of catalyst, hydrogen source, solvent, and additives.
Catalyst Selection
-
Palladium on Carbon (Pd/C): This is the most common and cost-effective catalyst for hydrogenolysis.[4][11] Standard loadings of 5% or 10% are typically used. For substrates prone to dechlorination, a lower loading (e.g., 5%) may offer better selectivity, albeit with potentially longer reaction times. The physical properties of the catalyst, such as metal dispersion and oxidation state, can significantly impact selectivity.[10] It is often beneficial to screen catalysts from different suppliers.
-
Pearlman's Catalyst (Pd(OH)₂/C): This is a more active catalyst that can be effective for more sterically hindered or electron-rich systems where standard Pd/C is sluggish.[12][13] Its higher activity can sometimes allow for lower reaction temperatures or pressures, which may improve selectivity. However, its high activity can also accelerate dechlorination, so careful monitoring is required.
Hydrogen Source: H₂ Gas vs. Catalytic Transfer Hydrogenation (CTH)
-
Hydrogen Gas (H₂): The traditional method involves using H₂ gas, typically from a balloon (1 atm) or a pressurized reactor (e.g., Parr shaker). While effective, this approach requires specialized equipment and careful handling due to the flammability of hydrogen gas.[2]
-
Catalytic Transfer Hydrogenation (CTH): CTH is a safer and often more convenient alternative that avoids the use of gaseous hydrogen.[2][14] A hydrogen donor molecule is used to generate reactive hydrogen in situ on the catalyst surface. Common donors include:
-
Ammonium Formate (HCO₂NH₄): A highly effective and common choice, often used in stoichiometric excess (3-5 equivalents).[2]
-
Formic Acid (HCO₂H): Another effective donor, though its acidity may not be compatible with all substrates.[15]
-
Triethylsilane (Et₃SiH): A mild and effective hydrogen donor that has shown excellent results in the clean deprotection of benzyl groups.[16]
-
CTH often provides excellent selectivity because the concentration of active hydrogen on the catalyst surface is controlled by the rate of donor decomposition, which can be milder than saturation with H₂ gas.
Solvent and Additives
The choice of solvent and the use of additives are arguably the most critical factors for controlling selectivity.
-
Solvents: Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are generally the most effective, as they facilitate the reaction and help solubilize reagents like ammonium formate.[14] Ethyl acetate (EtOAc) is also a common choice, particularly when using H₂ gas.[10]
-
Additives (The Key to Selectivity): Hydrodechlorination of an aryl chloride by Pd/C and H₂ generates one equivalent of hydrochloric acid (HCl). This acid can poison the catalyst and promote further side reactions. The addition of a base is often crucial to neutralize this HCl as it forms, thereby preserving catalyst activity and suppressing the dechlorination pathway.
-
Recommended Bases: Mild, non-nucleophilic bases are preferred. Examples include magnesium oxide (MgO), potassium carbonate (K₂CO₃), or a slight excess of a tertiary amine like triethylamine (Et₃N). The effect of acid or base modifiers can be very significant in determining the reaction outcome.[11]
-
Summary of Recommended Conditions
The following table summarizes starting points for optimizing the selective deprotection of 2-chlorobenzyl carbamates. Researchers should perform small-scale trials to identify the ideal conditions for their specific substrate.
| Parameter | Recommended Condition | Rationale & Considerations |
| Catalyst | 5% or 10% Pd/C | Standard, effective. Screen different types. Lower loading may improve selectivity.[10] |
| 20% Pd(OH)₂/C | Use for difficult substrates. May require lower temp/pressure to maintain selectivity.[13] | |
| Hydrogen Source | H₂ Gas (1 atm - 50 psi) | Effective but requires safety precautions. Higher pressure can decrease selectivity. |
| Ammonium Formate (3-5 eq.) | Safer alternative, often provides excellent selectivity and is highly recommended.[2] | |
| Triethylsilane (5-10 eq.) | A very mild and clean option for sensitive substrates.[16] | |
| Solvent | Methanol or Ethanol | Excellent for CTH with ammonium formate; good general-purpose solvents.[14] |
| Ethyl Acetate | Good alternative, especially for standard hydrogenation with H₂ gas.[10] | |
| Additive | MgO, K₂CO₃, or Et₃N (1-2 eq.) | Crucial for selectivity. Neutralizes HCl generated from hydrodechlorination.[11] |
| Temperature | Room Temperature to 40 °C | Higher temperatures accelerate both reactions but often decrease selectivity. Start at RT. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion and minimize byproduct formation. |
Experimental Protocols
Safety Precaution: Palladium on carbon can be pyrophoric, especially after use when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench the catalyst-impregnated filter cake with water immediately after filtration. Handle hydrogen gas with appropriate safety measures in a well-ventilated fume hood.
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This is the recommended starting protocol due to its safety, convenience, and generally high selectivity.
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-Cl-Cbz protected amine (1.0 equiv).
-
Reagent Addition: Add methanol (approx. 0.1 M concentration), followed by ammonium formate (5.0 equiv) and magnesium oxide (1.5 equiv). Stir for 5 minutes to ensure good mixing.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 10 mol% of Pd relative to the substrate). Note: The addition of the catalyst to the ammonium formate solution can cause an initial exotherm and gas evolution. Add slowly.
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane) to remove residual salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude amine by silica gel chromatography or recrystallization as required.
Protocol 2: Standard Hydrogenolysis with H₂ Gas
Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation (e.g., a heavy-walled round-bottom flask or a Parr shaker vessel), dissolve the 2-Cl-Cbz protected amine (1.0 equiv) in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M). Add magnesium oxide (1.5 equiv).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol% Pd) to the solution.
-
Hydrogen Atmosphere: Seal the flask and purge the system with nitrogen, followed by hydrogen. Inflate a balloon with hydrogen gas and attach it to the flask (for atmospheric pressure) or connect to a pressurized hydrogen source.
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas). Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Once complete, carefully purge the system with nitrogen. The workup and purification steps are identical to those described in Protocol 1 (steps 5-7).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Catalyst poisoning (e.g., by sulfur or acid). | 1. Use fresh Pd/C or switch to Pd(OH)₂/C. 2. Add more ammonium formate or increase H₂ pressure. 3. Ensure substrate is pure. Add more base (MgO, K₂CO₃). |
| Significant Hydrodechlorination | 1. Reaction temperature is too high. 2. Hydrogen pressure is too high. 3. Absence of a base to neutralize HCl. 4. Catalyst is too active or non-selective. | 1. Reduce the temperature to room temperature. 2. Use atmospheric H₂ pressure or switch to CTH. 3. Add a base like MgO or K₂CO₃. 4. Screen different lots/suppliers of Pd/C or use a lower loading. |
| Reaction is Very Slow | 1. Poor substrate solubility. 2. Steric hindrance around the reactive site. 3. Insufficient mixing. | 1. Try a co-solvent system (e.g., MeOH/THF). 2. Switch to a more active catalyst like Pd(OH)₂/C and/or gently warm the reaction. 3. Increase the stirring rate, especially for H₂ gas reactions. |
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydrogenolysis of chlorobenzene, dichlorobenzenes and chlorotoluenes by in situ generated and gaseous hydrogen in alkaline media and the presence of Pd/C catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacatsoc.org [nacatsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Application Notes & Protocols for 2-Chlorobenzyl Chloroformate: A Guide to Safe Handling and Storage
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chlorobenzyl chloroformate (CAS No: 39545-31-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure operational safety and experimental integrity. The protocols herein cover personal protective equipment (PPE), engineering controls, emergency response, and waste disposal, grounded in the principles of chemical reactivity and hazard mitigation.
Section 1: Compound Profile and Hazard Identification
This compound is a highly reactive organic compound widely used as an intermediate and a reagent for introducing the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group in peptide synthesis and other organic transformations.[1] Its utility is derived from the electrophilic chloroformate moiety, which readily reacts with nucleophiles like amines.[2] However, this reactivity also underpins its significant hazards.
The compound is a colorless to light yellow liquid with a pungent, acrid odor.[3] It is classified as toxic, corrosive, and a lachrymator, capable of causing severe skin burns, serious eye damage, and respiratory irritation.[1] A critical characteristic is its high sensitivity to moisture; it readily hydrolyzes upon contact with water or moist air to release corrosive hydrogen chloride (HCl) gas and 2-chlorobenzyl alcohol, which contributes to its fuming nature and irritating properties.[4][5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 39545-31-8 | [6] |
| Molecular Formula | C₈H₆Cl₂O₂ | [6] |
| Molecular Weight | 205.04 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 50 °C at 100 mmHg | [1] |
| Density | 1.339 g/mL at 25 °C | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H331 (Toxic if inhaled) | [1] |
| Key Incompatibilities | Water, Strong Bases (e.g., NaOH, KOH), Amines, Alcohols, Strong Oxidizing Agents, Metals (especially in humid conditions) | [8][9] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective management of the risks associated with this compound requires a systematic approach. The "Hierarchy of Controls" is a fundamental safety principle that prioritizes control methods from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient.
-
Elimination/Substitution: While eliminating the required reagent is not practical, consider substitution. For some applications, a less hazardous reagent like benzyl N-succinimidyl carbonate (Cbz-OSu) might be a viable alternative for introducing a Cbz group.[7]
-
Engineering Controls: These are the primary physical barriers. All work with this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[2] An acid gas scrubber may be integrated into the ventilation for large-scale work.
-
Administrative Controls: This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and designating specific areas in the lab for its use.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Section 3: Standard Operating Protocol (SOP) for Laboratory Handling
This protocol outlines the procedure for using this compound in a typical amine protection reaction.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.[10]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate glove like Silver Shield/4H®). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for any signs of degradation before and during use.[10]
-
Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat is required. Ensure all skin is covered.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an acid gas cartridge may be necessary for emergency situations or if there's a potential for fume hood failure.[10]
Step-by-Step Handling Protocol: Amine Protection
This protocol is adapted from established procedures for Cbz protection.[11][12]
-
Preparation (in Fume Hood):
-
Ensure the fume hood sash is at the lowest practical height.
-
Place a neutralizing agent (e.g., sodium bicarbonate or a commercial spill kit absorbent for acids) nearby in case of a spill.[13]
-
Set up the reaction glassware, ensuring it is completely dry to prevent hydrolysis.
-
Prepare a basic aqueous solution (e.g., 1M sodium carbonate) for the reaction in a separate flask.[11]
-
-
Dispensing the Reagent:
-
The reagent should be stored at 2-8°C and allowed to slowly warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Using a dry glass syringe with a stainless-steel needle, carefully measure the required volume of this compound. Perform this action deep within the fume hood.
-
Slowly add the chloroformate dropwise to the vigorously stirred, cooled (ice bath) solution of the amine in the basic aqueous medium.[11] This controlled addition is crucial to manage the exothermic reaction.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed as per the established chemical method.
-
Upon completion, any unreacted this compound must be quenched. This is typically achieved during the work-up by washing the reaction mixture with a suitable solvent (e.g., diethyl ether) to extract organic-soluble materials.[11]
-
-
Decontamination:
-
Immediately after use, decontaminate the syringe and needle by rinsing them with a suitable organic solvent (e.g., acetone), followed by a careful rinse with a dilute basic solution (e.g., 5% sodium bicarbonate), and finally water. All rinsates are considered hazardous waste.
-
Section 4: Storage and Incompatibility
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable materials at 2-8°C.[2] The container should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Store separately from the following substances:
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. A safety shower must be used. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Spill Response Protocol
-
Small Spills (<100 mL, inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE.
-
Contain the spill by covering it with a dry, inert absorbent material like vermiculite, dry sand, or clay. DO NOT USE WATER or combustible materials like paper towels. [14]
-
Carefully and slowly cover the absorbent material with sodium bicarbonate to neutralize the acidic components.
-
Using non-sparking tools, scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Large Spills (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team and inform them of the specific chemical spilled.
-
Section 6: Waste Disposal Protocol
All waste containing this compound, including reaction residues, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Quenching Residual Reagent: Before disposal, it is best practice to neutralize any unreacted chloroformate. This should be done in a fume hood.
-
Place the waste container in a secondary container (e.g., an ice bath) to manage heat.
-
While stirring, slowly and cautiously add a suitable quenching agent like a dilute solution of sodium bicarbonate or ammonium hydroxide. Be prepared for gas evolution (CO₂).
-
Continue adding the quenching agent until the reaction ceases.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Final Disposal:
-
The neutralized waste should be collected in a properly labeled, sealed hazardous waste container.
-
The label must clearly state "Hazardous Waste," list all chemical constituents, and include the appropriate hazard warnings (e.g., "Corrosive," "Toxic").
-
Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[15]
-
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. CS gas - Wikipedia [en.wikipedia.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. nj.gov [nj.gov]
- 14. nj.gov [nj.gov]
- 15. merckmillipore.com [merckmillipore.com]
Material Safety Data Sheet (MSDS) for 2-Chlorobenzyl chloroformate.
An Application Note and Comprehensive Safety Protocol for 2-Chlorobenzyl Chloroformate
This document provides researchers, scientists, and drug development professionals with a detailed guide to the safe handling, application, and emergency management of this compound (CAS 39545-31-8). Moving beyond a standard Material Safety Data Sheet (MSDS), this guide is structured to provide deep, actionable insights grounded in chemical principles and field-proven safety protocols.
Introduction: A Valuable Reagent Demanding Respect
This compound, also known as (2-chlorophenyl)methyl carbonochloridate, is a highly reactive acyl halide.[1] Its primary utility in organic and medicinal chemistry is as a reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group onto primary and secondary amines. This protecting group is an important variant of the classical benzyloxycarbonyl (Cbz or Z) group, offering superior resistance to certain acidic conditions, particularly Lewis acids.[1] This property makes it a valuable tool in complex multi-step syntheses.
However, the very reactivity that makes this compound useful also renders it significantly hazardous. It is corrosive, toxic, a lachrymator (tear-producing agent), and reacts violently with water.[1][2] Safe and successful experimentation is therefore entirely contingent on a thorough understanding of its properties and strict adherence to rigorous safety protocols.
Section 1: Chemical and Physical Properties
A foundational understanding of a reagent's physical properties is the first step in designing safe experimental procedures. The data below has been compiled for quick reference.
| Property | Value | Source(s) |
| CAS Number | 39545-31-8 | [1][3] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 205.04 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid with a pungent odor | [2] |
| Density | 1.339 g/mL at 25 °C | [2][4][5] |
| Boiling Point | 50 °C at 100 mmHg | [2][4][5] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Moisture Sensitivity | Decomposes in water and moist air | [1][6] |
| Solubility | Decomposes in water; soluble in organic solvents like ethanol and dichloromethane | [1][2] |
Section 2: A Mechanistic Approach to Hazard Assessment
To ensure trustworthiness and expertise in handling, one must not only know the hazards but understand their chemical origins.
Primary Hazards: A Mechanistic Perspective
-
Corrosivity and Water Reactivity : The core hazard of this compound stems from the highly electrophilic carbonyl carbon atom bonded to a good leaving group (chloride). It is extremely susceptible to nucleophilic attack. In the presence of water or moisture, it undergoes rapid hydrolysis to produce 2-chlorobenzyl alcohol and corrosive hydrochloric acid (HCl) gas.[1] This reaction is the primary cause of its corrosive nature and dictates the necessity for anhydrous handling conditions at all times.
-
Toxicity and Lachrymatory Effects : As a chloroformate ester, the compound is toxic and irritating to the skin, eyes, and respiratory tract.[1][2] Inhalation is a critical exposure route, with the potential for fatal outcomes.[7][8] Its lachrymatory properties provide an immediate warning sign of vapor exposure.[1] In the event of a fire, thermal decomposition can release highly toxic gases, including hydrogen chloride and phosgene.[9]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for hazard communication.
| Pictogram | GHS Class | Hazard Statement |
|
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled. |
| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects. |
Hazard statements are based on classifications for similar highly hazardous chloroformates.[7][8]
Section 3: Protocols for Safe Handling and Use
The following protocols are designed as a self-validating system, where each step is a checkpoint to ensure safety.
Engineering Controls: The First Line of Defense
The principle here is containment. All manipulations of this compound must be performed within a certified chemical fume hood to contain its pungent, toxic, and corrosive vapors.[6][7] The work area must be equipped with an immediately accessible safety shower and eyewash station.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory PPE is insufficient. A comprehensive barrier is required:
-
Eye/Face Protection : Tightly fitting chemical safety goggles in conjunction with a full-face shield is mandatory.[6][7]
-
Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[7] Consult the glove manufacturer’s compatibility data for specific breakthrough times.
-
Body Protection : A chemical-resistant apron or a complete protective suit over a flame-retardant lab coat is necessary.[7] Trousers should be worn outside of boots to prevent chemicals from entering footwear.[9]
-
Respiratory Protection : For any operations outside of a fume hood (e.g., large-scale transfers, emergency response), a full-face supplied-air respirator is required. An air-purifying respirator with appropriate cartridges (e.g., ABEK type) may be used only after a thorough risk assessment by safety professionals.[7]
Workflow Diagram: Safe Chemical Transfer
The following diagram outlines the critical steps for safely transferring the reagent from storage to the reaction vessel.
Caption: Logical workflow for the safe transfer of this compound.
Protocol: Amine Protection using this compound
This protocol describes a typical Schotten-Baumann reaction for forming a 2-Cl-Z protected amine. The causality for key steps is explained.
-
System Preparation : Assemble a dry, oven-baked, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel. The entire system must be kept under a positive pressure of inert gas to exclude atmospheric moisture, which would otherwise hydrolyze the reagent.[1]
-
Reagent Dissolution : Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition : Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an aqueous solution of sodium carbonate). Causality : The base is critical to neutralize the HCl that is generated as a byproduct of the reaction.[10] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Causality : This is an exothermic reaction. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
Reagent Addition : Dissolve the this compound in the anhydrous reaction solvent and add it to the dropping funnel. Add the solution dropwise to the cooled, stirred amine solution over 20-30 minutes.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching : Once the reaction is complete, cautiously add a quenching agent (e.g., a saturated solution of ammonium chloride or water) to destroy any unreacted this compound.
-
Work-up : Proceed with a standard aqueous work-up and purification by chromatography or recrystallization.
Section 4: Emergency and Decontamination Protocols
Rapid, correct action is critical in any incident involving this chemical.
Logical Flow for Emergency Response
Caption: Decision-making flowchart for incidents involving this compound.
Spill Management Protocol
-
Small Spill (<100 mL) : Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[6] Do NOT use combustible materials like paper towels. Collect the absorbed material using spark-proof tools into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Large Spill : Evacuate the laboratory immediately and activate the emergency alarm. Alert emergency responders and the institution's environmental health and safety office.[9]
First Aid: Immediate Actions
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
-
Skin Contact : Follow the "Remove, Remove, Remove" protocol.[12] Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Do not allow the victim to rub their eyes. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Firefighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
CRITICAL - DO NOT USE WATER : Do not apply water directly to the source of the leak or spill, as it will react to produce large quantities of corrosive and toxic fumes.[11][13] Water spray may be used from a safe distance to cool fire-exposed containers.
-
Protective Equipment : Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]
Section 5: Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][14] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Disposal : This material and its container must be disposed of as hazardous waste. Chemical waste generators must adhere to all applicable federal, state, and local environmental regulations for classification and disposal.[6][9] Do not dispose of down the drain.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 39545-31-8 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. gov.uk [gov.uk]
- 13. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Preparing Stable Solutions of 2-Chlorobenzyl Chloroformate for Synthesis
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the preparation, stabilization, and handling of 2-Chlorobenzyl chloroformate solutions for use in organic synthesis. Due to its inherent reactivity and sensitivity to moisture, establishing stable formulations of this critical reagent is paramount for reproducible and high-yielding synthetic transformations. This document outlines the underlying chemical principles governing its stability, provides step-by-step procedures for solvent selection and solution preparation, and details analytical methods for quality control.
Introduction: The Synthetic Utility and Stability Challenges of this compound
This compound (2-Cl-Cbz-Cl) is a valuable reagent in modern organic synthesis, primarily employed for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group for amines.[1] This protecting group offers distinct advantages in multistep syntheses, including in peptide synthesis and the development of pharmaceutical intermediates, owing to its stability under certain reaction conditions and specific deprotection methods.[1]
However, the utility of 2-Cl-Cbz-Cl is intrinsically linked to its high reactivity. As a chloroformate ester, it is highly susceptible to nucleophilic attack, particularly by water, which leads to rapid decomposition.[1][2] This hydrolytic instability presents a significant challenge for its storage and use in solution form.[1] The primary decomposition pathway involves reaction with ambient moisture to yield 2-chlorobenzyl alcohol, hydrochloric acid (HCl), and carbon dioxide.[1][3][4] The generated HCl can further catalyze the degradation of the chloroformate and other sensitive reagents in a reaction mixture.
Understanding and mitigating these degradation pathways are crucial for ensuring the quality and reactivity of 2-Cl-Cbz-Cl solutions, thereby guaranteeing the success of subsequent synthetic steps.
Foundational Principles for Preparing Stable Solutions
The preparation of a stable solution of this compound hinges on the strict exclusion of atmospheric moisture and the use of inert, anhydrous solvents. The key factors to consider are:
-
Solvent Selection: The ideal solvent must be inert to the chloroformate functionality, have a low water content, and be compatible with the intended synthetic application.
-
Moisture Exclusion: Rigorous anhydrous techniques are non-negotiable. This includes the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Storage at low temperatures (2-8°C) is recommended to minimize thermal decomposition and reduce vapor pressure.[1]
Solvent Compatibility and Selection
The choice of solvent is the most critical parameter in preparing a stable solution of this compound. The following table summarizes the suitability of common organic solvents.
| Solvent | Suitability | Rationale & Causality |
| Dichloromethane (DCM) | Highly Recommended | DCM is a polar aprotic solvent that offers excellent solubility for 2-Cl-Cbz-Cl.[1] Its chemical inertness towards the chloroformate functionality makes it an ideal choice.[1] For optimal stability, anhydrous DCM should be used. |
| Chloroform | Recommended with Caution | Similar to DCM, chloroform is a suitable solvent.[1] However, unstabilized chloroform can degrade to form phosgene and HCl, which can react with the 2-Cl-Cbz-Cl.[5] If used, it should be anhydrous and stabilized, or freshly purified. |
| Toluene | Recommended | Toluene is a non-polar aprotic solvent that can be used for preparing stable solutions. It is less polar than DCM, which may affect solubility at higher concentrations. Anhydrous toluene is essential. |
| Diethyl Ether | Use with Caution | While it can be a suitable solvent, diethyl ether is prone to peroxide formation upon storage.[6] The presence of peroxides can lead to unwanted side reactions. If used, it must be anhydrous and peroxide-free. |
| Tetrahydrofuran (THF) | Not Recommended | THF is not recommended for long-term storage as it can be challenging to maintain in a strictly anhydrous state and is also susceptible to peroxide formation.[6] |
| Alcohols (e.g., Ethanol, Methanol) | Unsuitable | Alcohols are protic solvents and will react with 2-Cl-Cbz-Cl via nucleophilic attack to form the corresponding carbonate esters.[1][7] |
| Water | Unsuitable | Water rapidly hydrolyzes 2-Cl-Cbz-Cl.[1][2][3][4] |
Expert Recommendation: For most applications, anhydrous dichloromethane (DCM) is the solvent of choice due to its high dissolving power and chemical inertness.
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation and quality control of stable this compound solutions.
Protocol for Preparation of a Standardized 1M Solution in Dichloromethane
This protocol describes the preparation of 100 mL of a 1 M solution of this compound in anhydrous dichloromethane.
Materials and Equipment:
-
This compound (purity ≥ 98%)
-
Anhydrous dichloromethane (DCM, <50 ppm water)
-
Oven-dried 100 mL volumetric flask with a ground glass stopper
-
Oven-dried glass funnel
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Analytical balance
Workflow Diagram:
Caption: Workflow for preparing a stable 2-Cl-Cbz-Cl solution.
Procedure:
-
Glassware Preparation: Ensure the 100 mL volumetric flask and funnel are thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Flush the volumetric flask with nitrogen or argon. Maintain a positive pressure of inert gas throughout the preparation process.
-
Weighing the Reagent: In a fume hood, carefully weigh 20.50 g of this compound (molar mass: 205.04 g/mol ) into a dry, tared container.[1]
-
Dissolution: Place the funnel in the neck of the volumetric flask and transfer the weighed this compound. Add approximately 50 mL of anhydrous dichloromethane to dissolve the reagent. Gently swirl the flask to ensure complete dissolution.
-
Final Volume Adjustment: Carefully add anhydrous dichloromethane to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clean, dry, and appropriately labeled amber glass bottle with a screw cap lined with an inert material (e.g., PTFE). For added protection against moisture ingress, the cap can be sealed with paraffin film.
-
Storage: Store the prepared solution in a refrigerator at 2-8°C.[1]
Quality Control and Stability Assessment
The stability of the prepared solution should be periodically assessed, especially if stored for an extended period.
Recommended Analytical Techniques:
-
Titration: A simple method to determine the concentration of active chloroformate is to react an aliquot of the solution with a known excess of a primary amine (e.g., benzylamine) and then back-titrate the unreacted amine.
-
¹H NMR Spectroscopy: The purity of the solution can be monitored by ¹H NMR. The appearance of signals corresponding to the decomposition product, 2-chlorobenzyl alcohol, indicates degradation.
-
Gas Chromatography (GC): GC analysis can be used to quantify the amount of this compound and detect the presence of 2-chlorobenzyl alcohol.
Safety and Handling Precautions
This compound is a corrosive, toxic, and lachrymatory substance.[1][8] All handling and preparation steps must be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10]
-
Body Protection: A lab coat and appropriate protective clothing should be worn.[10]
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[11]
-
Do not use water to clean up spills, as this will cause decomposition and the release of HCl gas.[2][4]
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
Decomposition Hazards:
-
Contact with water or moisture will liberate toxic and corrosive hydrogen chloride gas.[1][2]
-
Heating the compound can lead to decomposition, potentially releasing phosgene.[3][11]
Conclusion
The successful use of this compound in synthesis is highly dependent on the quality and stability of its solutions. By adhering to the principles of strict moisture exclusion, appropriate solvent selection, and proper storage conditions, researchers can prepare stable and reliable solutions of this important reagent. The protocols and guidelines presented in this document provide a framework for achieving reproducibility and high yields in synthetic applications involving this compound.
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. 溶剂稳定剂系统 [sigmaaldrich.cn]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. download.basf.com [download.basf.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for 2-Chlorobenzyl Chloroformate as a Versatile Intermediate in the Synthesis of Dyes and Pesticides
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of 2-chlorobenzyl chloroformate (2-CBC) as a pivotal intermediate in the synthesis of carbamate-based pesticides and azo dyes. As a reactive chloroformate ester, 2-CBC offers a robust platform for introducing the 2-chlorobenzyloxycarbonyl moiety into molecular scaffolds, thereby enabling the construction of complex and functionally diverse chemical entities. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Chemical Utility of this compound
This compound (CAS No: 39545-31-8) is a colorless to light yellow liquid characterized by a highly reactive chloroformate group.[1] This reactivity is analogous to the well-studied benzyl chloroformate (Cbz-Cl), which is widely used for the protection of amine functionalities in peptide synthesis.[2] The primary chemical utility of 2-CBC stems from its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by heteroatoms such as nitrogen and oxygen. This reactivity allows for the facile formation of stable carbamate and carbonate linkages, respectively.[3][4]
The presence of a chlorine atom on the benzyl ring subtly modulates the electronic properties and steric bulk of the molecule compared to its non-chlorinated analog, which can influence reaction kinetics and the stability of the resulting products. These characteristics make 2-CBC a valuable intermediate in the synthesis of a diverse range of organic compounds, including those with significant biological activity, such as pesticides, and chromophoric properties, as seen in dyes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Boiling Point | 50 °C at 100 mm Hg | [5] |
| Density | 1.339 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.536 | [5] |
Application in Pesticide Synthesis: The Carbamate Connection
A significant application of this compound lies in the synthesis of carbamate pesticides. The carbamate functional group is a well-established pharmacophore in a variety of agrochemicals, known for its ability to inhibit the acetylcholinesterase enzyme in insects, leading to their paralysis and death.[6] The general synthesis of carbamates from chloroformates is a robust and widely employed method in industrial and academic settings.
Mechanistic Rationale
The synthesis of a carbamate pesticide using 2-CBC proceeds via a nucleophilic acyl substitution reaction. An appropriate nucleophile, typically a primary or secondary amine, or the deprotonated form of a phenol or alcohol, attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable carbamate linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Caption: General workflow for carbamate synthesis.
Experimental Protocol: Synthesis of a Representative N-Aryl Carbamate Pesticide
This protocol describes a general procedure for the synthesis of an N-aryl carbamate from this compound and a substituted aniline, a common structural motif in many carbamate pesticides.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of 2-CBC: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution dropwise via a dropping funnel over 15-30 minutes. Maintain vigorous stirring throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure N-aryl carbamate.
Table 2: Representative Data for N-Aryl Carbamate Synthesis
| Parameter | Description |
| Reactants | This compound, 4-Chloroaniline |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Purification | Recrystallization |
Application in Dye Synthesis: A Novel Pathway to Azo Dyes
The use of this compound as a direct precursor for dyes is less conventional than its role in pesticide synthesis. However, its ability to form stable carbamate linkages can be strategically employed to synthesize novel azo dyes. Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–), which form the chromophore.[7] The traditional synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.
Proposed Synthetic Pathway and Rationale
We propose a two-step synthetic route to an azo dye incorporating the 2-chlorobenzyl carbamate moiety. The strategy involves:
-
Carbamate Formation: Reaction of an aromatic aminophenol (e.g., 4-aminophenol) with this compound. This reaction selectively forms a carbamate at the more nucleophilic phenolic oxygen under appropriate basic conditions, leaving the aromatic amino group intact for the subsequent step.
-
Diazotization and Azo Coupling: The resulting carbamate-functionalized aniline is then subjected to classical diazotization conditions, followed by coupling with an electron-rich aromatic partner (e.g., N,N-dimethylaniline or β-naphthol) to generate the final azo dye.
Caption: Proposed workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a 2-Chlorobenzyl Carbamate-Functionalized Azo Dye
This protocol outlines the synthesis of a novel azo dye based on the proposed pathway.
Part A: Synthesis of 4-((2-chlorobenzyloxy)carbonyl)aminophenylamine
Materials:
-
4-Aminophenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous acetone or THF
-
Sodium carbonate (Na₂CO₃) (1.2 equiv)
-
Standard laboratory glassware.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminophenol (1.0 equiv) in anhydrous acetone.
-
Base Addition: Add sodium carbonate (1.2 equiv) to the solution and stir the suspension.
-
Chloroformate Addition: Cool the mixture to 0 °C and add this compound (1.1 equiv) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Part B: Diazotization and Azo Coupling
Materials:
-
4-((2-chlorobenzyloxy)carbonyl)aminophenylamine (from Part A) (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.0 equiv)
-
Concentrated hydrochloric acid (HCl)
-
N,N-Dimethylaniline (coupling agent) (1.0 equiv)
-
Sodium acetate
-
Ice bath.
Procedure:
-
Diazotization:
-
Suspend the carbamate intermediate (1.0 equiv) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.[3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv) dropwise, ensuring the temperature remains below 5 °C.[8]
-
Stir the mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 equiv) in a dilute HCl solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.
-
Add a solution of sodium acetate to raise the pH to 4-5, which facilitates the coupling reaction. A colored precipitate should form.[9]
-
-
Isolation and Purification:
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
-
Safety and Handling
This compound is a corrosive and lachrymatory substance. It is toxic upon inhalation, in contact with skin, and if swallowed.[4] It reacts with water and moisture to release hydrochloric acid. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly versatile and reactive intermediate with significant potential in the synthesis of high-value chemical products. Its ability to readily form stable carbamate linkages provides a direct and efficient route to a wide range of carbamate pesticides. Furthermore, this reactivity can be strategically leveraged to create novel and complex dye molecules, such as the azo dye synthesis pathway detailed in this guide. The protocols provided herein are based on established chemical principles and are designed to be readily adaptable by researchers for the synthesis of their specific target molecules. Adherence to strict safety protocols is paramount when working with this reactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 39545-31-8 [smolecule.com]
- 5. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 2-Chlorobenzyl Chloroformate Amine Protections
Welcome to the technical support guide for amine protection using 2-Chlorobenzyl Chloroformate (2-Cl-Cbz-Cl or 2-Cl-Z-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on navigating the common side reactions and challenges encountered during the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group.
Introduction: The 2-Cl-Cbz Protecting Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group is a valuable tool in organic synthesis, particularly for the protection of primary and secondary amines. It belongs to the benzyloxycarbonyl (Cbz or Z) family of protecting groups, which are renowned for their stability under a range of conditions and their clean removal via catalytic hydrogenolysis. The electron-withdrawing chloro-substituent on the benzyl ring modifies the group's stability and reactivity compared to the standard Cbz group, offering unique advantages in multi-step synthesis.
However, like any reactive chemical, this compound is prone to side reactions that can lead to low yields, complex product mixtures, and purification difficulties. This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the primary causes?
A1: This is a common issue often traced back to three main factors:
-
Reagent Quality: this compound is highly sensitive to moisture[1]. Over time, it can hydrolyze to the unreactive 2-chlorobenzyl alcohol. Always use a fresh bottle or a properly stored reagent.
-
Insufficient Basicity: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2][3]. If the base is too weak or used in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2].
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react slowly. Increasing the reaction temperature or using a more polar aprotic solvent like DMF can sometimes enhance reactivity.[2].
Q2: My TLC plate shows multiple product spots. What are the likely side products?
A2: The most common side products are 2-chlorobenzyl alcohol and the di-protected amine.
-
2-Chlorobenzyl Alcohol: This forms from the hydrolysis of this compound by any water present in the reaction mixture[1]. Its presence indicates a moisture issue.
-
Di-Cbz Protected Amine (Over-reaction): This occurs when a primary amine is doubly protected. It is more likely if an excess of 2-Cl-Cbz-Cl is used or if the reaction conditions are too harsh[2]. Careful monitoring by TLC and using a stoichiometric amount of the protecting group is crucial[2].
-
Urea Formation: If the 2-Cl-Cbz-Cl reagent has degraded to form phosgene (a potential impurity from its synthesis), this can react with the amine to form urea byproducts.
Q3: Why is the choice of base so critical in this reaction?
A3: The base serves two primary roles: to neutralize the HCl byproduct and to deprotonate the amine if it is in its salt form[2]. The choice of base is critical to avoid side reactions.
-
Nucleophilic Bases (e.g., Pyridine, DMAP): These can react with 2-Cl-Cbz-Cl to form an N-acylpyridinium salt, which is an undesired side product that consumes the reagent[2].
-
Strong Bases (e.g., NaOH, KOH): While effective for neutralization, high concentrations of strong inorganic bases can increase the rate of hydrolysis of the chloroformate and may cause racemization in chiral substrates like amino acids[4][5].
-
Non-Nucleophilic Bases (e.g., DIPEA, Triethylamine): These are often the preferred choice in organic solvents as they effectively scavenge HCl without competing for the chloroformate reagent[2].
Q4: Can I use water as a solvent for my 2-Cl-Cbz protection?
A4: Yes, but with careful control. The Schotten-Baumann reaction conditions, which use a biphasic system of an organic solvent and an aqueous solution of a base (like NaHCO₃ or Na₂CO₃), are common for protecting amino acids[3][6]. In this method, the pH is typically maintained between 8 and 10[4]. A pH that is too low can lead to the decomposition of the chloroformate, while a pH that is too high can cause racemization[4]. The key is that the reaction of the amine with the chloroformate is faster than the hydrolysis of the chloroformate. For substrates that are not water-soluble, anhydrous organic solvents with an organic base are recommended[1].
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental issues, their underlying causes, and recommended corrective actions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Suggested Solution |
| Degraded 2-Cl-Cbz-Cl Reagent | The chloroformate is highly moisture-sensitive and hydrolyzes to 2-chlorobenzyl alcohol and HCl, losing its reactivity.[1] | Use a fresh bottle of the reagent or one that has been stored under an inert atmosphere. Consider verifying the purity via IR (look for the characteristic chloroformate C=O stretch ~1775 cm⁻¹) or NMR. |
| Protonated Starting Amine | If the starting amine is used as a salt (e.g., hydrochloride), or if the HCl generated during the reaction is not neutralized, the amine will be protonated and non-nucleophilic.[2] | Ensure at least two equivalents of base are used: one to free the amine from its salt and one to neutralize the generated HCl. Add the base to the amine solution before the dropwise addition of 2-Cl-Cbz-Cl.[2] |
| Insufficient Activation | The amine may be a poor nucleophile due to steric hindrance or electron-withdrawing groups. | Increase the reaction temperature moderately. Switch to a more polar aprotic solvent (e.g., acetonitrile, DMF) to enhance reactivity.[2] |
| Precipitation of Starting Material | The starting amine or its salt may not be fully soluble in the chosen solvent system, limiting its availability to react. | Choose a solvent system in which all reactants are fully soluble. For biphasic systems, ensure vigorous stirring to maximize the interfacial area. |
Problem 2: Formation of Multiple Products (Complex TLC/LC-MS)
| Potential Cause | Explanation | Suggested Solution |
| Hydrolysis of 2-Cl-Cbz-Cl | Presence of water in the reaction (from solvents, reagents, or atmosphere) leads to the formation of 2-chlorobenzyl alcohol.[1] | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
| Over-reaction (Di-protection) | A primary amine reacts twice with the chloroformate. This is common if excess 2-Cl-Cbz-Cl is used. | Use a stoichiometric amount (e.g., 1.05-1.1 equivalents) of 2-Cl-Cbz-Cl. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[2] |
| Reaction with Nucleophilic Base | Bases like pyridine can attack the chloroformate, creating an undesired acylpyridinium salt.[2] | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[2] |
| Racemization of Chiral Center | For α-amino acids, using a strong base can cause epimerization at the alpha-carbon.[4][5] | Use a milder base like sodium bicarbonate (NaHCO₃). Maintain a controlled pH between 8 and 10 and keep the reaction temperature low (0 °C).[4] |
Mechanistic Insights into Key Side Reactions
Understanding the mechanisms of side reactions is crucial for designing robust protocols.
1. Hydrolysis of this compound
This is the most prevalent side reaction. The electrophilic carbonyl carbon of the chloroformate is attacked by water, leading to the formation of an unstable carbonic acid intermediate which rapidly decomposes.
Caption: Hydrolysis of 2-Cl-Cbz-Cl by water.
2. Di-Cbz Protection of a Primary Amine
After the initial protection to form a secondary carbamate, the carbamate nitrogen can be deprotonated by a strong base, allowing it to attack a second molecule of the chloroformate.
Caption: Mechanism of over-reaction leading to a di-protected amine.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve issues during your 2-Cl-Cbz protection reaction.
Caption: Troubleshooting flowchart for 2-Cl-Cbz protection reactions.
Validated Experimental Protocol: 2-Cl-Cbz Protection of Benzylamine
This protocol provides a robust method for the protection of a typical primary amine using anhydrous conditions.
Materials:
-
Benzylamine
-
This compound (2-Cl-Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 equivalent) and anhydrous DCM (to make a ~0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.5 equivalents) to the stirred solution.
-
Reagent Addition: In a separate, dry addition funnel, dissolve 2-Cl-Cbz-Cl (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes), checking for the consumption of the starting amine.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
References
Technical Support Center: Synthesis of 2-Chlorobenzyl Carbamate
Welcome to the technical support guide for the synthesis of 2-chlorobenzyl carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of their product. This guide provides in-depth answers to frequently encountered challenges, explains the chemical principles behind the recommended solutions, and offers a detailed, field-proven experimental protocol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-chlorobenzyl carbamate. The answers provide both corrective actions and the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Q1: What are the most reliable and high-yield methods for preparing 2-chlorobenzyl carbamate from 2-chlorobenzyl alcohol?
A1: For laboratory-scale synthesis, starting from 2-chlorobenzyl alcohol, two primary, phosgene-free methods are highly recommended for their reliability and generally high yields: the Carbonyldiimidazole (CDI) method and the Chlorosulfonyl Isocyanate (CSI) method.
-
Method 1: The Carbonyldiimidazole (CDI) Route This is a two-step, one-pot procedure that avoids highly toxic reagents like phosgene.[1] First, 2-chlorobenzyl alcohol reacts with CDI to form an activated intermediate, an alkoxycarbonyl imidazole. This intermediate is then reacted in situ with ammonia to yield the desired 2-chlorobenzyl carbamate.[1][2] The byproducts, imidazole and CO2, are relatively benign and easily removed. This method is favored for its mild reaction conditions and operational simplicity.
-
Method 2: The Chlorosulfonyl Isocyanate (CSI) Route This method involves the reaction of 2-chlorobenzyl alcohol with chlorosulfonyl isocyanate (ClSO₂NCO). The initial adduct is then hydrolyzed, typically with aqueous sodium hydroxide, to cleave the N-sulfonyl group, affording the primary carbamate. This route is often very fast and high-yielding but requires careful handling of the highly reactive and moisture-sensitive CSI reagent.
The choice between these methods often depends on reagent availability, scale, and safety considerations. The CDI method is generally considered safer and more forgiving for general lab use.
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?
A2: Low yields in carbamate synthesis are a common problem, often stemming from a few critical factors. Systematically checking these points can help identify and resolve the issue.
-
Reagent Quality and Purity:
-
Starting Alcohol: Ensure your 2-chlorobenzyl alcohol is pure and, most importantly, anhydrous.[3] Water can consume reactive intermediates.
-
Activating Agents: Reagents like CDI and CSI are highly sensitive to moisture.[4] Using a freshly opened bottle or a properly stored reagent is crucial. Exposure to atmospheric moisture will hydrolyze them, rendering them inactive and leading to substantially lower yields.
-
-
Strict Anhydrous Conditions:
-
Moisture is detrimental to most carbamate synthesis routes. Water can react with activated intermediates (e.g., the alkoxycarbonyl imidazole from CDI) or isocyanates, leading to undesired byproducts and consumption of reagents.[4]
-
Corrective Actions: Always use oven-dried or flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
-
Reaction Monitoring and Stoichiometry:
-
Do not rely solely on reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol and the formation of the product.[5]
-
In the CDI method, ensure a slight excess (1.05-1.2 equivalents) of CDI is used to drive the initial activation of the alcohol to completion before adding the amine source.[4]
-
Q3: I'm observing significant side product formation. How can I identify and minimize these impurities?
A3: Side product formation is often related to the reactivity of the intermediates. Understanding the likely side reactions is key to mitigating them.
-
Side Product 1: Symmetrical Carbonate (bis(2-chlorobenzyl) carbonate)
-
Cause: This impurity arises when the activated alcohol intermediate (e.g., the 2-chlorobenzyloxycarbonyl imidazole) reacts with a second molecule of 2-chlorobenzyl alcohol instead of the intended amine (ammonia).
-
Minimization Strategy: Ensure the first step of the reaction (alcohol activation) goes to completion before adding the amine. A slow, controlled addition of the alcohol to the CDI solution can also help maintain a low concentration of the free alcohol, disfavoring the side reaction.
-
-
Side Product 2: Unreacted Starting Material
-
Cause: Incomplete activation of the alcohol or insufficient reaction time.
-
Minimization Strategy: As mentioned in Q2, use a slight excess of the activating reagent (CDI) and monitor the reaction to completion.[4] Gentle heating (e.g., 40-50 °C) after the addition of ammonia can sometimes be necessary to drive the final step to completion, depending on the steric hindrance of the alcohol.
-
-
Side Product 3: Urea Derivatives (less common for this specific synthesis)
-
Cause: In syntheses involving isocyanate intermediates, the presence of water can lead to the formation of an amine (from isocyanate hydrolysis), which can then react with another isocyanate molecule to form a symmetrical urea.[4]
-
Minimization Strategy: The most effective way to prevent this is by maintaining strict anhydrous conditions throughout the experiment.[4]
-
Q4: How does the choice of solvent and temperature impact the reaction?
A4: Solvent and temperature are critical parameters that control reaction rate and selectivity.
-
Solvent Selection:
-
Aprotic, non-polar, or polar aprotic solvents are generally preferred.
-
Recommended Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc) are excellent choices. They are good at solvating the reactants without interfering with the reaction.
-
Solvents to Avoid: Protic solvents like alcohols (e.g., methanol, ethanol) or water are unsuitable as they will competitively react with the activating agents or intermediates.[6]
-
-
Temperature Control:
-
Activation Step (Alcohol + CDI): This step is typically performed at room temperature. For highly reactive alcohols, cooling to 0 °C can provide better control.
-
Amination Step (Intermediate + Ammonia): The addition of ammonia can be done at room temperature. If the reaction is sluggish, gentle heating may be required. It is crucial to monitor the reaction progress to avoid potential decomposition at elevated temperatures over long periods.
-
Optimized Experimental Protocol: CDI Route
This protocol describes a reliable, high-yield synthesis of 2-chlorobenzyl carbamate from 2-chlorobenzyl alcohol using 1,1'-Carbonyldiimidazole (CDI).
Workflow Diagram
Caption: Workflow for the two-step, one-pot synthesis of 2-chlorobenzyl carbamate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 2-Chlorobenzyl alcohol | 142.58 | 1.0 | Ensure purity and dryness |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | Use fresh, high-purity reagent |
| Ammonium Hydroxide (28-30%) | 35.05 | > 5.0 | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |
| Ethyl Acetate | - | - | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzyl alcohol (e.g., 5.0 g, 35.1 mmol).
-
Dissolve the alcohol in 100 mL of anhydrous THF.
-
Place the flask under an inert atmosphere of nitrogen.
-
-
Activation of Alcohol:
-
In a single portion, add CDI (6.25 g, 38.6 mmol, 1.1 eq.) to the stirred solution at room temperature.
-
Effervescence (CO₂ evolution) may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting alcohol spot has disappeared, confirming the formation of the alkoxycarbonyl imidazole intermediate.[4]
-
-
Amination:
-
Once the activation is complete, add concentrated ammonium hydroxide solution (28-30%, ~20 mL, excess) dropwise to the reaction mixture. Caution: This addition may be slightly exothermic.
-
Continue stirring vigorously at room temperature for an additional 2-4 hours. The product will begin to precipitate as a white solid.
-
-
Workup and Isolation:
-
Once the reaction is complete (as confirmed by TLC), reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 100 mL of deionized water to the flask and stir for 15 minutes to precipitate more product and dissolve the imidazole byproduct.
-
Collect the white solid by vacuum filtration through a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (2 x 50 mL) to remove any remaining salts and imidazole.
-
-
Purification:
-
Dry the crude product in a vacuum oven at 40-50 °C. The product is often of high purity at this stage.
-
If further purification is required, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or isopropanol/water.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Selective Mono-protection of Primary Amines with 2-Chlorobenzyl Chloroformate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the protection of primary amines with 2-Chlorobenzyl chloroformate, with a specific focus on preventing the common issue of di-protection.
Introduction
The protection of primary amines is a fundamental transformation in multi-step organic synthesis. This compound (Cbz-Cl) is a valuable reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) protecting group, which offers distinct stability and cleavage properties compared to the standard Cbz group. However, a frequent and often frustrating side reaction is the formation of the N,N-di-protected by-product. This guide is designed to provide you with the expertise and practical protocols to achieve high selectivity for the desired mono-protected product.
Troubleshooting Guide: Preventing Di-protection
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: I'm observing a significant amount of di-protected by-product in my reaction. How can I minimize it?
The formation of the di-protected amine is a common problem that arises from the high reactivity of the mono-protected carbamate's nitrogen under certain conditions. Here are several key parameters to control to favor mono-protection:
1. Stoichiometry is Critical:
-
The Problem: Using an excess of this compound is the most direct cause of di-protection. Once the mono-protected carbamate is formed, the remaining chloroformate can react with it, especially if a strong base is present.
-
The Solution: Carefully control the stoichiometry. Ideally, use a slight excess of the primary amine or a 1:1 ratio of amine to this compound. Never use an excess of the chloroformate. It is often better to have some unreacted starting amine, which can be easily removed during work-up, than to deal with the di-protected by-product.
2. Slow and Controlled Addition:
-
The Problem: Adding the this compound too quickly creates a high local concentration of the reagent, increasing the likelihood of a second reaction with the newly formed mono-protected amine.
-
The Solution: Employ a slow, dropwise addition of the this compound to the solution of the primary amine. Using a syringe pump for very slow and controlled addition over a prolonged period (e.g., 1-2 hours) is highly recommended, especially for sensitive substrates.
3. Low Reaction Temperature:
-
The Problem: Higher temperatures increase the reaction rate of both the first and second protection steps. The mono-protected carbamate, while less nucleophilic than the starting primary amine, can still react at elevated temperatures.
-
The Solution: Perform the reaction at low temperatures. An ice bath (0 °C) is a standard starting point. For highly reactive amines or to further enhance selectivity, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath). Maintain this low temperature throughout the addition of the chloroformate and for a period afterward before allowing the reaction to slowly warm to room temperature.
4. Choice of Base and Solvent:
-
The Problem: The choice of base can significantly influence the outcome. A strong, non-nucleophilic base is needed to neutralize the HCl generated during the reaction without competing with the amine as a nucleophile. An inappropriate base can deprotonate the mono-protected carbamate, increasing its nucleophilicity and promoting di-protection.
-
The Solution:
-
Biphasic conditions (Schotten-Baumann): A common and effective method involves using an aqueous solution of a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with an immiscible organic solvent (e.g., dichloromethane (DCM) or diethyl ether). The HCl is neutralized in the aqueous phase, while the reaction occurs in the organic phase. This method often provides good selectivity for mono-protection.
-
Anhydrous conditions: If anhydrous conditions are necessary, use a bulky, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sterically hindered, making them less likely to act as nucleophiles. Triethylamine (TEA) can also be used, but DIPEA is often preferred for better selectivity.
-
Table 1: Summary of Key Parameters to Control Di-protection
| Parameter | Recommendation for Mono-protection | Rationale |
| Stoichiometry | 1.0 - 1.1 equivalents of primary amine per 1.0 equivalent of this compound. | Prevents excess chloroformate from reacting with the mono-protected product. |
| Addition Rate | Slow, dropwise addition of this compound (e.g., over 1-2 hours). | Maintains a low concentration of the chloroformate, favoring reaction with the more nucleophilic primary amine. |
| Temperature | Low temperature (0 °C to -78 °C). | Reduces the rate of the second acylation, which has a higher activation energy. |
| Base | Weak inorganic base in a biphasic system (e.g., NaHCO₃) or a bulky, non-nucleophilic organic base (e.g., DIPEA). | Neutralizes HCl without promoting deprotonation and subsequent reaction of the mono-protected carbamate. |
| Solvent | Aprotic solvents like DCM, THF, or ethyl acetate for organic base reactions. A biphasic system for inorganic bases. | Provides a suitable medium for the reaction while minimizing side reactions. |
Question 2: How can I monitor the reaction to ensure I stop it before significant di-protection occurs?
Careful reaction monitoring is crucial for achieving high selectivity.
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.
-
Procedure: Spot the reaction mixture alongside your starting primary amine and, if available, a standard of the desired mono-protected product. The di-protected product will typically have a higher Rf value (be less polar) than the mono-protected product.
-
Interpretation: Monitor the consumption of the starting amine and the formation of the mono-protected product. If a new, higher Rf spot appears and grows in intensity, it is likely the di-protected by-product. The reaction should be quenched once the starting amine is consumed or when the di-protected spot becomes significant.
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool.
-
Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting amine, mono-protected, and di-protected products.
-
Detection: UV detection is suitable as the benzyl and 2-chlorobenzyl groups are chromophoric.
-
Benefit: HPLC can provide precise quantification of the product distribution, allowing for fine-tuning of reaction conditions.
-
Question 3: I've already formed a mixture of mono- and di-protected products. How can I separate them?
Separation can be challenging but is often achievable by:
-
Flash Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The less polar di-protected product will elute first, followed by the mono-protected product. Careful optimization of the solvent system is key.
-
-
Crystallization: If the desired mono-protected product is a solid, crystallization can be an effective purification method. This may require screening of different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of a primary amine with this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) by-product.[1][2]
Caption: Nucleophilic attack of the primary amine on this compound.
Q2: Why is the mono-protected carbamate less reactive than the starting primary amine?
The lone pair of electrons on the nitrogen of the mono-protected carbamate is delocalized through resonance with the adjacent carbonyl group. This reduces the electron density on the nitrogen, making it a weaker nucleophile compared to the starting primary amine. However, it is still nucleophilic enough to react with a highly reactive electrophile like this compound, especially under forcing conditions.
Caption: Resonance delocalization reduces the nucleophilicity of the carbamate nitrogen.
Q3: Can I use a hindered base like 2,6-lutidine to improve selectivity?
Yes, using a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is a good strategy to improve selectivity for mono-protection, especially in anhydrous conditions.[3] Their bulkiness prevents them from acting as nucleophiles and attacking the chloroformate, and they are effective at scavenging the generated HCl.
Q4: Are there any specific analytical signatures to differentiate between the mono- and di-protected products by ¹H NMR?
Yes, ¹H NMR spectroscopy is a powerful tool for this.
-
Mono-protected product: You will observe a characteristic N-H proton signal, typically a broad singlet or a triplet (if coupled to adjacent protons), often in the range of 5-8 ppm. The benzylic protons (-CH₂-) will appear as a singlet around 5.2 ppm.
-
Di-protected product: The N-H signal will be absent. You will likely see two distinct signals for the two 2-chlorobenzyl groups, as they may not be equivalent, especially at low temperatures due to restricted rotation around the N-C(O) bond.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Mono-protected (R-NH-C(O)O-CH₂-Ar) | Di-protected (R-N(C(O)O-CH₂-Ar)₂) |
| N-H | ~5-8 ppm (broad singlet or triplet) | Absent |
| Benzylic CH₂ | ~5.2 ppm (singlet, 2H) | Two singlets or a broad singlet, ~5.2-5.4 ppm (4H) |
| Aromatic H | ~7.2-7.5 ppm | Multiple signals in the aromatic region |
Note: Exact chemical shifts can vary depending on the 'R' group and the solvent.
Detailed Experimental Protocols
Here are two reliable, step-by-step protocols for achieving selective mono-protection of a primary amine with this compound.
Protocol 1: Schotten-Baumann Conditions (Biphasic)
This is a robust and widely applicable method.[1]
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of water and DCM (or diethyl ether) (1:1 v/v).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Dissolve the this compound (1.0 equiv) in a small amount of the organic solvent used in step 1.
-
Add the this compound solution dropwise to the reaction mixture over 1-2 hours using a dropping funnel or a syringe pump, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting amine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Anhydrous Conditions with a Hindered Base
This method is suitable for substrates that are sensitive to water.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM or THF.
-
Cool the solution to -20 °C or -78 °C using an appropriate cooling bath.
-
Add the this compound (1.0 equiv) dropwise via a syringe over 1-2 hours.
-
Stir the reaction at the low temperature for 2-3 hours, then allow it to warm slowly to room temperature and stir overnight, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for achieving selective mono-protection.
By carefully controlling the reaction parameters as outlined in this guide, you will be well-equipped to minimize the formation of the di-protected by-product and achieve high yields of your desired mono-protected primary amine.
References
Stability and degradation pathways of 2-Chlorobenzyl chloroformate
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Welcome to the technical support center for 2-Chlorobenzyl chloroformate (2-Cbz-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability, degradation, and effective use of this important reagent. My aim is to move beyond standard protocols and offer insights grounded in chemical principles and extensive laboratory experience to help you anticipate and resolve challenges in your synthetic work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about this compound, providing the essential knowledge needed for its safe and effective handling.
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula C₈H₆Cl₂O₂, is a chloroformate ester of 2-chlorobenzyl alcohol.[1] It is a reactive organic compound primarily used in organic synthesis as a reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cbz) protecting group to various functional groups, particularly amines.[1] This protecting group strategy is valuable in multi-step syntheses, such as peptide synthesis and the development of pharmaceutical intermediates, where it's necessary to temporarily block a reactive site to allow for chemical modifications elsewhere in the molecule.[1]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, ideally at temperatures between 2-8°C.[1] It is highly sensitive to moisture and will decompose upon contact with water or moist air.[2][3][4] Therefore, storage under an inert atmosphere, such as nitrogen, is highly recommended to prevent hydrolysis.[4] Always check that the container is securely sealed and protected from physical damage.[5]
Q3: I've noticed pressure buildup in my bottle of this compound. Is this normal and what should I do?
A3: Yes, pressure buildup is a known phenomenon with chloroformates, including this compound and the related benzyl chloroformate (Cbz-Cl).[6] This is due to slow decomposition, even under proper storage conditions, which generates carbon dioxide (CO₂) gas.[6] The reaction is often catalyzed by trace amounts of moisture that lead to the formation of HCl, which in turn accelerates the decomposition.[6] It is advisable to vent the bottle periodically and cautiously in a well-ventilated fume hood to release the pressure. When handling, be aware that the reagent may be under pressure, which can cause it to be expelled from a syringe.[6]
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water or moisture, it readily hydrolyzes to form 2-chlorobenzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[7][8] This is a significant concern as the generated HCl can catalyze further degradation and other side reactions.
-
Thermal Decomposition: When heated, this compound can decompose to form 2-chlorobenzyl chloride and carbon dioxide.[9] This is analogous to the decomposition of benzyl chloroformate.[9] Strong heating should be avoided, and the reagent should not be heated above 75°C.[2]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides solutions to common problems encountered during the use of this compound in chemical reactions.
Problem 1: Low or No Yield of the Desired 2-Cbz Protected Product.
-
Potential Cause 1: Reagent Degradation.
-
Explanation: As discussed, this compound is highly sensitive to moisture. If the reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.
-
Suggested Solution: Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. It is good practice to check the purity of the reagent by techniques like IR or NMR spectroscopy if you suspect degradation.[10]
-
-
Potential Cause 2: Inadequate Base.
-
Explanation: The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl).[11][12] If this HCl is not effectively neutralized, it will protonate the starting amine, making it non-nucleophilic and halting the reaction.[10]
-
Suggested Solution: Ensure that at least two equivalents of a suitable base are used. For many applications, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is a good choice to avoid side reactions.[10] Inorganic bases such as sodium bicarbonate or sodium carbonate can also be effective, particularly in biphasic systems.[10][12]
-
-
Potential Cause 3: Low Nucleophilicity of the Substrate.
-
Explanation: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.
-
Suggested Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Switching to a more polar aprotic solvent like DMF or acetonitrile can also enhance reactivity.[10] In some cases, prolonging the reaction time may be necessary.[10]
-
Problem 2: Formation of Multiple Products and Difficult Purification.
-
Potential Cause 1: Over-reaction.
-
Explanation: In substrates with multiple nucleophilic sites, it's possible for more than one site to be protected with the 2-Cbz group, especially if an excess of the chloroformate is used or if the reaction conditions are too harsh.
-
Suggested Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of this compound. Perform the reaction at a lower temperature (e.g., 0°C) to improve selectivity.[10]
-
-
Potential Cause 2: Side Reactions with the Solvent or Base.
-
Explanation: Nucleophilic solvents (e.g., alcohols) can react with this compound to form carbonate esters.[11] Similarly, certain bases like pyridine or DMAP can act as nucleophiles and form N-acylpyridinium salts, which can complicate the reaction and purification.[10]
-
Suggested Solution: Use non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Opt for a non-nucleophilic base such as DIPEA.[10]
-
Problem 3: Unexpected Side Products Observed in Mass Spectrometry Analysis.
-
Potential Cause 1: Presence of 2-Chlorobenzyl Chloride Impurity.
-
Explanation: As a degradation product, 2-chlorobenzyl chloride may be present in the reagent bottle. This impurity can lead to the formation of benzylated byproducts.
-
Suggested Solution: If you suspect the presence of this impurity, you can attempt to purify the this compound by distillation under reduced pressure. However, given its thermal sensitivity, this should be done with caution. Using a fresh, high-purity reagent is often the more practical solution.
-
-
Potential Cause 2: Formation of a Urea Byproduct.
-
Explanation: If there is any moisture present, this compound can hydrolyze to 2-chlorobenzyl alcohol. This alcohol can then react with the isocyanate intermediate (formed from the reaction of the amine with the chloroformate) to generate a urea derivative.
-
Suggested Solution: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.
-
Section 3: Experimental Protocols and Data
This section provides detailed experimental procedures and data to support the troubleshooting advice.
Protocol 1: General Procedure for the 2-Cbz Protection of an Amine
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.05 to 1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Table: Stability of this compound
| Condition | Effect on Stability | Primary Degradation Products | Preventative Measures |
| Moisture/Water | Highly unstable; rapid decomposition.[2][3][13] | 2-Chlorobenzyl alcohol, HCl, CO₂[7][8] | Store in a tightly sealed container under an inert atmosphere. Use anhydrous solvents and glassware.[3][5] |
| Elevated Temperature | Prone to thermal decomposition, especially above 75°C.[2] | 2-Chlorobenzyl chloride, CO₂[9] | Store at 2-8°C.[1] Avoid overheating during reactions. |
| Strong Bases | Can react with and be consumed by strong bases. | Varies depending on the base. | Use a non-nucleophilic base and add the chloroformate slowly to the amine/base mixture. |
| Nucleophilic Solvents | Can react with nucleophilic solvents (e.g., alcohols). | Carbonate esters.[11] | Use non-nucleophilic solvents like DCM, THF, or acetonitrile. |
Section 4: Visualizing Degradation and Workflows
The following diagrams illustrate the key degradation pathways and a general troubleshooting workflow.
Diagram 1: Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. reddit.com [reddit.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the 2-Cbz Protecting Group
Welcome to the technical support center for troubleshooting issues related to the cleavage of the benzyloxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common but sometimes problematic deprotection step. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Cbz deprotection via catalytic hydrogenation is slow or has stalled. What are the most likely causes and how can I fix it?
This is the most common challenge encountered with Cbz deprotection. Catalytic hydrogenation, while powerful, is a heterogeneous reaction sensitive to multiple factors. A stalled reaction is almost always due to catalyst inactivation or suboptimal reaction conditions.[1][2][3][4]
Root Causes & Solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers, thioamides) or impurities from previous steps.[2][5][6] Even trace amounts can completely halt the reaction.
-
Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can diminish over time or vary significantly between batches.[1][3]
-
Product Inhibition: The deprotected amine product, being basic, can coordinate to the palladium catalyst surface, effectively inhibiting its activity.[3]
-
Insufficient Hydrogen Pressure: For sterically hindered or challenging substrates, atmospheric pressure of hydrogen (e.g., from a balloon) may be insufficient to drive the reaction to completion.[1][3]
-
Inadequate Mixing: Efficient mixing is critical to ensure the substrate has access to the solid catalyst surface.
Below is a decision tree to guide your troubleshooting process for incomplete hydrogenolysis.
References
Technical Support Center: Optimizing Cbz Protection for Sterically Hindered Amines
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the benzyloxycarbonyl (Cbz or Z) protection of sterically hindered amines. Instead of a simple list of protocols, we will delve into the mechanistic reasons behind common failures and provide a logical, troubleshooting-focused approach to help you optimize your reaction conditions and achieve high yields.
Core Problem Analysis: Why Do Sterically Hindered Amines Fail to React?
The standard N-Cbz protection is a nucleophilic acyl substitution where the amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1] The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of a chloride ion. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[2][3]
Steric hindrance dramatically impedes this process. Bulky substituents on or near the nitrogen atom physically block the incoming Cbz-Cl, slowing down or preventing the initial nucleophilic attack.[4][5] This reduced nucleophilicity is the primary reason for the low conversion, slow reaction rates, or complete failure often observed with hindered substrates like secondary amines with bulky alkyl groups or anilines with ortho-substituents.[4][6]
Diagram 1: Mechanism of Cbz Protection
Caption: The nucleophilic attack of the amine on Cbz-Cl is the key step hindered by bulky substituents.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might be asking in the lab, followed by detailed, actionable advice.
Q1: My reaction is extremely slow or I'm seeing very low conversion. What's the first thing I should check?
A1: Low conversion is the most common symptom when dealing with hindered amines. The root causes are typically low nucleophilicity of the amine, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Quality: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze into benzyl alcohol and HCl, reducing its potency.[1][7] Always use a fresh bottle or a properly stored aliquot. Consider verifying the purity of your Cbz-Cl via NMR if you suspect degradation.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, be aware that higher temperatures can also accelerate side reactions like Cbz-Cl hydrolysis. Monitor the reaction closely by TLC or LC-MS.
-
Solvent Choice: If you are using a biphasic system (e.g., THF/water) or a nonpolar solvent, the reactants may not be soluble enough to react efficiently. Switching to a polar aprotic solvent like DMF or acetonitrile can significantly enhance reactivity by better solvating the reactants and any charged intermediates.[3]
-
Inadequate Base: A weak base like sodium bicarbonate may not be sufficient to drive the reaction forward with a poorly nucleophilic amine.[3] You may need a stronger, non-nucleophilic base. (See Q4).
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve low-yield Cbz protection reactions.
Q2: Standard Schotten-Baumann conditions (NaOH or NaHCO₃ in water/THF) are failing. What are my next steps?
A2: Schotten-Baumann conditions are often insufficient for hindered amines. The key is to move to more forcing, anhydrous conditions and use more potent reagents if necessary.
Alternative Strategies:
-
Stronger, Non-Nucleophilic Base: Switch from inorganic bases to an organic amine base like diisopropylethylamine (DIPEA or Hünig's base).[3] DIPEA is an excellent acid scavenger that is too sterically hindered to compete as a nucleophile, preventing it from reacting with Cbz-Cl itself. Use at least two equivalents to neutralize the generated HCl.[3]
-
Polar Aprotic Solvent System: Combine DIPEA with a solvent like dichloromethane (DCM), DMF, or NMP. These solvents ensure all components remain in a single phase and can accelerate the reaction.
-
Use a More Reactive Cbz Reagent: If Cbz-Cl is not reactive enough, consider using an activated form like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) .[2][8] Cbz-OSu reacts via a similar mechanism but has a better leaving group (N-hydroxysuccinimide), making it more effective for less nucleophilic amines. It also avoids the generation of corrosive HCl.
Q3: How do I choose the right base and solvent combination for my specific hindered amine?
A3: The choice depends on the severity of the steric hindrance and the solubility of your starting material. The goal is to maximize the amine's nucleophilicity while minimizing side reactions.
| Base | Solvent System | Advantages | Disadvantages | Best For |
| NaHCO₃ / Na₂CO₃ | THF/Water, Dioxane/Water | Mild, inexpensive, easy workup.[8][9] | Often ineffective for hindered amines. Biphasic. | Primary amines, less hindered secondary amines. |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | Stronger than bicarbonate, good for anhydrous conditions. | Can compete as a nucleophile, forming a reactive acylammonium salt. | Moderately hindered amines. |
| DIPEA | DCM, DMF, NMP | Strong, non-nucleophilic, ideal for hindered substrates. [3] | More expensive, requires careful removal during workup. | Highly recommended for sterically hindered secondary amines and anilines. |
| Pyridine | Pyridine (as solvent) | Can act as both base and solvent. | Can form a reactive N-acylpyridinium salt, complicating the reaction.[3] | Specific cases, generally less preferred than DIPEA. |
| LiHMDS | THF, Diethyl Ether | Very strong base, can deprotonate even weakly acidic N-H bonds.[8] | Can deprotonate other functional groups, requires strict anhydrous conditions. | Secondary amides or extremely unreactive amines.[8] |
Optimized Experimental Protocols
Protocol 1: Enhanced Conditions for a Hindered Secondary Amine
This protocol uses a stronger base in a polar aprotic solvent to drive the reaction.
-
Materials:
-
Sterically hindered amine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the hindered amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (or DMF) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 equiv) dropwise over 15-20 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the Reaction: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Dilute with more DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Protocol 2: Using Cbz-OSu for Poorly Nucleophilic Amines
This protocol is ideal when Cbz-Cl fails, even under forcing conditions.
-
Materials:
-
Sterically hindered amine (1.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
Dissolve the hindered amine (1.0 equiv) and Cbz-OSu (1.1 equiv) in anhydrous DMF.
-
Add TEA or DIPEA (1.5 equiv) to the solution.
-
Stir the reaction at room temperature or heat gently to 40-50 °C for 16-24 hours.
-
Monitor the Reaction: Track the formation of the product by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer extensively with water to remove DMF and N-hydroxysuccinimide byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Diagram 3: Strategy Selection for Hindered Amines
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. osti.gov [osti.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Cbz-Protected Compounds
Welcome to the Technical Support Center dedicated to the purification of Carboxybenzyl (Cbz or Z) protected compounds. The Cbz group is a cornerstone in synthetic chemistry, particularly in peptide synthesis, for its reliability in protecting amines.[1] However, the success of any synthetic step is ultimately determined by the ability to isolate the desired product in high purity. This guide provides in-depth, field-proven insights into the common purification challenges associated with Cbz-protected compounds and offers robust troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Cbz-protected compound is an oil and won't crystallize. What should I do?
This is a common issue. The introduction of the Cbz group can sometimes result in products that are oils or low-melting solids.[2] Here are several strategies to induce crystallization:
-
Solvent Screening: Systematically screen a variety of solvent systems. Start with a solvent in which your compound is soluble and slowly add an anti-solvent. Common pairs include ethyl acetate/hexanes, dichloromethane/pentane, and ether/hexanes.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to a supersaturated solution of your compound.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Purification First: If the oil is impure, purify it first using flash column chromatography and then attempt crystallization with the purified material. Impurities can often inhibit crystallization.
Q2: I'm having trouble separating my Cbz-protected product from unreacted starting amine by column chromatography. How can I improve the separation?
When the starting amine and the Cbz-protected product have similar polarities, chromatographic separation can be challenging.
-
Optimize Solvent System: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the starting material on a TLC plate.[3] A good starting point for many Cbz-protected compounds is a mixture of ethyl acetate and hexanes.[4]
-
Use a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina or a bonded-phase silica, such as aminopropyl-modified silica, which can be particularly effective for separating basic compounds like amines.[5]
-
Acidic Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer containing your product and unreacted amine with a dilute acid (e.g., 1 M HCl).[1] The amine will be protonated and move into the aqueous layer, while your neutral Cbz-protected compound remains in the organic layer.
Q3: How can I remove residual benzyl chloroformate (Cbz-Cl) from my reaction mixture?
Benzyl chloroformate is a lachrymator and should be handled with care.[6][7] It's important to quench any unreacted Cbz-Cl before purification.
-
Aqueous Workup: Washing the reaction mixture with an aqueous solution, such as sodium bicarbonate or water, will hydrolyze the remaining Cbz-Cl to benzyl alcohol and HCl.[8]
-
Amine Quench: Adding a small amount of a simple amine, like a secondary amine that can be easily washed away, can also consume excess Cbz-Cl.
-
Ether Wash: A workup procedure can involve washing the reaction mixture with diethyl ether to help remove unreacted benzyl chloroformate.[1]
Q4: My Cbz-protected compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds.
-
Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-3%), to your chromatography solvent system.[4]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Swift Purification: Do not let your compound sit on the column for an extended period. A well-optimized flash chromatography should be relatively quick.
Troubleshooting Guides
This section provides detailed protocols and logical workflows to address specific purification challenges.
Issue 1: Persistent Impurities After Initial Workup
Scenario: After an aqueous workup, TLC or LC-MS analysis still shows the presence of starting materials or byproducts.
Troubleshooting Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Minimizing racemization during 2-Cbz protection of chiral amines
Topic: Minimizing Racemization During 2-Cbz Protection of Chiral Amines For Immediate Release
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of N-Cbz protection of chiral amines. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize racemization and ensure the stereochemical purity of your compounds.
Understanding the Problem: The Duality of the Cbz Reaction
The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in organic synthesis, lauded for its robustness and orthogonal removal conditions.[1] The protection reaction, typically involving benzyl chloroformate (Cbz-Cl) and a base, is generally efficient.[2] However, the very conditions that facilitate this reaction can also jeopardize the stereochemical integrity of a chiral amine, particularly at the α-carbon.
The primary mechanism of racemization is the base-mediated abstraction of the α-proton of the chiral amine. This deprotonation results in the formation of a planar, achiral enolate or a related intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of enantiomers and a loss of optical purity.[3] The propensity for this unwanted side reaction is highly dependent on the reaction conditions.
Core Directive: A Proactive Approach to Stereochemical Control
Effective minimization of racemization is not about finding a single "magic bullet," but rather a systematic optimization of reaction parameters. This guide is structured to provide a logical workflow for this optimization process, from understanding the key variables to implementing robust analytical controls.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Cbz protection of chiral amines, presented in a question-and-answer format.
Q1: I'm observing significant racemization in my Cbz protection. What is the most likely culprit?
A1: The most common cause of racemization is the choice of base and reaction temperature. Strong, non-sterically hindered organic bases like triethylamine (TEA) are notorious for promoting racemization by readily abstracting the α-proton.[3] Similarly, elevated temperatures provide the activation energy for the racemization pathway to compete with the desired N-protection.[4]
Q2: How can I select the optimal base to minimize racemization?
A2: The ideal base for Cbz protection of a chiral amine should be strong enough to neutralize the HCl generated during the reaction, but not so strong or sterically unhindered that it readily deprotonates the chiral center. A hierarchical approach to base selection is recommended:
-
First Choice (Highest Stereochemical Integrity): Inorganic bases under Schotten-Baumann conditions (e.g., NaHCO₃, Na₂CO₃ in a biphasic water/organic solvent system).[5][6] The aqueous phase neutralizes the HCl, while the low basicity in the organic phase where the chiral amine resides minimizes racemization.
-
Second Choice (For substrates incompatible with aqueous conditions): Sterically hindered and/or weaker organic bases. N,N-Diisopropylethylamine (DIPEA) is a better choice than TEA due to its greater steric bulk.[4] For highly sensitive substrates, the weaker base N-methylmorpholine (NMM) or the highly hindered base 2,4,6-collidine are excellent options.[3]
Q3: My starting material is not soluble in the biphasic Schotten-Baumann system. What should I do?
A3: This is a common challenge. If your chiral amine has poor water solubility, you can try a modified Schotten-Baumann protocol using a co-solvent like THF or dioxane to improve solubility.[2] Alternatively, you will need to move to a purely organic system and carefully select a non-nucleophilic, sterically hindered organic base as described in A2. In this case, it is crucial to maintain a low reaction temperature (0 °C or lower) to suppress racemization.
Q4: What is the influence of the solvent on racemization?
A4: The solvent can significantly impact the rate of racemization. Polar aprotic solvents like DMF and DMSO can stabilize the transition state for proton abstraction, thereby increasing the rate of racemization. Non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for organic-based reactions.[7] When possible, the use of a biphasic system with water is often the best approach to minimize racemization.[8]
Q5: At what temperature should I run my Cbz protection?
A5: As low as practically possible. The rate of racemization is highly temperature-dependent.[4] It is strongly recommended to perform the reaction at 0 °C. If the reaction is sluggish at this temperature, it is preferable to extend the reaction time rather than increasing the temperature. For particularly sensitive substrates, temperatures as low as -20 °C or -40 °C may be necessary.
Q6: Can the quality of my benzyl chloroformate affect racemization?
A6: While the Cbz-Cl itself is not the direct cause of racemization, its quality can impact the reaction. Old or improperly stored Cbz-Cl can decompose to form phosgene and other acidic impurities. These impurities can lead to side reactions and may require harsher conditions or longer reaction times to drive the protection to completion, indirectly increasing the risk of racemization. It is always advisable to use fresh or properly stored benzyl chloroformate.[9]
Q7: How can I accurately determine the enantiomeric excess (ee%) of my Cbz-protected amine?
A7: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[10][11] Chiral HPLC allows for the direct separation and quantification of the two enantiomers. Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) can induce separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification.[12][13][14]
-
Gas Chromatography (GC): For volatile Cbz-protected amines, GC with a chiral column can be an effective method.
Recommended Protocols & Methodologies
Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions (Maximal Stereochemical Integrity)
This protocol is the gold standard for minimizing racemization during the Cbz protection of amino acids and other water-soluble chiral amines.[5]
Materials:
-
Chiral amino acid (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
1 M HCl
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 equiv) and sodium bicarbonate (2.5 equiv) in deionized water (concentration approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred, cooled solution over 15-20 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or DCM (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will typically precipitate as a white solid or can be extracted.
-
Extraction & Isolation: Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Low-Temperature Cbz Protection in an Organic Solvent
This protocol is suitable for chiral amines that are not soluble in aqueous media. The key to minimizing racemization is the use of a sterically hindered base and maintaining a low temperature.
Materials:
-
Chiral amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
Procedure:
-
Dissolution: Dissolve the chiral amine (1.0 equiv) in anhydrous DCM (concentration approx. 0.2 M) in a dry, inert atmosphere flask.
-
Cooling: Cool the solution to 0 °C in an ice/salt bath.
-
Base Addition: Add DIPEA (1.2 equiv) dropwise to the cooled solution.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equiv) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction time may vary from 1 to 12 hours depending on the substrate.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Data Summary & Visualization
To provide a clearer understanding of the impact of different reaction parameters, the following table summarizes the expected outcomes.
| Parameter | Condition A (Low Racemization) | Condition B (High Racemization) | Rationale |
| Base | NaHCO₃ (aq), DIPEA, 2,4,6-Collidine | TEA, NaOH (in organic solvent), Pyridine | Stronger, less hindered bases are more effective at abstracting the α-proton, leading to racemization.[3] |
| Temperature | 0 °C or lower | Room Temperature or elevated | Racemization is a kinetically controlled process with a significant activation energy barrier. Lower temperatures favor the desired protection reaction over racemization.[4] |
| Solvent | Biphasic (Water/DCM), DCM, THF | DMF, DMSO | Polar aprotic solvents can stabilize the enolate intermediate, promoting racemization.[7] |
| Reaction Time | As short as possible (monitor closely) | Prolonged reaction times | Extended exposure to basic conditions increases the probability of racemization. |
Logical Workflow for Minimizing Racemization
The following diagram illustrates a decision-making workflow for selecting the appropriate conditions for Cbz protection of a chiral amine.
Caption: Decision workflow for selecting the optimal Cbz protection protocol.
Analytical Verification: A Non-Negotiable Step
The confirmation of stereochemical integrity is a critical final step. A detailed protocol for developing a chiral HPLC method is provided below.
Method Development Protocol: Chiral HPLC for Cbz-Amine Analysis
-
Column Selection:
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-hexane/isopropanol (IPA) or n-hexane/ethanol. A typical starting gradient is 90:10 (hexane:alcohol).
-
Polar Organic Mode: A mixture of acetonitrile (ACN)/methanol is often effective.
-
Additives: For amine-containing compounds, it is often necessary to add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%) to the mobile phase to improve peak shape and resolution. An acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) may also be beneficial.[15]
-
-
Optimization:
-
Adjust the ratio of the mobile phase components to optimize the separation (alpha value) and resolution (Rs). Increasing the alcohol content in normal phase will generally decrease retention time.
-
Optimize the column temperature (typically between 10-40 °C).
-
Adjust the flow rate to achieve a balance between analysis time and resolution.
-
-
Quantification:
-
Prepare a racemic standard of your Cbz-protected amine to identify the retention times of both enantiomers.
-
Integrate the peak areas of both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Benzyl chloroformate (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection: 2-Chlorobenzyl Chloroformate vs. Benzyl Chloroformate (Cbz-Cl)
For researchers, scientists, and professionals in drug development and complex organic synthesis, the selection of an appropriate amine protecting group is a critical decision that dictates synthetic strategy and overall efficiency. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate (Cbz-Cl), is a foundational tool in this arena.[1][2] However, subtle modifications to its structure can dramatically alter its properties, offering both advantages and trade-offs. This guide provides an in-depth, objective comparison of the standard Benzyl Chloroformate (Cbz-Cl) and its ortho-chloro substituted analogue, 2-Chlorobenzyl Chloroformate (2-Cl-Cbz-Cl), with supporting scientific principles and experimental insights.
The Decisive Factor: Electronic Effects on Reactivity and Stability
The fundamental difference between Cbz-Cl and 2-Cl-Cbz-Cl lies in the electronic influence of the chlorine atom positioned on the ortho position of the benzyl ring. This single atomic change creates a cascade of effects that impacts both the amine protection (acylation) step and, more critically, the deprotection (cleavage) step.
The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzylic carbon and, by extension, from the chloroformate functional group. This has two primary consequences:
-
Decreased Acylation Reactivity: The carbonyl carbon of the chloroformate is the electrophilic center that reacts with the nucleophilic amine.[3] The electron-withdrawing nature of the ortho-chloro group reduces the electron deficiency of this carbonyl carbon, making this compound an intrinsically less reactive acylating agent compared to the unsubstituted Benzyl chloroformate.
-
Increased Carbamate Stability: Once the protecting group is installed, the resulting carbamate's stability, particularly towards acid-mediated cleavage, is enhanced. Acidic deprotection proceeds via protonation of the carbamate and subsequent cleavage to form a benzyl carbocation intermediate. The electron-withdrawing chloro group destabilizes the formation of this positively charged intermediate, thereby slowing down the cleavage reaction and rendering the 2-Cl-Cbz group more robust and resistant to acid.[4]
Caption: Electronic effects governing reactivity and stability.
Comparative Performance Analysis
The choice between these two reagents hinges on the specific demands of the synthetic route. A chemist must weigh the need for rapid, efficient protection against the requirement for a protecting group that can withstand harsh, acidic conditions in subsequent steps.
Protection Step: A Trade-off in Acylation Speed
The protection of an amine with a chloroformate is a nucleophilic acyl substitution reaction.[5] While direct comparative kinetic data is sparse in the literature, the principles of physical organic chemistry allow for a clear prediction. The reduced electrophilicity of 2-Cl-Cbz-Cl means that protection reactions may require slightly more forcing conditions—such as longer reaction times, elevated temperatures, or the use of a stronger base—to achieve yields comparable to those with Cbz-Cl.[6]
For highly nucleophilic amines, this difference in reactivity may be negligible. However, for less nucleophilic or sterically hindered amines (e.g., anilines or hindered secondary amines), Cbz-Cl will generally provide a faster and more efficient reaction.
Deprotection Step: The Key Strategic Advantage of 2-Cl-Cbz
The most significant practical difference, and the primary reason for choosing 2-Cl-Cbz-Cl, is the enhanced stability of the resulting carbamate. This is particularly crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS) using Boc/Bzl strategies.[7]
In such syntheses, the temporary Nα-Boc group is repeatedly removed using trifluoroacetic acid (TFA). The side-chain protecting groups must remain intact during these cycles. While the standard Cbz group is generally stable to TFA, it can be labile with repeated treatments.[3][4] The 2-Cl-Cbz group, however, exhibits superior stability and withstands these conditions, preventing premature deprotection of side chains (e.g., on lysine or ornithine).[4][8]
The cleavage of the 2-Cl-Cbz group requires much stronger acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are often used in the final global deprotection step of a Boc-based synthesis.[4][7] Both Cbz and 2-Cl-Cbz groups are readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), providing a mild and orthogonal removal option if the substrate is compatible (i.e., does not contain other reducible functional groups).[9][10]
Table 1: Comparative Properties and Reaction Conditions
| Feature | Benzyl Chloroformate (Cbz-Cl) | This compound (2-Cl-Cbz-Cl) |
| Synonyms | Cbz-Cl, Z-Cl | 2-Cl-Cbz-Cl, 2-Cl-Z-Cl |
| Protection Reactivity | High | Moderate |
| Typical Protection Conditions | Amine, Na₂CO₃ or NaOH (aq), 0 °C to RT | Amine, Base (e.g., Na₂CO₃, DIPEA), RT to mild heat |
| Carbamate Stability | ||
| - To Base (e.g., Piperidine) | Stable | Stable |
| - To mild/repeated acid (TFA) | Moderately Stable (can show some lability)[4] | Highly Stable[4] |
| Standard Cleavage Methods | 1. H₂/Pd-C (Hydrogenolysis)[10] 2. HBr in Acetic Acid[3] | 1. H₂/Pd-C (Hydrogenolysis)[4] 2. Anhydrous HF or TFMSA[4][7] |
| Primary Application | General solution-phase amine protection.[4] | Side-chain protection in Boc-SPPS; syntheses requiring high acid stability.[4][8] |
Experimental Protocols
The following protocols are representative procedures for the protection of a generic primary amine and highlight the typical conditions. Researchers should optimize conditions based on the specific substrate.
Protocol 1: Amine Protection using Benzyl Chloroformate (Cbz-Cl)
This protocol is based on the classic Schotten-Baumann conditions, suitable for many amino acids and primary amines.[3]
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in a 10% aqueous sodium carbonate solution (2.5 eq.) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add Benzyl Chloroformate (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x volume) to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. A white precipitate of the Cbz-protected amine should form. Extract the product with ethyl acetate or dichloromethane (3x volume).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Comparative Deprotection - Acid Lability Test
This workflow allows for a direct comparison of the stability of Cbz vs. 2-Cl-Cbz protected amines under conditions used for Boc group removal.
Caption: Workflow for comparing acid stability.
Conclusion and Strategic Recommendations
The choice between this compound and Benzyl chloroformate is not a matter of direct replacement but of strategic selection based on the synthetic plan.
-
Choose Benzyl Chloroformate (Cbz-Cl) for general-purpose amine protection in solution-phase synthesis where high reactivity is desired and subsequent steps do not involve harsh or repeated acidic treatments. It remains the more cost-effective and reactive option for straightforward applications.
-
Choose this compound (2-Cl-Cbz-Cl) when constructing complex molecules that require an acid-stable amine protecting group. Its primary role is as a side-chain protecting group in Boc-based solid-phase peptide synthesis, where its ability to withstand repeated TFA exposure is a critical advantage that prevents the accumulation of side products and simplifies purification.
By understanding the underlying electronic principles that govern the reactivity and stability of these reagents, researchers can make informed decisions, leading to more robust, efficient, and successful synthetic outcomes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. US20050165217A1 - Process and systems for peptide synthesis - Google Patents [patents.google.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Advantage of the 2-Chloro Substituent in Cbz-Based Protecting Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realm of peptide and pharmaceutical development, the judicious selection of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in amine protection, offers a robust shield that is readily removed by catalytic hydrogenolysis. However, the demands of complex synthetic strategies, especially those employing acid-labile functionalities like the tert-butoxycarbonyl (Boc) group, have necessitated the development of more finely-tuned protecting groups. This guide provides an in-depth comparison of the standard Cbz group and its 2-chloro-substituted analogue (2-Cl-Cbz or 2-Cl-Z), highlighting the distinct advantages conferred by the seemingly minor addition of a chlorine atom at the ortho position. We will delve into the mechanistic underpinnings of these advantages, supported by comparative data and detailed experimental protocols, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Electronic Influence of the 2-Chloro Substituent: A Tale of Two Effects
The enhanced stability of the 2-Cl-Cbz group is a direct consequence of the electronic properties of the chlorine atom. While halogens are generally considered deactivating on an aromatic ring, their influence is a nuanced interplay of two opposing effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect is most pronounced at the ortho position and serves to decrease the electron density of the entire benzylic system.
-
Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases electron density at the ortho and para positions.
In the case of the 2-chloro substituent, the strong electron-withdrawing inductive effect dominates. This overall decrease in electron density at the benzylic carbon makes it less susceptible to cleavage under acidic conditions, thereby increasing the stability of the protecting group.
Enhanced Stability in Acidic Media: A Key Advantage in Boc-Based Synthesis
The most significant advantage of the 2-Cl-Cbz group is its pronounced stability towards acidic reagents commonly used for the removal of other protecting groups, such as trifluoroacetic acid (TFA) for Boc deprotection. In solid-phase peptide synthesis (SPPS) utilizing the Boc strategy, the side chains of trifunctional amino acids, like lysine (Lys), require protection that can withstand the repeated cycles of TFA treatment used to deprotect the α-amino group.
The standard Cbz group exhibits some lability to strong acids, leading to premature deprotection and subsequent side reactions. The 2-Cl-Cbz group, with its enhanced acid stability, provides a more reliable and orthogonal protecting group for lysine side chains in this context.
Table 1: Qualitative Comparison of Cbz and 2-Cl-Cbz Stability
| Protecting Group | Stability to Mild Acids (e.g., TFA) | Cleavage with Strong Acids (e.g., HF, HBr/AcOH) |
| Cbz | Moderate | Yes |
| 2-Cl-Cbz | High | Yes |
While comprehensive kinetic data for the acid-lability of various substituted Cbz groups is dispersed throughout the literature, the empirical observation in the field is clear: the 2-chloro substitution significantly retards the rate of acid-catalyzed cleavage compared to the parent Cbz group. This allows for the selective removal of Boc groups in the presence of Lys(2-Cl-Z) with high fidelity.
Deprotection Strategies: Tailoring the Cleavage to the Synthetic Route
Despite its increased stability, the 2-Cl-Cbz group can be efficiently removed under specific and controlled conditions, offering flexibility in the final deprotection step. The two primary methods for cleavage are strong acidolysis and catalytic hydrogenolysis.
Strong Acidolysis: The "Hard" Cleavage Approach
In the context of Boc-SPPS, the 2-Cl-Cbz group is typically removed concurrently with the cleavage of the peptide from the resin using very strong acids such as anhydrous hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH).[1]
Experimental Protocols
Protocol 1: Deprotection of Lys(2-Cl-Z) via Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol is a standard procedure for the final cleavage and deprotection in Boc-based solid-phase peptide synthesis. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptidyl-resin (containing Lys(2-Cl-Z))
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Dry diethyl ether, pre-chilled to -20 °C
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptidyl-resin (typically 0.1-0.5 mmol) and a magnetic stir bar into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1.0 mL of anisole per gram of resin) to the reaction vessel. Scavengers are crucial to trap reactive carbocations generated during cleavage.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath (-78 °C). Carefully condense a predetermined volume of anhydrous HF (typically 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Transfer the reaction vessel to an ice bath (0 °C) and stir the mixture for 1-2 hours. The exact time may need to be optimized based on the peptide sequence and other protecting groups present.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum, ensuring the vapor is safely trapped and neutralized.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Extraction and Isolation: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). The resin is then removed by filtration, and the peptide is isolated from the filtrate, typically by lyophilization.
Catalytic Hydrogenolysis: A Milder Alternative
For solution-phase synthesis or when strong acids are incompatible with other functionalities in the molecule, catalytic hydrogenolysis offers a milder method for 2-Cl-Cbz removal.[1]
Protocol 2: Deprotection of a 2-Cl-Cbz Protected Amine by Catalytic Hydrogenolysis
This protocol describes a general procedure for the removal of the 2-Cl-Cbz group in solution phase.
Materials:
-
2-Cl-Cbz protected compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or 10% Formic Acid in MeOH)
-
Hydrogen source (Hydrogen gas (H₂) balloon or a hydrogenator) or a hydrogen donor (e.g., ammonium formate for transfer hydrogenolysis)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolution: Dissolve the 2-Cl-Cbz protected compound (1.0 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar. For substrates that are difficult to reduce, a solution of 10% formic acid in methanol can be effective.[1]
-
Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst. A typical loading is 10-20 mol% of palladium. For a 1 gram scale reaction, adding an equal mass of 5% Pd/C catalyst can be a starting point.[1]
-
Hydrogenation:
-
Using H₂ gas: Seal the flask, evacuate, and backfill with hydrogen gas (this cycle should be repeated three times). Stir the reaction vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Using Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (5-10 equivalents) to the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The crude product can be purified by crystallization or chromatography if necessary.
Logical and Experimental Workflow Visualization
To rationally select between Cbz and 2-Cl-Cbz, a researcher should consider the overall synthetic strategy, particularly the presence of acid-labile groups. The following diagram illustrates the decision-making process and the corresponding deprotection workflows.
Figure 1. Decision workflow for selecting and deprotecting Cbz vs. 2-Cl-Cbz.
Conclusion
The 2-chloro-benzyloxycarbonyl (2-Cl-Cbz) group represents a refined and strategically advantageous alternative to the traditional Cbz protecting group. Its enhanced stability towards acidic conditions, stemming from the electron-withdrawing inductive effect of the ortho-chloro substituent, makes it an invaluable tool in modern organic synthesis, particularly in the context of Boc-based solid-phase peptide synthesis. While the standard Cbz group remains a workhorse for many applications, the 2-Cl-Cbz group offers a superior level of orthogonality and reliability when acid-labile functionalities are present. By understanding the chemical principles governing its stability and the specific protocols for its removal, researchers can leverage the 2-Cl-Cbz group to navigate complex synthetic pathways with greater efficiency and success.
References
Navigating the Labyrinth of Amine Protection: A Comparative Guide to 2-Chlorobenzyl Chloroformate
A Senior Application Scientist's Perspective on Strategic Protecting Group Selection in Complex Molecule Synthesis
In the intricate world of complex molecule synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the myriad of choices for amine protection, the benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, has long been a workhorse. However, the demands of increasingly complex targets have led to the development of modified Cbz reagents, such as 2-chlorobenzyl chloroformate, which installs the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or Z(2-Cl)) group. This guide provides an in-depth technical comparison of this compound with its parent compound and other common amine protecting groups, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions.
The 2-Chloro Substituent: A Subtle Modification with Significant Consequences
The introduction of a chlorine atom at the ortho-position of the benzyl ring might seem like a minor alteration, but it has profound implications for the chemical properties of the resulting protecting group. The primary motivation for this modification was to fine-tune the lability of the Cbz group, particularly its stability towards acidic conditions.
The electron-withdrawing nature of the chlorine atom destabilizes the benzylic carbocation that can form during acid-mediated cleavage. This increased acid stability makes the 2-Cl-Cbz group a valuable asset in synthetic strategies that employ acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others.[2][3]
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection method. The following table summarizes the key characteristics of the 2-Cl-Cbz group in comparison to other commonly used amine protecting groups.
| Protecting Group | Reagent | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality & Key Features |
| 2-Chlorobenzyloxycarbonyl | This compound | 2-Cl-Cbz, Z(2-Cl) | Amine, aq. base (e.g., NaHCO₃), 0 °C to rt | H₂, Pd/C; Strong acids (e.g., HF) | Stable to conditions for Boc and Fmoc removal. Orthogonal to both. Increased acid stability compared to Cbz. |
| Benzyloxycarbonyl | Benzyl chloroformate | Cbz, Z | Amine, aq. base (e.g., Na₂CO₃), 0 °C to rt[4] | H₂, Pd/C; Strong acids (e.g., HBr/AcOH)[4] | Orthogonal to Fmoc and generally to Boc, but can be cleaved by strong acids used for Boc removal.[3] |
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Boc | Amine, base (e.g., Et₃N, DMAP), rt | Strong acid (e.g., TFA, HCl)[2] | Orthogonal to Cbz, 2-Cl-Cbz, and Fmoc. Widely used in solid-phase peptide synthesis (SPPS). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Fmoc | Amine, base (e.g., NaHCO₃), rt | Base (e.g., 20% piperidine in DMF)[2] | Orthogonal to Cbz, 2-Cl-Cbz, and Boc. Central to modern Fmoc-based SPPS. |
| Allyloxycarbonyl | Allyl chloroformate | Alloc | Amine, aq. base, 0 °C to rt | Pd(0) catalyst and scavenger (e.g., PhSiH₃) | Orthogonal to acid- and base-labile groups, and to hydrogenolysis conditions for Cbz/2-Cl-Cbz. |
Limitations of this compound in Complex Synthesis
While the enhanced acid stability of the 2-Cl-Cbz group is a significant advantage, it is not without its limitations. A comprehensive understanding of these drawbacks is crucial for avoiding synthetic pitfalls.
Harsh Deprotection Conditions
The increased stability of the 2-Cl-Cbz group necessitates more forcing conditions for its removal compared to the standard Cbz group. While both are typically cleaved by catalytic hydrogenolysis, the presence of the chloro substituent can sometimes slow down the reaction, requiring higher catalyst loading or longer reaction times.
Furthermore, for molecules that are not amenable to hydrogenolysis (e.g., those containing sensitive reducible functional groups like alkenes or alkynes), the alternative is cleavage with very strong acids, such as liquid hydrogen fluoride (HF).[1] These harsh conditions can be detrimental to complex molecules with multiple sensitive functional groups and require specialized equipment.
Potential for Side Reactions during Hydrogenolysis
Catalytic hydrogenolysis, while generally a clean method, is not without potential side reactions. In the case of chloro-substituted benzyl groups, there is a risk of hydrodehalogenation, where the chlorine atom is replaced by hydrogen. While this may not always affect the final deprotected amine, it can lead to a mixture of byproducts and complicate purification.
Additionally, sulfur-containing amino acids like cysteine and methionine can poison the palladium catalyst, rendering hydrogenolysis inefficient.[5]
Limited Orthogonality with Other Halogenated Protecting Groups
In syntheses involving multiple halogenated protecting groups, achieving selective deprotection can be challenging. For instance, if a molecule contains both a 2-Cl-Cbz group and other chlorinated or brominated moieties, selective hydrogenolysis of the 2-Cl-Cbz group without affecting the other halogens can be difficult to achieve.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the protection of an amine with this compound and a comparison of deprotection strategies are presented below.
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the N-protection of a primary amine using this compound under Schotten-Baumann conditions.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of DCM and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Cl-Cbz protected amine.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Comparative Deprotection of a 2-Cl-Cbz Protected Amine
This section outlines two common methods for the deprotection of a 2-Cl-Cbz protected amine, highlighting the different reaction conditions required.
Method A: Catalytic Hydrogenolysis
Materials:
-
2-Cl-Cbz protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2-Cl-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction by TLC. The reaction may require longer times compared to a standard Cbz deprotection.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, 2-chlorotoluene and carbon dioxide, are volatile and easily removed.[6]
Method B: Nucleophilic Deprotection with 2-Mercaptoethanol
This method provides a milder, non-reductive alternative for deprotection, particularly useful for substrates sensitive to hydrogenolysis.[2][6]
Materials:
-
2-Cl-Cbz protected amine (1.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
Potassium phosphate (K₃PO₄) (4.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, create a suspension of the 2-Cl-Cbz protected amine and potassium phosphate in DMAc.
-
Purge the suspension with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add 2-mercaptoethanol to the mixture.
-
Heat the reaction to 75 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
Strategic Decision-Making in Protecting Group Selection
The choice between this compound and other protecting group reagents is a strategic decision that hinges on the specific demands of the synthetic route. The following decision tree, represented as a Graphviz diagram, illustrates the logical process for selecting an appropriate amine protecting group.
Conclusion
This compound offers a valuable tool for the synthetic chemist, providing access to the 2-Cl-Cbz protecting group with its enhanced acid stability. This feature makes it an excellent choice for complex syntheses requiring orthogonality with acid-labile protecting groups like Boc. However, its utility is tempered by the need for more forcing deprotection conditions and the potential for side reactions.
Ultimately, the decision to employ this compound should be made after a careful consideration of the entire synthetic route. By weighing its advantages in stability and orthogonality against the potential drawbacks of its removal, researchers can strategically deploy this protecting group to navigate the challenges of complex molecule synthesis and achieve their synthetic goals.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
A Tale of Two Chemistries: A Comparative Guide to Catalytic vs. Acidic Cleavage of the 2-Cbz Group
For researchers, scientists, and drug development professionals engaged in the art of complex molecule synthesis, the choice of a protecting group and its subsequent removal is a decision of paramount importance. The 2-chlorobenzyloxycarbonyl (2-Cbz or Z) group is a stalwart amine protecting group, prized for its stability across a range of synthetic transformations. However, the true measure of a protecting group's utility lies in the efficiency and selectivity of its removal. This guide provides an in-depth, objective comparison of the two primary methods for 2-Cbz deprotection: catalytic hydrogenolysis and acidic cleavage. By understanding the mechanistic underpinnings, practical considerations, and substrate scope of each, you can make informed decisions to advance your synthetic campaigns.
The Fundamental Divide: Mechanisms of Cleavage
The divergent pathways of catalytic and acidic 2-Cbz cleavage dictate their respective strengths and weaknesses.
Catalytic Hydrogenolysis: This widely employed method is lauded for its mild, neutral reaction conditions.[1][2] The process involves the cleavage of the benzylic C-O bond via hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[3] The reaction proceeds on the surface of the catalyst, where hydrogen is activated and subsequently cleaves the Cbz group, liberating the free amine, toluene, and carbon dioxide as the sole byproducts.[1] A key advantage of this method is the clean nature of the byproducts, which are volatile and easily removed during workup.[2]
A safer variation, catalytic transfer hydrogenolysis, eschews flammable hydrogen gas in favor of a hydrogen donor like ammonium formate, formic acid, or cyclohexene.[1][4] This adaptation is particularly beneficial for larger-scale reactions where the handling of H₂ gas poses significant safety risks.[1]
Acidic Cleavage: This method leverages strong acids to effect deprotection and is a valuable tool when a substrate is incompatible with reductive conditions.[1][5] The most common reagent system is a solution of hydrogen bromide (HBr) in glacial acetic acid.[6] The mechanism is thought to involve protonation of the carbamate followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon in an SN2-type displacement, or formation of a benzyl cation under harsher conditions.[7] This liberates the amine as an ammonium salt, which is then neutralized in a subsequent workup step.
Head-to-Head Comparison: Performance and Considerations
The choice between catalytic and acidic cleavage is rarely arbitrary and is dictated by the specific molecular architecture of the substrate.
| Feature | Catalytic Hydrogenolysis | Acidic Cleavage |
| Reagents | H₂ gas or hydrogen donor (e.g., ammonium formate), Pd/C catalyst.[1] | Strong acids (e.g., HBr in acetic acid, HCl in dioxane).[1][6] |
| Conditions | Neutral pH, room temperature, atmospheric or elevated pressure.[1][8] | Strongly acidic, room temperature or elevated temperatures.[1] |
| Key Advantages | Mild conditions, high yields, clean byproducts (toluene, CO₂), orthogonal to acid/base labile groups.[1][7] | Effective for substrates with reducible functional groups, often faster, metal-free.[1][9] |
| Key Limitations | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides).[1][10] Safety concerns with H₂ gas.[11] Catalyst poisoning by sulfur-containing compounds.[12] | Harsh conditions can affect other acid-sensitive groups.[5] Potential for side reactions like acetylation or benzylation.[2][11] |
| Ideal Substrates | Molecules without easily reducible functional groups.[2] | Substrates containing double/triple bonds, nitro groups, or other functionalities sensitive to reduction.[1] |
Causality in Experimental Choices: Why One Over the Other?
The decision-making process for selecting a deprotection method is a classic example of strategic chemical thinking, balancing the desired transformation against potential unwanted side reactions.
When to Choose Catalytic Hydrogenolysis:
The primary driver for selecting catalytic hydrogenolysis is its remarkable mildness and chemoselectivity for the Cbz group in the absence of other reducible functionalities.[1][2] In complex, multi-step syntheses, particularly in peptide chemistry, preserving the integrity of other protecting groups and sensitive moieties is paramount.[13] For instance, if a molecule contains acid-labile groups like tert-butoxycarbonyl (Boc) or trityl (Trt), catalytic hydrogenolysis is the method of choice as it leaves these groups untouched, demonstrating excellent orthogonality.[7][14]
However, the Achilles' heel of this method is its intolerance for easily reducible groups.[10] The palladium catalyst that so effectively cleaves the C-O bond of the Cbz group will just as readily reduce alkenes, alkynes, nitro groups, and even some aryl halides.[11] Therefore, a careful analysis of the substrate's functional groups is the first and most critical step.
When to Opt for Acidic Cleavage:
Acidic cleavage becomes the indispensable alternative when the substrate is adorned with functional groups that would not survive the reductive conditions of hydrogenolysis.[1] Consider a molecule containing a nitro group, a common precursor to an amine, or a strategically placed double bond. Attempting catalytic hydrogenolysis would lead to a mixture of products, compromising the synthetic route. In such cases, HBr in acetic acid provides a robust and effective solution for Cbz removal.[6]
The trade-off for this utility is the harshness of the conditions. The strong acid can cleave other acid-sensitive protecting groups, such as Boc, which may be undesirable if orthogonal deprotection is required.[15] Furthermore, the use of acetic acid as a solvent can lead to the N-acetylation of the newly liberated amine, a troublesome side reaction.[11][16] To mitigate this, alternative solvent systems like HCl in dioxane can be employed. For particularly sensitive substrates, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed, offering a more forgiving yet effective acidic deprotection.[2][17]
Visualizing the Deprotection Decision
The logical flow for choosing the appropriate 2-Cbz deprotection method can be visualized as follows:
Caption: Decision workflow for selecting a 2-Cbz cleavage method.
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems. Each includes a crucial monitoring step (e.g., TLC or LC-MS) to ensure the reaction proceeds to completion, preventing the isolation of starting material and minimizing the formation of byproducts from over-exposure to the reaction conditions.
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol is the most common method for 2-Cbz deprotection due to its mildness and high efficiency.[1]
-
Dissolution: Dissolve the 2-Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[1]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. For a balloon setup, the flask should be evacuated and backfilled with H₂ three times to ensure an inert atmosphere.[5]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-16 hours).[1]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be performed if necessary.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[1]
-
Dissolution: Dissolve the 2-Cbz-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask with a magnetic stir bar.[1]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 16 hours.[1]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue, which contains the amine hydrobromide salt, can be triturated with diethyl ether to induce precipitation.
-
Isolation: The precipitated salt can be collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid using a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an appropriate organic solvent can be performed to obtain the free amine.[5]
Mechanistic Diagrams
Caption: Simplified mechanisms for 2-Cbz deprotection.
Conclusion
The deprotection of the 2-Cbz group is a fundamental transformation in organic synthesis, and the choice between catalytic hydrogenolysis and acidic cleavage is a critical decision that significantly impacts the success of a synthetic route. Catalytic hydrogenolysis stands out for its mildness and clean reaction profile, making it the preferred method for substrates devoid of reducible functional groups.[2] Conversely, acidic cleavage provides a robust and essential alternative for molecules that are sensitive to reduction, despite its harsher conditions.[1] A thorough understanding of the substrate's functionalities, coupled with the mechanistic insights and practical protocols outlined in this guide, will empower researchers to navigate this choice with confidence, ensuring the efficient and selective unveiling of the amine functionality en route to their target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 9. tdcommons.org [tdcommons.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
Orthogonal Protecting Group Strategies: A Comparative Guide to the 2-Cbz Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex peptides and pharmaceuticals, the strategic deployment of protecting groups is paramount. An effective orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others, a cornerstone of modern synthetic chemistry.[1][2] This guide provides an in-depth technical comparison of the 2-chlorobenzyloxycarbonyl (2-Cbz or 2-ClZ) group, evaluating its performance and strategic advantages against other common amine protecting groups.
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable means to temporarily mask the nucleophilicity of amines.[3][4] Its utility stems from its general stability to a range of reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. The 2-Cbz group, a halogenated derivative, offers modulated stability, providing a nuanced tool for complex synthetic endeavors.
The Principle of Orthogonality in Amine Protection
Orthogonal protecting groups are distinct classes of temporary functionalities that can be removed under specific and non-interfering conditions.[5][6] The three most common orthogonal protecting groups for amines are:
-
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[6][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions (e.g., piperidine).[5][8]
-
Benzyloxycarbonyl (Cbz) and its derivatives: Cleaved by hydrogenolysis (e.g., H₂/Pd/C) or strong acids.[6][9]
The ability to selectively remove one of these groups while the others remain intact is crucial for the sequential construction of complex molecules.
Caption: Orthogonal deprotection of two distinct amine protecting groups.
Comparative Analysis of 2-Cbz and Other Amine Protecting Groups
The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the 2-Cbz group alongside the standard Cbz, Boc, and Fmoc groups. The 2-chloro substitution in the 2-Cbz group enhances its stability towards acid compared to the unsubstituted Cbz group, making it a more robust option in certain synthetic contexts.[1]
| Protecting Group | Structure | Typical Introduction Reagent | Cleavage Conditions | Orthogonal To | Key Advantages | Potential Limitations |
| 2-Cbz (2-ClZ) | 2-Cl-C₆H₄CH₂OCO- | 2-Chlorobenzyl chloroformate or 2-Chlorobenzyl succinimidyl carbonate | H₂/Pd/C; Strong acids (e.g., HF, HBr/AcOH) | Boc, Fmoc | Enhanced acid stability compared to Cbz.[1] | Requires strong acid for non-hydrogenolytic cleavage. |
| Cbz (Z) | C₆H₅CH₂OCO- | Benzyl chloroformate | H₂/Pd/C; HBr/AcOH; Na/liq. NH₃[10] | Boc, Fmoc | Well-established, crystalline derivatives.[10] | Less stable to acid than 2-Cbz. |
| Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA)[7] | Cbz, Fmoc | Easily removed under mild acidic conditions. | Labile to strong acids. |
| Fmoc | C₉H₉CH₂OCO- | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF[8] | Cbz, Boc | Cleaved under mild basic conditions. | Not stable to bases. |
Experimental Data: A Quantitative Comparison
The following table summarizes the stability of common protecting groups under various deprotection conditions, highlighting the orthogonal nature of the 2-Cbz group.
| Protecting Group | 20% Piperidine/DMF (Fmoc Deprotection)[5] | 50% TFA/DCM (Boc Deprotection)[1] | H₂/Pd/C (Cbz/2-Cbz Deprotection)[5] |
| 2-Cbz | Stable | Stable [1] | Cleaved |
| Cbz | Stable[5] | Generally Stable (cleaved by strong acid)[5] | Cleaved |
| Boc | Stable[5] | Cleaved | Stable[5] |
| Fmoc | Cleaved | Stable[5] | Generally Stable (some cleavage reported)[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction of the 2-Cbz group and a demonstration of an orthogonal deprotection strategy.
Protocol 1: 2-Cbz Protection of an Amine
This protocol describes the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the primary amine in a mixture of DCM and water (1:1).
-
Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.
-
Slowly add this compound dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2-Cbz protected amine.
Caption: Experimental workflow for the 2-Cbz protection of an amine.
Protocol 2: Orthogonal Deprotection of Fmoc in the Presence of 2-Cbz
This protocol demonstrates the selective removal of an Fmoc group from a di-protected amine, leaving the 2-Cbz group intact.
Materials:
-
Fmoc-NH-R-NH-2-Cbz (1.0 eq)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
DCM
-
Water
-
Brine
Procedure:
-
Dissolve the di-protected amine in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with water and brine to remove piperidine and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the amine with the 2-Cbz group remaining.
Causality Behind Experimental Choices
-
Choice of Base in Protection: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the reaction between the amine and this compound. Its use prevents the protonation of the starting amine, which would render it unreactive.
-
Solvent System in Protection: A biphasic system of DCM and water is often employed. The organic solvent solubilizes the starting materials and product, while the aqueous layer contains the base and byproducts, facilitating purification.
-
Piperidine for Fmoc Removal: Piperidine is a secondary amine that acts as a base to initiate the E1cB elimination of the Fmoc group. It also serves as a scavenger for the liberated dibenzofulvene, preventing side reactions.[8]
-
Washing Steps: The aqueous washes in both protocols are crucial for removing water-soluble reagents and byproducts, ensuring the purity of the final product.
Conclusion
The 2-Cbz protecting group serves as a valuable tool in orthogonal synthetic strategies, offering enhanced stability to acidic conditions compared to the parent Cbz group. Its compatibility with both acid-labile (Boc) and base-labile (Fmoc) protecting groups allows for intricate molecular construction with a high degree of control. The choice between 2-Cbz and other Cbz derivatives will depend on the specific acid stability requirements of the synthetic route. As with any protecting group strategy, careful planning and optimization of reaction conditions are essential for achieving high yields and purity in the synthesis of complex target molecules.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. EP0451519A1 - Process for the preparation of N-succinimidylcarbonates - Google Patents [patents.google.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comparative Guide to 2-Chlorobenzyl Chloroformate (2-Cl-Z-Cl) and Fmoc-Cl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex sequences. Among the arsenal of amine-protecting groups, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3] However, for specific applications, particularly in solution-phase synthesis and as an orthogonal protecting group, 2-chlorobenzyl chloroformate (2-Cl-Z-Cl), which introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, remains a valuable tool.[4] This guide provides a detailed, evidence-based comparison of these two reagents, offering insights into their respective efficiencies, mechanistic underpinnings, and practical applications to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Characteristics
| Feature | This compound (2-Cl-Z-Cl) | 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) |
| Primary Application | Solution-phase synthesis, orthogonal side-chain protection in Boc-SPPS.[4] | Solid-phase peptide synthesis (SPPS).[1][2] |
| Protection Chemistry | Forms a 2-chlorobenzyloxycarbonyl (2-Cl-Z) carbamate. | Forms a fluorenylmethyloxycarbonyl (Fmoc) carbamate.[5] |
| Deprotection Condition | Strong acids (HF, HBr/TFA) or hydrogenolysis (Pd/C catalyst).[4] | Mild base (typically 20% piperidine in DMF).[2][6] |
| Orthogonality | Orthogonal to Fmoc and Boc (when using hydrogenolysis for deprotection).[7] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[3][5] |
| Monitoring | Typically monitored by TLC.[4] | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene byproduct.[8][9] |
| Key Advantages | High stability to acidic and basic conditions used in Fmoc and Boc synthesis.[7] | Mild deprotection conditions preserve sensitive peptide sequences.[1][8] |
| Potential Side Reactions | Potential for side reactions during strong acid cleavage. | Aspartimide formation, diketopiperazine formation, especially with certain amino acid sequences.[10][11] |
Delving Deeper: A Mechanistic and Practical Comparison
The Stalwart Protector: this compound (2-Cl-Z-Cl)
The 2-Cl-Z group, a halogenated derivative of the classic benzyloxycarbonyl (Cbz or Z) group, offers enhanced acid stability. This characteristic makes it particularly useful in synthetic strategies that require robust protection which can withstand repeated acidic or basic treatments.
Mechanism of Protection and Deprotection:
The protection of an amine with 2-Cl-Z-Cl proceeds through a standard nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.
Deprotection is typically achieved under harsh conditions. In standard Boc-SPPS, the 2-Cl-Z group is cleaved simultaneously with the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA).[4] A milder and orthogonal approach is catalytic hydrogenolysis, where hydrogen gas in the presence of a palladium catalyst cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[4]
Workflow for 2-Cl-Z Deprotection (Hydrogenolysis):
Caption: Hydrogenolysis workflow for 2-Cl-Z deprotection.
The Modern Workhorse: 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Introduced by Carpino in 1972, the Fmoc group has revolutionized peptide synthesis, particularly in the context of SPPS.[5] Its key advantage lies in its lability to mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[3]
Mechanism of Protection and Deprotection:
Similar to 2-Cl-Z-Cl, Fmoc-Cl reacts with amines to form a stable carbamate. The protection is often carried out under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or in anhydrous conditions with a base like pyridine.[5] Due to the moisture and heat sensitivity of Fmoc-Cl, more stable reagents like Fmoc-OSu are now commonly used.[3][5]
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction.[12][13] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is then scavenged by another molecule of piperidine to form a stable adduct, driving the reaction to completion.[13]
Mechanism of Fmoc Deprotection:
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid with Fmoc-Cl
Materials:
-
Amino acid
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.
-
Extract the Fmoc-protected amino acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Standard Fmoc Deprotection in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 5-10 minutes.[14][15]
-
Filter the resin and repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Protocol 3: N-Protection of an Amino Acid with Benzyl Chloroformate (Cbz-Cl) - A Proxy for 2-Cl-Z-Cl
This protocol for the parent Cbz group is representative of the conditions used for 2-Cl-Z protection.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[16]
-
While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5°C.[16]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[16]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[16]
-
Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.[16]
-
Extract the product with an organic solvent like ethyl acetate.[16]
-
Dry the organic layers and concentrate to yield the Cbz-protected amino acid.[16]
Protocol 4: Deprotection of 2-Cl-Z Group by Catalytic Hydrogenolysis
Materials:
-
2-Cl-Z-protected peptide
-
Methanol (MeOH)
-
Formic acid
-
10% Palladium on carbon (Pd/C) catalyst
Procedure:
-
Dissolve the 2-Cl-Z-protected peptide in 10% formic acid in methanol.[4]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[4]
Efficiency and Side Reactions: A Comparative Analysis
Fmoc-Cl: The efficiency of Fmoc deprotection is generally very high, often completed within minutes using piperidine.[5] However, the basic conditions can lead to side reactions, most notably aspartimide formation when an aspartic acid residue is present in the peptide sequence.[10][11] This can lead to a mixture of α- and β-aspartyl peptides. Another potential side reaction is diketopiperazine formation at the dipeptide stage, which truncates the peptide chain.[11]
2-Cl-Z-Cl: The 2-Cl-Z group is highly stable, which is advantageous for preventing premature deprotection. However, its removal requires harsh conditions that can be detrimental to sensitive peptides. Strong acid cleavage can lead to various side reactions, including the alkylation of susceptible residues like tryptophan and methionine.[17] While catalytic hydrogenolysis is a milder alternative, it may not be suitable for peptides containing sulfur-containing amino acids, which can poison the catalyst.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Fmoc-Cl is dictated by the specific requirements of the synthetic strategy.
Fmoc-Cl is the undisputed champion for routine solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups. Its efficiency and the ability to monitor the deprotection reaction via UV spectroscopy make it ideal for automated synthesis.
This compound finds its niche in more specialized applications. Its robustness makes it an excellent choice for solution-phase synthesis where multiple reaction steps are involved. Furthermore, its orthogonality to both Fmoc and Boc chemistries (when removed by hydrogenolysis) makes the 2-Cl-Z group a valuable tool for the synthesis of complex peptides requiring selective side-chain modifications.[7]
Ultimately, a thorough understanding of the strengths and weaknesses of each protecting group, as detailed in this guide, will enable researchers to design and execute their peptide synthesis with greater efficiency and success.
References
- 1. nbinno.com [nbinno.com]
- 2. genscript.com [genscript.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 2-Chlorobenzyl Chloroformate in Amine Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of peptide synthesis and drug development, the selective protection of amine functional groups is a critical determinant of success. The choice of a protecting group dictates not only the reaction conditions that can be employed in subsequent steps but also the ultimate yield and purity of the target molecule. This guide provides an in-depth technical comparison of 2-chlorobenzyl chloroformate (2-Cl-Cbz-Cl) as an amine-protecting agent, evaluating its selectivity towards different functional groups and benchmarking its performance against other common protecting groups.
The 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) Group: An Overview
The 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group. Introduced to offer enhanced stability under acidic conditions, the 2-Cl-Cbz group has carved a niche in synthetic strategies where the parent Cbz group might be prematurely cleaved.[1] This increased stability is attributed to the electron-withdrawing effect of the ortho-chloro substituent on the benzyl ring, which destabilizes the benzylic carbocation intermediate formed during acid-mediated deprotection.
Like other chloroformates, this compound reacts with nucleophiles to introduce the 2-chlorobenzyloxycarbonyl protecting group.[2] Its primary application lies in the protection of amines to form stable carbamates.[2]
The Fundamental Principle of Selectivity: A Nucleophilicity Hierarchy
The selectivity of this compound for amines over other nucleophilic functional groups, such as alcohols and thiols, is rooted in the inherent differences in their nucleophilicity. Generally, for functional groups with nucleophilic centers from the same row of the periodic table, nucleophilicity parallels basicity, leading to the trend: amines > alcohols.[3][4] When comparing atoms within the same group, nucleophilicity increases down the column, making thiols more nucleophilic than alcohols.[3][4]
Therefore, the general order of nucleophilicity is:
Amines > Thiols > Alcohols
This hierarchy dictates that in a molecule containing multiple nucleophilic functional groups, the more nucleophilic amine group will preferentially react with this compound.
Comparative Analysis of this compound Selectivity
While the principles of nucleophilicity provide a strong theoretical framework, the practical selectivity of a protecting group is best demonstrated through experimental data. Although direct quantitative comparisons of this compound's reactivity with a multifunctional substrate in a single study are not abundant in the readily available literature, we can infer its high selectivity for amines from its widespread use in peptide synthesis, where it is employed to protect the α-amino groups of amino acids in the presence of hydroxyl- and thiol-containing side chains (e.g., serine, threonine, cysteine).
Table 1: Qualitative Comparison of this compound Reactivity with Different Functional Groups
| Functional Group | Relative Reactivity with 2-Cl-Cbz-Cl | Resulting Linkage | Stability of Protected Group |
| Primary/Secondary Amine | High | Carbamate | High |
| Thiol | Moderate | Thiocarbonate | Moderate to Low |
| Primary/Secondary Alcohol | Low | Carbonate | Moderate to Low |
| Phenol | Moderate | Carbonate | Moderate |
The carbamate bond formed with amines is significantly more stable than the carbonate or thiocarbonate linkages formed with alcohols and thiols, respectively. This difference in stability also contributes to the effective chemoselectivity of the protection reaction; any minor O- or S-acylated side products are often more readily cleaved during workup or subsequent synthetic steps.
Orthogonal Protection Strategies Involving the 2-Cl-Cbz Group
A key advantage of the 2-Cl-Cbz group is its role in orthogonal protection strategies. Two protecting groups are considered orthogonal if one can be removed selectively in the presence of the other.[5] The 2-Cl-Cbz group is notably stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]
Table 2: Orthogonality of the 2-Cl-Cbz Group with Common Amine Protecting Groups
| Protecting Group | Deprotection Condition | Compatibility with 2-Cl-Cbz |
| Boc | Strong Acid (e.g., TFA) | Orthogonal |
| Fmoc | Base (e.g., Piperidine) | Orthogonal |
| Cbz | Hydrogenolysis, Strong Acid (HBr/AcOH) | Not Orthogonal |
This orthogonality allows for complex synthetic routes where different amine functionalities can be selectively deprotected at various stages.
Experimental Protocols
The following protocols provide a framework for the application and removal of the 2-Cl-Cbz protecting group.
Protocol 1: Selective N-Protection of an Amino Alcohol with this compound
This protocol describes the selective protection of the amino group in a molecule containing both a primary amine and a primary alcohol, such as ethanolamine.
Materials:
-
Ethanolamine
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethanolamine (1.0 eq) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃ (2.5 eq).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-chlorobenzyl N-(2-hydroxyethyl)carbamate.
-
Purify the product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
The use of a biphasic system with a base (NaHCO₃) serves to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine, which would render it non-nucleophilic.
-
Performing the reaction at a low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
The higher nucleophilicity of the amine ensures its preferential reaction with the chloroformate over the hydroxyl group.
Protocol 2: Deprotection of the 2-Cl-Cbz Group by Catalytic Hydrogenolysis
This protocol outlines a standard method for the cleavage of the 2-Cl-Cbz group.
Materials:
-
2-Cl-Cbz protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 2-Cl-Cbz protected amine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, 2-chlorotoluene and carbon dioxide, are volatile and typically removed during this step.
Causality Behind Experimental Choices:
-
Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl-type protecting groups. The palladium catalyst facilitates the cleavage of the C-O bond of the carbamate.
-
The use of a hydrogen source (H₂ gas) is essential for the reduction process.
-
Filtering through Celite ensures the complete removal of the heterogeneous catalyst.
Visualization of Key Concepts
Conclusion
This compound is a valuable reagent for the selective protection of amines, particularly in the context of complex molecules with multiple functional groups. Its high selectivity for amines over alcohols and thiols, coupled with the enhanced acid stability of the resulting 2-Cl-Cbz carbamate, makes it a superior choice over the traditional Cbz group in many synthetic applications. The orthogonality of the 2-Cl-Cbz group to both Boc and Fmoc protecting groups further solidifies its position as a key tool in modern organic synthesis, enabling intricate and efficient synthetic strategies. The provided protocols offer a practical guide for the implementation of this robust protecting group in the laboratory.
References
- 1. peptide.com [peptide.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Practical Guide to the Safe Disposal of 2-Chlorobenzyl Chloroformate
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet intricate task. Intermediates like 2-Chlorobenzyl chloroformate are valuable reagents, particularly for introducing protecting groups in complex syntheses.[1] However, its utility is matched by its hazardous nature. This guide provides a direct, field-proven methodology for the safe handling and disposal of this compound, moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity in your laboratory operations.
Hazard Assessment & Chemical Profile: Understanding the Risk
This compound is a highly reactive, corrosive, and toxic compound that demands respect and careful handling.[2][3][4] Its primary hazards stem from the chloroformate functional group, which is acutely sensitive to moisture and nucleophiles.
-
Reactivity: The compound is classified as a water-reactive substance.[5] It readily undergoes hydrolysis in the presence of water or moisture, decomposing into 2-chlorobenzyl alcohol and corrosive hydrochloric acid (HCl).[1][5] This reaction can be vigorous and exothermic. It is also corrosive to many metals, a process accelerated by moisture.[5]
-
Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin.[2] Vapors are irritating to the eyes, mucous membranes, and respiratory system, and the liquid can cause severe chemical burns to the skin and eyes.[2][3][4][5]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects, mandating that it never be disposed of down the drain or in regular waste streams.[3][4]
| Physicochemical Properties | |
| Molecular Formula | C₈H₆Cl₂O₂[2][6] |
| Molecular Weight | 205.04 g/mol [2][6] |
| Appearance | Colorless to light yellow liquid with a pungent, acrid odor[2][5] |
| Boiling Point | 50°C at 100 mmHg (decomposes at atmospheric pressure)[1][2][7] |
| Density | 1.339 g/mL at 25°C[2][7] |
| Vapor Pressure | 1.36 psi at 20°C[2][7] |
| Flash Point | >110°C (>230°F)[1] |
The Core Principle of Disposal: Controlled Hydrolytic Neutralization
The central strategy for safely disposing of this compound is to eliminate its primary hazard: the reactive acyl chloride functionality. This is achieved through a controlled chemical reaction—specifically, base-catalyzed hydrolysis.
The causality is simple: by reacting the chloroformate with a basic solution, we intentionally and safely induce its decomposition into less reactive, more stable compounds. This preempts an uncontrolled reaction with ambient moisture or incompatible waste. The resulting mixture, while still hazardous, is no longer acutely reactive and can be safely managed by your institution's hazardous waste program.
A preferred method involves using a mild base like sodium carbonate or sodium bicarbonate. The overall reaction proceeds as follows:
2-Cl-C₆H₄CH₂OCOCl + 2 NaHCO₃ → 2-Cl-C₆H₄CH₂OH + NaCl + 2 CO₂ + H₂O
This process converts the parent compound into 2-chlorobenzyl alcohol, sodium chloride, and carbon dioxide. The resulting solution must still be disposed of as halogenated hazardous waste but is significantly safer to store and handle.
Mandatory Personal Protective Equipment (PPE)
Handling and neutralizing this compound requires stringent adherence to PPE protocols to prevent contact and inhalation.[2] All operations must be conducted within a certified chemical fume hood.
| Task | Required PPE |
| Routine Handling (Small Quantities) | Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, face shield, and a flame-resistant lab coat.[2][8][9] |
| Neutralization & Disposal | Heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, a chemical-resistant apron over a lab coat, and closed-toe shoes.[8][10] |
| Spill Cleanup | Level C protection may be required, including a full-face air-purifying respirator, chemical-resistant suit or coveralls, inner and outer chemical-resistant gloves, and chemical-resistant boots.[11][12] |
Step-by-Step Laboratory-Scale Disposal Protocol
This protocol is designed for the safe neutralization of small to moderate quantities of this compound typically found in a research setting.
Step 1: Preparation and Staging
-
Location: Designate an uncluttered area within a chemical fume hood exclusively for this procedure.
-
Materials: Assemble all necessary equipment before starting:
-
A large glass beaker or a high-density polyethylene (HDPE) pail that is at least 10 times the volume of the chloroformate to be neutralized.
-
A secondary containment tray (ice bath).
-
A magnetic stirrer and stir bar.
-
A container of a weak base, such as sodium bicarbonate or sodium carbonate solution (~5-10%).
-
The container of this compound waste.
-
pH test strips or a calibrated pH meter.
-
A properly labeled hazardous waste container for halogenated organic waste.
-
Step 2: The Neutralization Procedure
-
Place the large beaker or pail into the secondary containment tray, which will serve as an ice bath. Fill the bath with ice and a little water.
-
Add a volume of the 5-10% sodium bicarbonate solution to the beaker that is at least 20 times the molar equivalent of the chloroformate. Begin gentle stirring.
-
Crucial Step: Using a pipette or dropping funnel, add the this compound waste to the stirred basic solution very slowly and dropwise . The slow addition is critical to control the rate of the exothermic reaction and the evolution of CO₂ gas, preventing splashes and aerosols.[13]
-
Observe the reaction. You will see gas effervescence (CO₂). If the reaction becomes too vigorous or foaming is excessive, immediately stop the addition until it subsides.
-
Once all the chloroformate has been added, cover the beaker loosely (e.g., with a watch glass) to contain splashes while still allowing gas to escape.
-
Allow the mixture to stir for a minimum of 2-3 hours (or overnight for larger quantities) at room temperature to ensure the hydrolysis reaction goes to completion.
Step 3: Verification and Final pH Adjustment
-
After the reaction period, cease stirring and check the pH of the aqueous layer using a pH strip or meter.
-
The pH should be between 7 and 9. If the solution is still acidic, it indicates incomplete neutralization. Slowly add more sodium bicarbonate solution with stirring until the pH is stable in the neutral-to-slightly-basic range.[13] This step is a self-validating check to confirm the destruction of the reactive group and its acidic byproducts.
Step 4: Waste Collection and Labeling
-
The resulting mixture contains 2-chlorobenzyl alcohol (which may form a separate organic layer), water, and salts. This entire mixture must be disposed of as hazardous waste.
-
Carefully transfer the neutralized mixture into a designated hazardous waste container suitable for liquid halogenated organic waste.
-
Label the container clearly and accurately: "HAZARDOUS WASTE: Neutralized this compound. Contains: Water, 2-Chlorobenzyl Alcohol, Sodium Salts. "
-
Store the container in your lab's satellite accumulation area, ensuring the lid is tightly sealed except when adding waste.[14]
Management of Spills and Contaminated Materials
Accidents require immediate and correct action.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area and ensure the fume hood is operational.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully scoop the contaminated absorbent into a designated container.
-
Decontaminate the area with a soap and water solution.
-
Treat the collected absorbent as reactive waste and neutralize it using the protocol described in Section 4 in a large, open container within the fume hood.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) or emergency response team.
-
Prevent entry to the area and, if safe to do so, increase ventilation.
-
-
Contaminated Debris: All disposable items that come into contact with this compound (pipette tips, gloves, wipes) must be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through the institutional waste program.[15]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of reactive chemicals like this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical principles behind its hazards and meticulously following a validated neutralization protocol, you protect yourself, your colleagues, and the environment. This procedure, centered on controlled hydrolysis, transforms a dangerous disposal task into a manageable and safe laboratory routine, reinforcing the deep trust your organization places in its scientific professionals. Always consult your institution's specific hazardous waste guidelines, as they may have additional requirements.[16][17][18]
References
- 1. Buy this compound | 39545-31-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. scbt.com [scbt.com]
- 7. 39545-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. dphhs.mt.gov [dphhs.mt.gov]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. esd.uga.edu [esd.uga.edu]
- 14. pfw.edu [pfw.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. laballey.com [laballey.com]
- 17. acs.org [acs.org]
- 18. deq.virginia.gov [deq.virginia.gov]
Mastering the Handling of 2-Chlorobenzyl Chloroformate: A Guide to Essential Safety and Disposal Protocols
For Immediate Implementation by Laboratory Professionals
Navigating the complexities of highly reactive chemical reagents is a daily reality for researchers in drug development and scientific discovery. 2-Chlorobenzyl chloroformate, a key building block in organic synthesis, demands the utmost respect and meticulous handling due to its significant hazard profile. This guide serves as an essential, immediate resource, providing direct, step-by-step operational and disposal plans to ensure the safety of all personnel. As your dedicated partner in laboratory safety, we aim to provide value beyond the product, building a foundation of trust through expert, field-proven insights.
Understanding the Inherent Risks of this compound
This compound (C₈H₆Cl₂O₂) is a highly reactive acyl halide.[1] Its hazardous nature stems from several key properties. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[2] Inhalation may lead to respiratory irritation, and it is also suspected of causing cancer.[2] Furthermore, the compound is water-reactive; contact with moisture can lead to decomposition, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and potentially phosgene.[3][4] Understanding these risks is the first and most critical step in designing a safe handling workflow.
Key Hazards at a Glance:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[2]
-
Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[5]
-
Lachrymator: Vapors are irritating to the eyes and can cause tearing.[4][6]
-
Water-Reactive: Decomposes in the presence of moisture to release corrosive gases.[3][7]
-
Potential Carcinogen: Limited evidence suggests a potential cancer risk.[2][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][7]
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to counteract a specific hazard posed by the chemical. Given the severity of the risks, Level B protection is a recommended starting point for any operation involving this substance.[8][9]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving system: Inner glove of nitrile, outer glove of butyl rubber or other chemically resistant material.[10] | Provides robust protection against direct skin contact and chemical permeation. The dual-glove system offers redundancy in case the outer glove is compromised. |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[11] | Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield offers a secondary barrier for the entire face from splashes.[11] |
| Body Protection | A chemical-resistant apron or suit over a flame-retardant lab coat. Ensure complete coverage. | Protects the body from splashes and contact with contaminated surfaces. Chemical-resistant materials prevent the substance from soaking through to the skin.[5] |
| Respiratory Protection | A NIOSH-approved full-face respirator with a chemical cartridge effective against organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[9] | Essential for protecting the respiratory tract from harmful and corrosive vapors. A full-face respirator also provides primary eye protection. |
| Footwear | Closed-toe, chemical-resistant boots. | Protects feet from potential spills. |
Donning and Doffing PPE: A Critical Workflow
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Buy this compound | 39545-31-8 [smolecule.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
